molecular formula C18H17ClN8O2 B15585301 Lrrk2-IN-12

Lrrk2-IN-12

货号: B15585301
分子量: 412.8 g/mol
InChI 键: LDFXRLNXLQBRHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lrrk2-IN-12 is a useful research compound. Its molecular formula is C18H17ClN8O2 and its molecular weight is 412.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H17ClN8O2

分子量

412.8 g/mol

IUPAC 名称

14-chloro-5-(2-methoxy-3-pyridinyl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene

InChI

InChI=1S/C18H17ClN8O2/c1-10-13-17(25-27(10)12-5-3-6-20-16(12)28-2)29-8-4-7-26-15-11(14(19)24-26)9-21-18(22-13)23-15/h3,5-6,9H,4,7-8H2,1-2H3,(H,21,22,23)

InChI 键

LDFXRLNXLQBRHK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

LRRK2-IN-1: A Technical Guide to Its Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, making its kinase activity a key therapeutic target.[1][2][3] LRRK2-IN-1 has been instrumental as a chemical probe to investigate the normal and pathological functions of LRRK2.[2]

Core Concepts of LRRK2 and Inhibition

LRRK2 is a large, multi-domain protein that includes both a kinase and a GTPase domain.[1][3][4][5] Its kinase activity is implicated in the pathogenesis of Parkinson's disease, and disease-associated mutations, such as G2019S, often lead to enhanced kinase activity.[1][2] LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly targeting the kinase domain to block its phosphorylation activity.[4] A key downstream effect of LRRK2 kinase activity is the phosphorylation of a subset of Rab GTPase proteins, a process that is effectively blocked by LRRK2-IN-1.[4]

Potency and IC50 Data

LRRK2-IN-1 demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant, with IC50 values typically in the low nanomolar range.[4][6][7]

LRRK2 Variant IC50 (nM) Assay Type
LRRK2 (WT)13Biochemical
LRRK2 (G2019S)6Biochemical
LRRK2 (R1441C)Not specifiedBiochemical

Table 1: Biochemical IC50 values of LRRK2-IN-1 for different LRRK2 variants. Data compiled from multiple sources.[6][7][8]

In cellular assays, LRRK2-IN-1 effectively inhibits LRRK2 activity, often measured by the dephosphorylation of LRRK2 at serine 935 (S935). One study noted that LRRK2-IN-1 inhibited S935 phosphorylation at concentrations of 100 nM and higher in SH-SY5Y neuroblastoma cells.[8]

Kinase Selectivity Profile

A critical feature of a chemical probe is its selectivity. LRRK2-IN-1 has been profiled against a broad panel of kinases and shows a high degree of selectivity for LRRK2.[4]

Kinase Target IC50 / EC50 (nM) Assay Type / Notes
DCLK245Biochemical IC50
MAPK7 (ERK5)160Cellular EC50 for autophosphorylation
AURKB>1000Biochemical IC50
CHEK2>1000Biochemical IC50
MKNK2>1000Biochemical IC50
MYLK>1000Biochemical IC50
NUAK1>1000Biochemical IC50
PLK1>1000Biochemical IC50

Table 2: Kinase selectivity profile of LRRK2-IN-1.[4]

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1 using [γ-³²P]ATP and a peptide substrate.[1][4]

1. Reagents and Materials:

  • Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NaCl, 50 mM EGTA, 200 mM β-Glycerol phosphate.[4]

  • Enzyme: Purified, active GST-tagged LRRK2 (WT or mutant).[4]

  • Substrate: Nictide or LRRKtide peptide substrate (e.g., 20 µM final concentration) or Myelin Basic Protein (MBP).[1][4]

  • Inhibitor: LRRK2-IN-1 dissolved in DMSO, prepared in a serial dilution.

  • ATP Stock: 10 mM non-radioactive ATP.[4]

  • Radioactive ATP: [γ-³²P]ATP.[4]

  • Reaction Mix: 10 mM MgCl₂, 100 µM ATP, and ~0.5 µCi [γ-³²P]ATP per reaction.[1][4]

  • Stop Solution: 50 mM or 50 mM phosphoric acid.[4]

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.[4]

2. Kinase Reaction Procedure:

  • Prepare the reaction in a total volume of 20-40 µL.[4]

  • Add 1 µL of serially diluted LRRK2-IN-1 or DMSO (vehicle control) to each reaction well.

  • Add the diluted LRRK2 enzyme to each well.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[4]

  • Initiate the reaction by adding the substrate/ATP mix.

  • Incubate the reaction for 15-60 minutes at 30°C with gentle agitation.[1][4]

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.[4]

  • Immediately immerse the P81 paper in 50 mM phosphoric acid.[4]

  • Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.[4]

  • Perform a final wash with acetone (B3395972) to dry the papers.[4]

  • Quantify the incorporated radioactivity using a scintillation counter.[4]

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This protocol describes a high-throughput method to measure the inhibition of LRRK2 autophosphorylation at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET).[9]

1. Reagents and Materials:

  • HEK293T, SH-SY5Y, or other suitable cells.

  • BacMam LRRK2-GFP (e.g., G2019S variant).[9]

  • 384-well assay plates.

  • LRRK2-IN-1 serial dilutions.

  • Lysis buffer.

  • TR-FRET detection reagents (e.g., anti-GFP-terbium and anti-pSer935-d2 antibodies).

2. Procedure:

  • Transduce cells with BacMam LRRK2-GFP.

  • Plate the transduced cells onto a 384-well assay plate.

  • Treat the cells with various concentrations of LRRK2-IN-1 for 90 minutes.[9]

  • Lyse the cells.

  • Add the TR-FRET antibody detection mix to the cell lysates.

  • Incubate to allow for antibody binding.

  • Measure the TR-FRET signal (e.g., emission ratio of 520 nm/495 nm).[9]

  • Plot the emission ratios against the inhibitor concentration to determine the IC50.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2 LRRK2 GTP_GDP->LRRK2 Regulates Dimerization Dimerization Dimerization->LRRK2 GTPase GTPase Domain Kinase Kinase Domain Rab Rab GTPases Kinase->Rab Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab->Vesicular_Trafficking Autophagy Autophagy Rab->Autophagy Inhibitor LRRK2-IN-1 Inhibitor->Kinase Inhibits

Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

IC50_Determination_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Pre_incubation Pre-incubate Enzyme with Inhibitor/DMSO Reagents->Pre_incubation Inhibitor_Dilution Create Serial Dilution of LRRK2-IN-1 Inhibitor_Dilution->Pre_incubation Initiate_Reaction Initiate Reaction with [γ-³²P]ATP and Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 Paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated ATP Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Analysis Plot Data & Calculate IC50 Quantify->Analysis

Caption: Workflow for in vitro radiometric kinase assay.

References

Lrrk2-IN-12: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the target selectivity profile of Lrrk2-IN-12, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Given that mutations in the LRRK2 gene are a significant cause of both familial and sporadic Parkinson's disease, understanding the specificity of inhibitors like this compound is paramount for advancing therapeutic strategies. This document compiles available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein that possesses both kinase and GTPase enzymatic activities.[1][2] Pathogenic mutations, such as the common G2019S variant, lead to increased kinase activity, which is believed to contribute to the neurodegeneration seen in Parkinson's disease.[3] Consequently, the development of potent and selective LRRK2 kinase inhibitors is a primary focus of research. This compound has emerged as one such inhibitor. A comprehensive understanding of its interaction with the human kinome is essential to predict its therapeutic window and potential off-target effects.

Quantitative Target Selectivity Profile

The primary targets of this compound are the wild-type (WT) and the pathogenic G2019S mutant forms of LRRK2. The inhibitory activity of this compound has been quantified by its half-maximal inhibitory concentration (IC50), with reported values in the low nanomolar range, indicating high potency.

Target KinaseIC50 (nM)Assay Type
LRRK2 G2019S0.45Biochemical Assay
LRRK2 WT1.1Biochemical Assay
LRRK2 WT0.46ADP-Glo Assay

A comprehensive selectivity profile of this compound against a broad panel of kinases is not publicly available at this time. Such large-scale screening is crucial for a complete understanding of its off-target profile.

LRRK2 Signaling Pathway and Inhibition

The following diagram illustrates a simplified LRRK2 signaling pathway, highlighting its dual enzymatic functions and the point of intervention for inhibitors like this compound. LRRK2's kinase activity is regulated by its GTPase domain, and it is involved in various cellular processes, including vesicular trafficking and autophagy, through the phosphorylation of substrates such as Rab GTPases.[4][5]

LRRK2_Pathway cluster_activation LRRK2 Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Upstream Signals Upstream Signals GTP_Binding GTP_Binding Upstream Signals->GTP_Binding Activate LRRK2_Dimerization LRRK2_Dimerization GTP_Binding->LRRK2_Dimerization Promotes Kinase_Domain_Active Kinase_Domain_Active LRRK2_Dimerization->Kinase_Domain_Active Conformational Change Rab_GTPases Rab_GTPases Kinase_Domain_Active->Rab_GTPases Phosphorylates Autophagy_Modulation Autophagy_Modulation Kinase_Domain_Active->Autophagy_Modulation This compound This compound This compound->Kinase_Domain_Active Inhibits (ATP Competitive) Vesicular_Trafficking Vesicular_Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Neuronal_Function Neuronal_Function Vesicular_Trafficking->Neuronal_Function Cellular_Homeostasis Cellular_Homeostasis Autophagy_Modulation->Cellular_Homeostasis

Simplified LRRK2 signaling and inhibition pathway.

Experimental Protocols

Detailed experimental protocols for the determination of the kinase selectivity of this compound are not explicitly published. However, the following methodologies are representative of the standard assays employed for kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. ADP is converted to ATP, which is then used in a luciferase reaction to generate light. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

  • Purified, active LRRK2 enzyme (WT or G2019S)

  • LRRKtide peptide substrate

  • This compound (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

Procedure:

  • Reaction Setup: In a 384-well plate, add the LRRK2 enzyme, the peptide substrate, and serially diluted this compound or DMSO (vehicle control).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60-120 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Broad Kinase Profiling (e.g., KINOMEscan™)

To determine the selectivity of an inhibitor, it is typically screened against a large panel of kinases.

Principle: This competition binding assay measures the ability of a test compound to displace a ligand from the active site of a kinase. The amount of kinase bound to an immobilized ligand is quantified.

Procedure:

  • A panel of DNA-tagged kinases is incubated with an immobilized, active-site-directed ligand and the test compound (this compound) at a fixed concentration (e.g., 10 µM).

  • The mixture is allowed to reach equilibrium.

  • The solid support is washed to remove unbound components.

  • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • The results are expressed as a percentage of the DMSO control, with a lower percentage indicating stronger binding of the test compound.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for determining the in vitro IC50 of a kinase inhibitor.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution Prepare serial dilutions of this compound Plate_Setup Dispense compound dilutions and master mix into plate Compound_Dilution->Plate_Setup Reagent_Mix Prepare master mix: Enzyme, Substrate, Buffer Reagent_Mix->Plate_Setup Initiate_Reaction Add ATP to start reaction Plate_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop reaction and measure signal (e.g., Luminescence) Incubate->Stop_Reaction Data_Analysis Calculate % inhibition Stop_Reaction->Data_Analysis IC50_Curve Plot dose-response curve and determine IC50 Data_Analysis->IC50_Curve

Workflow for in vitro kinase inhibitor IC50 determination.

Conclusion

This compound is a highly potent inhibitor of both wild-type and G2019S mutant LRRK2. While its on-target activity is well-defined in the low nanomolar range, a comprehensive selectivity profile across the human kinome is not yet publicly available. The characterization of its broader selectivity is a critical next step for its development as a research tool and potential therapeutic agent. The standard methodologies outlined in this guide provide a robust framework for achieving a complete understanding of the selectivity and off-target effects of this compound and other kinase inhibitors.

References

An In-Depth Technical Guide to the Characterization of LRRK2 Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the binding affinity of small molecule inhibitors to Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease research. While specific binding affinity data for Lrrk2-IN-12 is not publicly available, this document details the experimental protocols and data presentation standards applicable to the characterization of any LRRK2 inhibitor.

Quantitative Analysis of LRRK2 Inhibition

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce LRRK2 kinase activity by 50%. Several potent and selective LRRK2 inhibitors have been developed and characterized, providing a benchmark for new compounds. The table below summarizes the IC50 values for some of the most well-documented LRRK2 inhibitors against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.

InhibitorTargetIC50 (nM)Assay Conditions / Notes
LRRK2-IN-1 LRRK2 (WT)13Assayed with 100 µM ATP.[1]
LRRK2 (G2019S)6Assayed with 100 µM ATP.[1]
MLi-2 LRRK20.76In vitro purified LRRK2 kinase assay.[2][3][4][5][6]
LRRK2 (cellular)1.4Cellular assay monitoring pSer935 dephosphorylation.[4][5]
LRRK2 (binding)3.4Radioligand competition binding assay.[4][5]
GNE-7915 LRRK29Ki of 1 nM.[7][8][9][10]
PF-06447475 LRRK23Brain penetrant inhibitor.[11][12][13][14][15]

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a large, multi-domain protein that functions as both a kinase and a GTPase. Its activation is a complex process involving GTP binding and dimerization.[16][17][18][19] Once active, LRRK2 phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[20][21][22][23][24] Pathogenic mutations, such as G2019S, often lead to hyperactivation of LRRK2's kinase activity. Small molecule inhibitors, like this compound, are designed to bind to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Substrates GTP_Binding GTP Binding LRRK2_Inactive Inactive LRRK2 (Monomer) GTP_Binding->LRRK2_Inactive Dimerization Dimerization Dimerization->LRRK2_Inactive Rab29 Rab29 Rab29->LRRK2_Inactive VPS35 VPS35 VPS35->LRRK2_Inactive LRRK2_Active Active LRRK2 (Dimer) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (Rab8, Rab10, Rab12) LRRK2_Active->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Rab_GTPases->pRab_GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Inhibitor This compound Inhibitor->LRRK2_Active Inhibition

LRRK2 signaling and inhibition pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding affinity and cellular activity of LRRK2 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the compound being tested.

ADP_Glo_Workflow Start Start Compound_Prep Prepare serial dilutions of LRRK2 inhibitor Start->Compound_Prep Reaction_Setup Add inhibitor, LRRK2 enzyme, and Substrate/ATP mix to plate Compound_Prep->Reaction_Setup Kinase_Reaction Incubate at RT for 60-120 min Reaction_Setup->Kinase_Reaction ADP_Detection Add ADP-Glo™ Reagent to stop reaction and deplete ATP Kinase_Reaction->ADP_Detection Luminescence Add Kinase Detection Reagent and measure luminescence ADP_Detection->Luminescence End End Luminescence->End

Workflow for the in vitro LRRK2 kinase inhibition assay.

Materials:

  • Recombinant human LRRK2 (WT or G2019S)

  • LRRKtide (synthetic peptide substrate)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the LRRK2 inhibitor in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.

  • Reaction Setup:

    • Add 1 µL of the inhibitor dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µL of a mix of LRRKtide substrate and ATP in Kinase Buffer.[25][26]

  • Kinase Reaction: Incubate the plate at room temperature for 120 minutes.[25][26]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[25][26]

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[25][26]

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by quantifying the autophosphorylation of LRRK2 at a specific site, such as Serine 1292 (pS1292).

Western_Blot_Workflow Cell_Culture Culture cells expressing LRRK2 (e.g., HEK293T) Inhibitor_Treatment Treat cells with varying concentrations of inhibitor Cell_Culture->Inhibitor_Treatment Cell_Lysis Lyse cells and collect protein supernatant Inhibitor_Treatment->Cell_Lysis Protein_Quant Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-pLRRK2, anti-total LRRK2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection Apply ECL substrate and visualize bands Secondary_Ab->Detection Analysis Quantify band intensity and normalize pLRRK2 to total LRRK2 Detection->Analysis

Workflow for pS1292 Western blot analysis.

Materials:

  • HEK293T cells stably expressing LRRK2 (WT or G2019S)

  • Cell culture medium and reagents

  • LRRK2 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-pS1292 LRRK2 and anti-total LRRK2)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of inhibitor concentrations (and a DMSO vehicle control) for a specified time (e.g., 90 minutes).[27]

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them on ice with lysis buffer. Clarify the lysates by centrifugation.[27]

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[25]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[25]

    • Incubate the membrane with primary antibodies against pS1292-LRRK2 and total LRRK2 overnight at 4°C.[27]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[25][27]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[25][27]

    • Quantify the band intensities for pS1292-LRRK2 and total LRRK2.

    • Normalize the pS1292-LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.[27]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the inhibitor stabilizes the protein, suggesting direct binding.

Thermal_Shift_Workflow Start Start Prepare_Master_Mix Prepare master mix of LRRK2 protein and SYPRO Orange dye Start->Prepare_Master_Mix Aliquot Aliquot master mix into a 96-well plate Prepare_Master_Mix->Aliquot Add_Compound Add inhibitor or DMSO to respective wells Aliquot->Add_Compound Seal_and_Spin Seal plate, mix, and centrifuge briefly Add_Compound->Seal_and_Spin RT_PCR Run in a real-time PCR instrument with a temperature ramp Seal_and_Spin->RT_PCR Measure_Fluorescence Monitor fluorescence increase as protein unfolds RT_PCR->Measure_Fluorescence Determine_Tm Determine the melting temperature (Tm) for each condition Measure_Fluorescence->Determine_Tm End End Determine_Tm->End

References

Lrrk2-IN-12: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Lrrk2-IN-12, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). This document is intended to serve as a valuable resource for researchers investigating LRRK2-mediated signaling pathways and developing potential therapeutics for neurodegenerative diseases such as Parkinson's disease.

Chemical Structure and Properties

This compound is a small molecule inhibitor of LRRK2. Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
CAS Number 3032733-05-1
Molecular Formula C18H17ClN8O2
SMILES CC1=C(NC2=NC3=C4C=N2)C(OCCCN3N=C4Cl)=NN1C5=CC=CN=C5OC
IUPAC Name 1-(5-chloro-1-(3-((5-methoxy-[3,3'-bipyridin]-2-yl)oxy)propyl)-1H-pyrazolo[4,3-d]pyrimidin-7-yl)-N-(5-methyl-1H-pyrazol-3-yl)ethan-1-imine
Physicochemical Properties
PropertyValue
Molecular Weight 412.83 g/mol
Appearance Solid
Solubility Soluble in DMSO

Biological Activity

This compound is a highly potent inhibitor of both wild-type and mutant forms of LRRK2. The following table summarizes its in vitro inhibitory activity.

TargetIC50 (nM)Assay Type
LRRK2 G2019S0.45Not Specified
LRRK2 WT1.1Not Specified
LRRK2 WT0.46ADP-Glo

LRRK2 Signaling Pathway and Inhibition by this compound

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It plays a crucial role in various cellular processes, and its dysregulation is strongly associated with Parkinson's disease. This compound exerts its effect by inhibiting the kinase activity of LRRK2, thereby modulating downstream signaling events.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Core cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2 LRRK2 Growth_Factors->LRRK2 activates Cellular_Stress Cellular Stress Cellular_Stress->LRRK2 activates Upstream_Kinases Upstream Kinases Upstream_Kinases->LRRK2 phosphorylates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Autophagy Autophagy LRRK2->Autophagy modulates Mitochondrial_Function Mitochondrial Function LRRK2->Mitochondrial_Function impacts Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2 inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival

LRRK2 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro potency of this compound using a luminescence-based kinase assay, such as ADP-Glo™.

Materials:

  • Recombinant LRRK2 (Wild-Type and/or G2019S mutant)

  • LRRKtide (or other suitable substrate)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound

  • DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.

  • Reaction Setup:

    • Add 1 µL of the this compound dilution or DMSO (for control) to the wells of a 384-well plate.

    • Add 2 µL of LRRK2 enzyme diluted in Kinase Buffer.

    • Add 2 µL of a mix of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor/DMSO to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add LRRK2 Enzyme Add_Inhibitor->Add_Enzyme Add_Sub_ATP Add Substrate/ATP Mix Add_Enzyme->Add_Sub_ATP Incubate_Kinase Incubate (Kinase Reaction) Add_Sub_ATP->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate (Stop Reaction) Add_ADP_Glo->Incubate_Stop Add_Detection_Reagent Add Kinase Detection Reagent Incubate_Stop->Add_Detection_Reagent Incubate_Luminescence Incubate (Generate Signal) Add_Detection_Reagent->Incubate_Luminescence Read_Plate Measure Luminescence Incubate_Luminescence->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro LRRK2 kinase inhibition assay.
Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2's substrate Rab10 via Western blot.

Materials:

  • Cell line expressing LRRK2 (e.g., A549, SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • DMSO

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rab10 (pT73), anti-Rab10, anti-LRRK2, anti-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-phospho-Rab10 and anti-total Rab10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-Rab10 signal to the total Rab10 signal.

    • Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cell line expressing LRRK2

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for protein quantification and Western blotting (as in section 4.2)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble LRRK2 in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble LRRK2 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis Treat_Cells Treat Cells with This compound or DMSO Aliquot_Cells Aliquot Cells into PCR Tubes Treat_Cells->Aliquot_Cells Heat_Challenge Apply Temperature Gradient (Thermal Cycler) Aliquot_Cells->Heat_Challenge Lyse_Cells Lyse Cells (Freeze-Thaw) Heat_Challenge->Lyse_Cells Centrifuge Centrifuge to Separate Soluble/Aggregated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Collect_Supernatant Western_Blot Quantify Soluble LRRK2 (Western Blot) Collect_Supernatant->Western_Blot Plot_Curve Plot Melting Curve and Determine Thermal Shift Western_Blot->Plot_Curve

Workflow for the Cellular Thermal Shift Assay (CETSA).

Lrrk2-IN-12: A Technical Guide to its Effects on the LRRK2 G2019S Mutant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). The G2019S mutation, located in the kinase domain, is the most common of these mutations and leads to a pathological increase in LRRK2 kinase activity.[1][2] This hyperactivity is a key target for therapeutic intervention. Lrrk2-IN-12 is a potent and selective inhibitor of LRRK2 kinase activity. This technical guide provides an in-depth overview of the effects of this compound on the LRRK2 G2019S mutant, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

This compound and its Impact on LRRK2 G2019S Kinase Activity

The G2019S mutation enhances the kinase activity of LRRK2, leading to increased autophosphorylation and phosphorylation of downstream substrates.[3][4] this compound is a small molecule inhibitor designed to target the ATP-binding site of LRRK2, effectively reducing its kinase activity.

Quantitative Analysis of LRRK2 Inhibition
Inhibitor Target Assay Type IC50 (nM) Reference
LRRK2-IN-1LRRK2 (Wild-Type)TR-FRET13[5]
LRRK2-IN-1LRRK2 G2019STR-FRET6[5]
TAE684LRRK2 (Wild-Type)TR-FRET Cellular AssaySimilar to LRRK2-IN-1[6]
TAE684LRRK2 G2019STR-FRET Cellular AssaySimilar to LRRK2-IN-1[6]
JAK3 Inhibitor VILRRK2 (Wild-Type)TR-FRET Binding & Activity22-40[6]
JAK3 Inhibitor VILRRK2 G2019STR-FRET Binding & Activity22-40[6]

Table 1: Comparative IC50 Values of LRRK2 Inhibitors. This table summarizes the inhibitory potency of various compounds against wild-type and G2019S mutant LRRK2.

LRRK2 Signaling Pathway and Mechanism of Inhibition

LRRK2 is a complex protein with multiple domains that participates in various cellular processes.[1] The kinase activity of LRRK2 is central to its pathogenic role in PD.

LRRK2 Downstream Signaling

The G2019S mutation leads to increased phosphorylation of several downstream substrates, most notably a subset of Rab GTPases.[7] Phosphorylation of Rab10 at Threonine 73 (pT73-Rab10) is a well-established and robust biomarker of LRRK2 kinase activity.[8][9]

LRRK2_Signaling_Pathway cluster_lrrk2 LRRK2 G2019S cluster_downstream Downstream Effects cluster_inhibitor Inhibition LRRK2 LRRK2 (G2019S Mutant) Rab10 Rab10 LRRK2->Rab10 Phosphorylates ATP ATP ATP->LRRK2 Binds to kinase domain pRab10 pT73-Rab10 Cellular_Processes Altered Cellular Processes pRab10->Cellular_Processes Leads to Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2 Competitively inhibits ATP binding

Caption: LRRK2 G2019S signaling and inhibition by this compound.

Mechanism of this compound Action

This compound acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of the LRRK2 kinase domain. This prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 substrates, thereby inhibiting its catalytic function.

Experimental Protocols for Assessing this compound Efficacy

A variety of biochemical and cellular assays are employed to evaluate the inhibitory effect of compounds like this compound on LRRK2 G2019S.

TR-FRET Cellular Assay for LRRK2 pS935

This high-throughput assay measures the phosphorylation of LRRK2 at Serine 935, a marker of LRRK2 kinase activity.[6]

Methodology:

  • Cell Culture: Flp-In T-REx™ HEK293 cells expressing GFP-LRRK2 G2019S are cultured and induced.[6]

  • Compound Treatment: Cells are treated with varying concentrations of this compound.

  • Cell Lysis: Cells are lysed to release the cellular components.

  • TR-FRET Reaction: The lysate is incubated with terbium-labeled anti-GFP antibody (donor) and a fluorescently labeled anti-pS935 LRRK2 antibody (acceptor).

  • Signal Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. A decrease in the FRET signal indicates inhibition of LRRK2 phosphorylation.

TR_FRET_Workflow Start Start Culture_Cells Culture HEK293 cells expressing GFP-LRRK2 G2019S Start->Culture_Cells Treat_Cells Treat with this compound Culture_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Add_Antibodies Add TR-FRET Antibody Pair Lyse_Cells->Add_Antibodies Measure_Signal Measure TR-FRET Signal Add_Antibodies->Measure_Signal Analyze_Data Analyze Data (IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for TR-FRET cellular assay.

Western Blot Analysis of Rab10 Phosphorylation

This method provides a semi-quantitative assessment of LRRK2 kinase activity by measuring the phosphorylation of its substrate, Rab10.

Methodology:

  • Cell/Tissue Lysis: Lysates are prepared from cells (e.g., human peripheral blood mononuclear cells - PBMCs) or tissues treated with this compound.[10]

  • Protein Quantification: Protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for pT73-Rab10 and total Rab10, followed by incubation with secondary antibodies conjugated to a detection enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Quantification: The intensity of the pT73-Rab10 band is normalized to the total Rab10 band.

Meso Scale Discovery (MSD) Immunoassay for pS935 LRRK2

This is a highly sensitive and quantitative sandwich immunoassay for measuring pS935 LRRK2 levels.[10][11]

Methodology:

  • Plate Coating: Multi-well plates are coated with a capture antibody specific for total LRRK2.[10]

  • Sample Incubation: Cell or tissue lysates are added to the wells and incubated.

  • Detection Antibody: A SULFO-TAG labeled detection antibody specific for pS935 LRRK2 is added.

  • Read Plate: The plate is read on an MSD instrument, which measures the electrochemiluminescence signal generated upon electrical stimulation. The signal intensity is proportional to the amount of pS935 LRRK2.

MSD_Assay_Logic cluster_plate MSD Plate Well Capture_Ab Capture Antibody (anti-Total LRRK2) pLRRK2 pS935-LRRK2 from Lysate Capture_Ab->pLRRK2 Binds Detection_Ab Detection Antibody (anti-pS935 LRRK2) with SULFO-TAG pLRRK2->Detection_Ab Binds Signal Electrochemiluminescent Signal Detection_Ab->Signal Generates Signal

Caption: Principle of the MSD immunoassay for pS935 LRRK2.

Conclusion

This compound represents a potent tool for investigating the consequences of inhibiting the pathogenic G2019S LRRK2 mutant. The experimental protocols outlined in this guide provide robust methods for quantifying the inhibitory effects of this compound and understanding its impact on downstream signaling pathways. The continued development and characterization of LRRK2 inhibitors are crucial for advancing therapeutic strategies for Parkinson's disease.

References

Lrrk2-IN-1: A Technical Guide to its Role and Analysis in LRRK2 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2] The G2019S mutation, located within the kinase domain, is the most common pathogenic mutation and leads to increased LRRK2 kinase activity.[2] This has positioned LRRK2 as a key therapeutic target, with the development of specific kinase inhibitors being a primary strategy for disease-modifying therapies. Lrrk2-IN-1 was one of the first potent and selective inhibitors of LRRK2 kinase activity to be developed, making it a crucial tool for studying LRRK2 signaling and for the development of novel therapeutics.[3] This technical guide provides an in-depth overview of Lrrk2-IN-1, its mechanism of action, and detailed protocols for its use in characterizing the LRRK2 signaling pathway.

Data Presentation: Potency and Selectivity of Lrrk2-IN-1

Lrrk2-IN-1 is an ATP-competitive inhibitor that demonstrates high potency against both wild-type (WT) LRRK2 and its pathogenic G2019S mutant.[3] Its efficacy has been quantified through various biochemical and cellular assays, with IC50 values typically in the low nanomolar range.

LRRK2 Variant Assay Type IC50 (nM) Reference
LRRK2 (WT)Biochemical Kinase Assay13[4]
LRRK2 (G2019S)Biochemical Kinase Assay6[4]
LRRK2 (WT)Cellular TR-FRET Assay (pS935)80[4]
LRRK2 (G2019S)Cellular TR-FRET Assay (pS935)30[4]

A critical aspect of a chemical probe is its selectivity. Lrrk2-IN-1 has been profiled against a broad panel of kinases and has been shown to be highly selective for LRRK2.[3]

Parameter Value Reference
Number of Kinases Profiled>450[3]
Number of Kinases with Significant Inhibition (>90% at 1 µM)12[3]

LRRK2 Signaling Pathways and Mechanism of Lrrk2-IN-1 Action

LRRK2 is a complex protein with multiple domains that regulate its function and localization.[5][6] Its kinase activity is central to its pathological role in Parkinson's disease. LRRK2 phosphorylates a number of substrates, including a subset of Rab GTPases, which are key regulators of vesicular trafficking.[7] Pathogenic mutations, such as G2019S, enhance this kinase activity, leading to downstream cellular dysfunction.

Lrrk2-IN-1 exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates.[3] This inhibition leads to a decrease in the phosphorylation of LRRK2 at several sites, including Ser910 and Ser935, which are important for LRRK2's interaction with 14-3-3 proteins and its subcellular localization.[4][8]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream Kinases Upstream Kinases LRRK2 LRRK2 (Kinase/GTPase) Upstream Kinases->LRRK2 Phosphorylation GTP/GDP GTP/GDP GTP/GDP->LRRK2 GTPase Activity Rab GTPases Rab GTPases LRRK2->Rab GTPases Phosphorylation Vesicular Trafficking Vesicular Trafficking Rab GTPases->Vesicular Trafficking Neuronal Dysfunction Neuronal Dysfunction Vesicular Trafficking->Neuronal Dysfunction Lrrk2-IN-12 Lrrk2-IN-1 This compound->LRRK2 Inhibition

LRRK2 Signaling Pathway and Lrrk2-IN-1 Inhibition.

Experimental Protocols

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol describes a standard endpoint assay to determine the IC50 of Lrrk2-IN-1 using [γ-³²P]ATP and a peptide substrate.[3][9]

Reagents and Materials:

  • Purified, active LRRK2 (WT or G2019S mutant)

  • LRRKtide or Nictide peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)

  • ATP (non-radioactive and [γ-³²P]ATP)

  • Lrrk2-IN-1 (dissolved in DMSO)

  • P81 Phosphocellulose Paper

  • Phosphoric Acid (0.75%)

  • Scintillation Counter

Procedure:

  • Prepare serial dilutions of Lrrk2-IN-1 in DMSO.

  • In a reaction tube, combine the kinase assay buffer, LRRK2 enzyme, and the peptide substrate.

  • Add the Lrrk2-IN-1 dilution or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Rinse the papers with acetone (B3395972) and allow them to air dry.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Lrrk2-IN-1 concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (LRRK2, Substrate, ATP, Lrrk2-IN-1) B Pre-incubate LRRK2 with Lrrk2-IN-1 A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction (Spot on P81 paper) D->E F Wash P81 Paper E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (IC50 Determination) G->H

In Vitro LRRK2 Kinase Assay Workflow.
Cellular LRRK2 Phosphorylation Assay (Western Blot)

This protocol outlines the measurement of LRRK2 phosphorylation at Ser935 in a cellular context following treatment with Lrrk2-IN-1.[1][10]

Reagents and Materials:

  • HEK293 cells (or other suitable cell line)

  • Lrrk2-IN-1 (dissolved in DMSO)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Plate HEK293 cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Lrrk2-IN-1 or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-pS935-LRRK2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total LRRK2 antibody to normalize for protein loading.

  • Quantify the band intensities to determine the dose-dependent effect of Lrrk2-IN-1 on LRRK2 Ser935 phosphorylation.

Western_Blot_Workflow A Cell Treatment with Lrrk2-IN-1 B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (anti-pS935-LRRK2) E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Stripping and Re-probing (anti-total LRRK2) H->I J Data Analysis I->J

Western Blot Workflow for pS935-LRRK2.
Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment.[11][12] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Reagents and Materials:

  • Cells expressing LRRK2

  • Lrrk2-IN-1 (dissolved in DMSO)

  • PBS

  • Cell Lysis Buffer (without detergents)

  • Equipment for heating (e.g., PCR cycler) and cooling samples

  • Centrifuge

  • Western blot or ELISA reagents for LRRK2 detection

Procedure:

  • Treat intact cells with Lrrk2-IN-1 or DMSO (vehicle control) for a sufficient time to allow compound entry and binding.

  • Wash the cells to remove excess compound.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).

  • Cool the samples to room temperature.

  • Lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble, non-denatured LRRK2.

  • Analyze the amount of soluble LRRK2 in the supernatant for each temperature point using Western blotting or ELISA.

  • Plot the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Lrrk2-IN-1 indicates target engagement.

CETSA_Workflow A Cell Treatment with Lrrk2-IN-1 B Heat Challenge (Temperature Gradient) A->B C Cell Lysis B->C D Centrifugation (Separate soluble/aggregated protein) C->D E Collect Supernatant (Soluble LRRK2) D->E F Quantify Soluble LRRK2 (Western Blot/ELISA) E->F G Data Analysis (Melting Curve Shift) F->G

Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

Lrrk2-IN-1 has been a foundational tool in the study of LRRK2 biology and its role in Parkinson's disease. Its high potency and selectivity have enabled researchers to dissect the LRRK2 signaling pathway and validate LRRK2 as a therapeutic target. The experimental protocols detailed in this guide provide a framework for the continued investigation of LRRK2 and the development of next-generation LRRK2 inhibitors with improved therapeutic potential.

References

Preliminary Efficacy of LRRK2-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the preliminary efficacy of LRRK2-IN-1, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly those that increase its kinase activity, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3] This has positioned LRRK2 as a key therapeutic target, with kinase inhibition being a primary strategy.[4] LRRK2-IN-1 was one of the first potent and selective small-molecule inhibitors developed for LRRK2, making it a crucial tool for investigating the biological functions of LRRK2 and its role in the pathogenesis of Parkinson's disease.[2]

Core Efficacy Data

The efficacy of LRRK2-IN-1 is primarily evaluated through its ability to inhibit the kinase activity of both wild-type (WT) LRRK2 and its pathogenic mutant forms, most notably G2019S, which is the most common LRRK2 mutation.[3][5] Inhibition is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

In Vitro Potency of LRRK2-IN-1

The following table summarizes the in vitro potency of LRRK2-IN-1 against different variants of the LRRK2 enzyme. The data is derived from biochemical assays.

Target EnzymeIC50 (nM)Assay TypeReference
LRRK2 (Wild-Type)13Radiometric Kinase Assay[6]
LRRK2 (G2019S Mutant)6Radiometric Kinase Assay[6]

This data demonstrates the high potency of LRRK2-IN-1 against both the normal and the hyperactive disease-associated form of the LRRK2 enzyme.

In Vitro Cellular Activity

Beyond purified enzyme assays, the efficacy of LRRK2-IN-1 has been assessed in cellular models to determine its ability to inhibit LRRK2 activity within a biological context.

Cell LineMeasured EffectIC50 (nM)Reference
Rat KidneyDisplacement of [3H]LRRK2-IN-140 ± 4[6]
Rat Brain StriatumDisplacement of [3H]LRRK2-IN-165 ± 3[6]
Human Brain StriatumDisplacement of [3H]LRRK2-IN-173 ± 6[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to determine the efficacy of LRRK2-IN-1.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol outlines a common method for measuring the kinase activity of LRRK2 and the inhibitory effect of compounds like LRRK2-IN-1.

1. Materials:

  • Enzyme: Purified, active GST-tagged LRRK2 (WT or G2019S mutant).[2][7]

  • Substrate: Myelin Basic Protein (MBP) or a synthetic peptide substrate like LRRKtide.[2][8]

  • ATP: A mixture of non-radioactive ATP and [γ-³²P]ATP.[2]

  • Inhibitor: LRRK2-IN-1 serially diluted in DMSO.

  • Assay Buffer: Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Stop Solution: Phosphoric acid.[2]

  • Detection: P81 phosphocellulose paper and a scintillation counter.

2. Procedure:

  • Prepare a reaction mixture containing the LRRK2 enzyme and substrate in the assay buffer.

  • Add serially diluted LRRK2-IN-1 or DMSO (as a vehicle control) to the reaction wells.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature to allow for binding.[2]

  • Initiate the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP).

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding phosphoric acid.[2]

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

  • Dry the papers (e.g., with a final acetone (B3395972) wash).[2]

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of LRRK2-IN-1 and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations: Pathways and Workflows

Graphical representations of signaling pathways and experimental procedures can significantly aid in understanding complex biological processes. The following diagrams were generated using the DOT language.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_Binding GTP Binding LRRK2_Inactive LRRK2 (Inactive) GTP_Binding->LRRK2_Inactive Activates LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Dimerization/ Conformational Change Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Phospho_Rab Phosphorylated Rab Rab_GTPases->Phospho_Rab Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Lysosomal_Function Impaired Lysosomal Function Phospho_Rab->Lysosomal_Function Neuronal_Toxicity Neuronal Toxicity Vesicular_Trafficking->Neuronal_Toxicity Lysosomal_Function->Neuronal_Toxicity G2019S_Mutation G2019S Mutation G2019S_Mutation->LRRK2_Active Hyperactivates LRRK2_IN_1 LRRK2-IN-1 LRRK2_IN_1->LRRK2_Active Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of LRRK2-IN-1.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme_Substrate 1. Add LRRK2 Enzyme and Substrate to Plate Start->Add_Enzyme_Substrate Add_Inhibitor 2. Add LRRK2-IN-1 (or DMSO) Add_Enzyme_Substrate->Add_Inhibitor Pre_Incubate 3. Pre-incubate (10-15 min) Add_Inhibitor->Pre_Incubate Initiate_Reaction 4. Initiate with [γ-³²P]ATP Pre_Incubate->Initiate_Reaction Incubate 5. Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction 6. Stop Reaction with Phosphoric Acid Incubate->Stop_Reaction Spot_on_Paper 7. Spot onto P81 Paper Stop_Reaction->Spot_on_Paper Wash 8. Wash Papers to Remove Free ATP Spot_on_Paper->Wash Dry 9. Dry Papers Wash->Dry Measure 10. Measure Radioactivity Dry->Measure Analyze 11. Calculate IC50 Measure->Analyze

References

Lrrk2-IN-12: A Technical Guide to a Novel Macrocyclic Inhibitor of LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the development of disease-modifying treatments for Parkinson's disease. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also implicated in sporadic forms of the disease.[1][2] A primary pathogenic mechanism associated with these mutations is an increase in the kinase activity of the LRRK2 protein.[1] This has spurred extensive research into the discovery and development of potent and selective LRRK2 kinase inhibitors. Lrrk2-IN-12 has emerged as a novel, potent macrocyclic inhibitor of LRRK2. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, in vitro activity, and the experimental protocols utilized for its characterization. Due to the limited publicly available data specifically for this compound, this guide also incorporates data and methodologies from the development of other well-characterized LRRK2 inhibitors to provide a thorough context for researchers.

Introduction to LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a large, multi-domain protein that possesses both kinase and GTPase activity.[2][3] It is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[3][4] The G2019S mutation, located in the kinase domain, is the most common LRRK2 mutation and leads to a gain-of-function by increasing the enzyme's kinase activity.[2][5] This hyperactivity is believed to contribute to the neurodegeneration observed in Parkinson's disease.[1] Therefore, the inhibition of LRRK2 kinase activity is a promising therapeutic strategy.

The LRRK2 Signaling Pathway

LRRK2 functions within a complex signaling network. A critical aspect of its pathogenic activity involves the phosphorylation of a subset of Rab GTPases, which are key regulators of intracellular membrane trafficking.[6] The hyperphosphorylation of Rab proteins by mutant LRRK2 disrupts their normal function, leading to downstream cellular dysfunction.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 Downstream Effects cluster_2 Therapeutic Intervention LRRK2_inactive Inactive LRRK2 (Cytosolic) LRRK2_active Active LRRK2 (Membrane-associated) LRRK2_inactive->LRRK2_active Activation Rab_GTPases Rab GTPases (e.g., Rab10, Rab12) LRRK2_active->Rab_GTPases Phosphorylation PD_mutations Parkinson's Disease Mutations (e.g., G2019S) PD_mutations->LRRK2_active Promotes activation Lysosomal_damage Lysosomal Damage Lysosomal_damage->LRRK2_active Promotes activation & recruitment pRab_GTPases Phosphorylated Rab GTPases Vesicular_trafficking Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Altered Autophagy Autophagy pRab_GTPases->Autophagy Impaired Mitochondrial_function Mitochondrial Function pRab_GTPases->Mitochondrial_function Dysregulated Neuronal_dysfunction Neuronal Dysfunction & Degeneration Vesicular_trafficking->Neuronal_dysfunction Autophagy->Neuronal_dysfunction Mitochondrial_function->Neuronal_dysfunction Lrrk2_IN_12 This compound (Macrocyclic Inhibitor) Lrrk2_IN_12->LRRK2_active Inhibition

Figure 1: LRRK2 Signaling Pathway and Point of Intervention for this compound.

Discovery and Development of this compound

This compound is a macrocyclic compound designed to inhibit the kinase activity of LRRK2.[7] Macrocyclic structures can offer advantages in terms of binding affinity, selectivity, and pharmacokinetic properties. The discovery of this compound is part of a broader effort to develop potent and selective LRRK2 inhibitors for the treatment of Parkinson's disease.[8][9][10]

Chemical Structure

The chemical structure of this compound is described in patent documents, specifically WO2024056775A1.[7]

Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to its substrates.

Quantitative Data on LRRK2 Inhibitors

The following tables summarize the in vitro potency of this compound and other key LRRK2 inhibitors.

Table 1: In Vitro Potency of this compound

CompoundTargetAssayIC50 (nM)
This compoundLRRK2 G2019SBiochemical0.45
This compoundLRRK2 WTBiochemical1.1
This compoundLRRK2 WTADP-Glo0.46

Data sourced from commercial vendor information.

Table 2: In Vitro Potency of LRRK2-IN-1 for Comparison

CompoundTargetAssayIC50 (nM)Ki (nM)
LRRK2-IN-1LRRK2 G2019SBiochemical61.5
LRRK2-IN-1LRRK2 WTBiochemical133.2

Data compiled from various scientific publications.[11]

Experimental Protocols

The characterization of LRRK2 inhibitors like this compound involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

In Vitro LRRK2 Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to measure the in vitro inhibition of LRRK2 using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant LRRK2 enzyme (WT or G2019S)

  • LRRKtide or other suitable peptide substrate

  • ATP

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add:

    • 1 µL of the this compound dilution or DMSO (vehicle control).

    • 2 µL of diluted LRRK2 enzyme in Kinase Buffer.

    • 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for LRRK2 Inhibition (Western Blot)

This protocol outlines the assessment of LRRK2 inhibition in a cellular context by measuring the phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Thr73.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

  • This compound or other test inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-pLRRK2 (S935), anti-total LRRK2, anti-pRab10 (T73), anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 In Vivo Evaluation start Start: This compound Synthesis kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->kinase_assay ic50_determination Determine Biochemical IC50 kinase_assay->ic50_determination selectivity_profiling Kinase Selectivity Profiling ic50_determination->selectivity_profiling cell_treatment Treat Cells with this compound selectivity_profiling->cell_treatment western_blot Western Blot for pLRRK2 & pRab10 cell_treatment->western_blot toxicity_assay Cellular Toxicity Assays cell_treatment->toxicity_assay cellular_ic50 Determine Cellular IC50 western_blot->cellular_ic50 pk_studies Pharmacokinetic (PK) Studies in Animal Models cellular_ic50->pk_studies pd_models Efficacy Studies in Parkinson's Disease Models pk_studies->pd_models target_engagement Measure Target Engagement (e.g., pLRRK2 in tissue) pd_models->target_engagement end Preclinical Candidate target_engagement->end

Figure 2: General Experimental Workflow for LRRK2 Inhibitor Development.

In Vivo Studies and Animal Models

While specific in vivo data for this compound is not extensively published, the development of LRRK2 inhibitors typically involves evaluation in various animal models. These models are crucial for assessing pharmacokinetics, pharmacodynamics (target engagement), efficacy, and safety.

Commonly used models in LRRK2 research include:

  • Knock-in mice: These models express LRRK2 with pathogenic mutations (e.g., G2019S) at endogenous levels.

  • Transgenic mice: These mice overexpress wild-type or mutant human LRRK2.

  • Toxin-based models: Models using neurotoxins like MPTP or 6-OHDA to induce parkinsonian features, which can be used to assess the neuroprotective effects of LRRK2 inhibitors.

In these models, the efficacy of an inhibitor is often assessed by measuring the reduction of LRRK2 autophosphorylation or the phosphorylation of its substrates in brain and peripheral tissues.

Conclusion

This compound represents a promising development in the field of LRRK2 inhibitors, leveraging a macrocyclic scaffold to achieve high potency. While comprehensive data on its discovery and development are still emerging, the established methodologies for characterizing LRRK2 inhibitors provide a clear framework for its continued evaluation. The data presented in this guide, compiled from available information on this compound and other well-studied inhibitors, offers a valuable resource for researchers in the field of Parkinson's disease drug discovery. Further studies are anticipated to fully elucidate the therapeutic potential of this compound and other macrocyclic LRRK2 inhibitors.

References

Methodological & Application

Lrrk2-IN-12: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its role in both familial and sporadic Parkinson's disease (PD).[1][2][3] Mutations in the LRRK2 gene are a common cause of inherited PD, and increased LRRK2 kinase activity is implicated in the pathogenesis of the disease.[1][4] This has positioned LRRK2 as a key therapeutic target, with kinase inhibition being a primary strategy for drug development.[3][5]

Lrrk2-IN-12 is a potent and selective inhibitor of LRRK2, acting as an ATP-competitive inhibitor of both wild-type and pathogenic mutant forms of the kinase, such as G2019S.[6] By binding to the kinase domain, this compound prevents the phosphorylation of LRRK2 substrates, thereby blocking its downstream signaling pathways.[6] In cellular models, treatment with this compound leads to the dephosphorylation of LRRK2, which can result in its ubiquitination and subsequent degradation.[6] These application notes provide a comprehensive guide to utilizing this compound in cell-based assays to probe LRRK2 signaling and assess the efficacy of its inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant LRRK2 inhibitors, providing a comparative overview of their potency and cytotoxic effects.

Table 1: Inhibitory Activity of LRRK2 Inhibitors

CompoundTargetAssay TypeCell LineIC50 (µM)Reference
This compoundLRRK2 G2019SBiochemical-0.00045[7]
This compoundLRRK2 WTBiochemical-0.0011[7]
This compoundLRRK2 WTADP-Glo-0.00046[7]
LRRK2-IN-1LRRK2 WTTR-FRETU-2 OS0.09[8]
LRRK2-IN-1LRRK2 G2019STR-FRETU-2 OS0.05[8]
LRRK2-IN-1LRRK2 WTTR-FRETSH-SY5Y0.20[8]
LRRK2-IN-1LRRK2 G2019STR-FRETSH-SY5Y0.06[8]
LRRK2-IN-1LRRK2 WTTR-FRETHEK293T0.12[8]
LRRK2-IN-1LRRK2 G2019STR-FRETHEK293T0.06[8]
MLi-2LRRK2Proximity Ligation AssayHEK G2019S/G2019SVaries[9]
Z-8205LRRK2 WT--<12[10]
Z-8205LRRK2 G2019S--25-fold > WT[10]

Table 2: Cytotoxicity Data for LRRK2 Inhibitors

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)Reference
Lrrk2-IN-1HepG2Cytotoxicity-49.3[6]
Lrrk2-IN-1-Genotoxicity (with S9)-15.6[6]
Lrrk2-IN-1-Genotoxicity (without S9)-3.9[6]
Compound 2a (LRRK2 inhibitor)HepG2Cytotoxicity-Similar to sperm motility pEC50[11]

LRRK2 Signaling Pathway

LRRK2 is a complex protein with multiple domains that mediate its involvement in a variety of cellular processes, including mitochondrial function, vesicular transport, autophagy, and immune responses.[12] Pathogenic mutations, most of which are located in the enzymatic core, alter the kinase and GTPase activity of LRRK2, leading to downstream cellular dysfunction.[3][13] A key aspect of LRRK2 signaling is the phosphorylation of a subset of Rab GTPases, which are master regulators of membrane trafficking.[14]

LRRK2_Signaling_Pathway cluster_activation LRRK2 Activation cluster_lrrk2 LRRK2 Kinase cluster_substrates Substrates cluster_downstream Downstream Effects cluster_inhibitor Inhibition Pathogenic Mutations (e.g., G2019S, R1441C) Pathogenic Mutations (e.g., G2019S, R1441C) LRRK2 LRRK2 Pathogenic Mutations (e.g., G2019S, R1441C)->LRRK2 Lysosomal Damage Lysosomal Damage Lysosomal Damage->LRRK2 Rab29 Rab29 Rab29->LRRK2 VPS35 (D620N) VPS35 (D620N) VPS35 (D620N)->LRRK2 Rab GTPases (Rab10, Rab12, etc.) Rab GTPases (Rab10, Rab12, etc.) LRRK2->Rab GTPases (Rab10, Rab12, etc.) p Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation Altered Vesicular Trafficking Altered Vesicular Trafficking Rab GTPases (Rab10, Rab12, etc.)->Altered Vesicular Trafficking Mitochondrial Dysfunction Mitochondrial Dysfunction Rab GTPases (Rab10, Rab12, etc.)->Mitochondrial Dysfunction Impaired Autophagy Impaired Autophagy Rab GTPases (Rab10, Rab12, etc.)->Impaired Autophagy This compound This compound This compound->LRRK2 inhibits

Caption: LRRK2 signaling cascade and point of inhibition.

Experimental Workflow for this compound Cell-Based Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on LRRK2 activity and cell viability in a cell-based assay.

Lrrk2_IN_12_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_kinase_assays Kinase Activity Assays cluster_viability_assays Viability/Toxicity Assays A Seed cells in multi-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound D Treat cells with this compound and controls (e.g., DMSO) C->D E Incubate for desired time period (e.g., 1-24 hours) D->E F Assess LRRK2 Kinase Activity E->F G Assess Cell Viability/Toxicity E->G H Western Blot for pS935-LRRK2 F->H I Western Blot for pT73-Rab10 F->I J TR-FRET Assay for pS935-LRRK2 F->J K Proximity Ligation Assay for pS1292-LRRK2 F->K L MTT Assay G->L M LDH Assay G->M

Caption: Workflow for this compound cell-based assays.

Experimental Protocols

Protocol 1: Assessment of LRRK2 Kinase Activity via Western Blotting

This protocol describes the detection of LRRK2 phosphorylation at Serine 935 (pS935) and phosphorylation of its substrate Rab10 at Threonine 73 (pT73) as readouts for LRRK2 kinase activity.[15][16] Inhibition of LRRK2 leads to a decrease in the phosphorylation of these sites.

Materials:

  • Cells of interest cultured in appropriate multi-well plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer (e.g., 1X MOPS for LRRK2)[17]

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pS935-LRRK2 (e.g., Abcam ab133450)[18]

    • Rabbit anti-LRRK2 (e.g., Abcam ab133474)[18]

    • Rabbit anti-pT73-Rab10

    • Rabbit anti-Rab10

    • Loading control antibody (e.g., anti-β-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium and add the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 1, 2, 4, 6, 12, or 24 hours).[19]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice for 10 minutes.[16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[19]

    • Load equal amounts of protein (typically 10-15 µg) onto an SDS-PAGE gel.[16]

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.[17]

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pS935-LRRK2 or anti-pT73-Rab10) overnight at 4°C with gentle agitation.[19] Recommended antibody dilutions are typically 1:1000.[18]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To assess total LRRK2 or Rab10 levels, the membrane can be stripped and re-probed with the respective total protein antibodies.

Protocol 2: Assessment of Cell Viability using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test for cytotoxicity is 0 to 20 µM.[6]

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Treat the cells with the this compound dilutions and controls for the desired duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Incubation and Solubilization:

    • Following the treatment period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Assessment of Cytotoxicity using LDH Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution (in DMSO)

  • Serum-free cell culture medium

  • Commercially available LDH assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Prepare serial dilutions of this compound in serum-free medium.

    • Include the following controls as per the kit instructions:

      • Vehicle Control: Cells treated with DMSO.

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer provided in the kit.

    • Treat the cells with the this compound dilutions and controls for the desired duration.

  • LDH Measurement:

    • After incubation, carefully transfer the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[6]

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[6]

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Troubleshooting and Optimization

  • Low or no inhibition of LRRK2 phosphorylation:

    • Inhibitor concentration: The concentration of this compound may be too low. Perform a dose-response curve to determine the optimal concentration for your cell type. Effective concentrations in cells are often in the low micromolar to nanomolar range.[6]

    • Incubation time: The incubation time may be too short. Conduct a time-course experiment (e.g., 1, 2, 4, 6, 12, 24 hours) to determine the optimal treatment duration.[19]

    • Inhibitor solubility/stability: Ensure the final DMSO concentration is low (typically <0.1%) and that this compound is fully dissolved. Prepare fresh inhibitor solutions for each experiment.

    • High LRRK2 expression: In overexpression systems, a higher concentration of the inhibitor may be required.

  • High background in Western blots:

    • Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).

    • Antibody concentration: Optimize the primary and secondary antibody concentrations.

    • Washing: Increase the number and duration of washing steps.

  • Inconsistent results in viability assays:

    • Cell seeding density: Ensure a consistent number of cells are seeded in each well.

    • Edge effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.

    • Pipetting accuracy: Use calibrated pipettes and ensure proper mixing.

By following these detailed protocols and considering the provided quantitative data and signaling pathway information, researchers can effectively utilize this compound as a tool to investigate the role of LRRK2 in cellular processes and to advance the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders.

References

Lrrk2-IN-1 in Primary Neuron Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neuroscience, primarily due to its strong association with Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and also contribute to sporadic cases of the disease.[1][2][3][4][5] The kinase activity of LRRK2 is believed to be central to its pathogenic effects, making it a prime therapeutic target.[2][5][6]

Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2 kinase activity.[7][8] It serves as a critical tool for elucidating the physiological and pathophysiological roles of LRRK2 in neuronal function. These application notes provide detailed protocols for the use of Lrrk2-IN-1 in primary neuron cultures, a key in vitro model for studying neuronal biology and neurodegenerative diseases.

Mechanism of Action

Lrrk2-IN-1 is an ATP-competitive inhibitor that targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2.[7] The G2019S mutation, the most common pathogenic LRRK2 mutation, leads to a hyperactive kinase, and Lrrk2-IN-1 effectively inhibits this aberrant activity.[1][7][8] Inhibition of LRRK2 kinase activity by Lrrk2-IN-1 can be monitored by assessing the phosphorylation status of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, and the phosphorylation of its downstream substrates like Rab10.[6][9][10] Dephosphorylation at these sites indicates successful target engagement by the inhibitor.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for Lrrk2-IN-1, providing a quick reference for its potency and recommended working concentrations.

ParameterValueSpecies/SystemReference
IC50 (LRRK2 WT) 13 nMIn vitro kinase assay[7][8]
IC50 (LRRK2 G2019S) 6 nMIn vitro kinase assay[7][8]
Cellular IC50 (LRRK2 WT) 0.08 µMTR-FRET assay in cells[7]
Cellular IC50 (LRRK2 G2019S) 0.03 µMTR-FRET assay in cells[7]
Recommended Concentration Range in Primary Neurons 100 nM - 1 µMCellular assays[7][11]
Cytotoxicity (IC50 in HepG2 cells) 49.3 µMCell viability assay[7]

Signaling Pathway

LRRK2_Signaling_Pathway cluster_0 LRRK2 Regulation cluster_1 Downstream Effects cluster_2 Inhibitor Action LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) p-LRRK2 LRRK2_inactive->LRRK2_active Activation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylates Neurite_outgrowth Neurite Outgrowth LRRK2_active->Neurite_outgrowth Impacts Neuronal_viability Neuronal Viability LRRK2_active->Neuronal_viability Impacts G2019S G2019S Mutation G2019S->LRRK2_active Promotes Activation pRab10 p-Rab10 Rab10->pRab10 Autophagy Autophagy pRab10->Autophagy Alters Vesicular_trafficking Vesicular Trafficking pRab10->Vesicular_trafficking Alters Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2_active Inhibits

Caption: LRRK2 signaling cascade and the inhibitory action of Lrrk2-IN-1.

Experimental Protocols

Protocol 1: Preparation of Lrrk2-IN-1 Stock Solution

Objective: To prepare a high-concentration stock solution of Lrrk2-IN-1 for use in primary neuron cultures.

Materials:

  • Lrrk2-IN-1 powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the Lrrk2-IN-1 powder and DMSO to room temperature.

  • Briefly centrifuge the vial of Lrrk2-IN-1 to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of Lrrk2-IN-1 powder in DMSO. For example, for 1 mg of Lrrk2-IN-1 (Molecular Weight: 570.69 g/mol ), add 175.2 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[8]

Protocol 2: Primary Neuron Culture and Lrrk2-IN-1 Treatment

Objective: To treat primary neuron cultures with Lrrk2-IN-1 to inhibit LRRK2 kinase activity and assess its effects.

Materials:

  • Primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents)

  • Poly-D-lysine or other appropriate coating substrate

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMax, and penicillin/streptomycin)

  • Lrrk2-IN-1 stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Plating:

    • Coat culture plates or coverslips with Poly-D-lysine according to the manufacturer's instructions.[11]

    • Isolate primary neurons from embryonic tissue using standard dissection and dissociation protocols.[1][12]

    • Plate the neurons at the desired density in pre-warmed neuronal culture medium.[12]

    • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

  • Lrrk2-IN-1 Treatment:

    • Allow the neurons to mature in culture for at least 5-7 days in vitro (DIV) before treatment.[13][14][15]

    • Prepare fresh serial dilutions of Lrrk2-IN-1 in pre-warmed neuronal culture medium from the 10 mM stock solution. A suggested starting concentration range is 100 nM to 1 µM.[7][13] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

    • Prepare a vehicle control by diluting DMSO to the same final concentration as the highest Lrrk2-IN-1 concentration used. The final DMSO concentration should typically be below 0.5%, and ideally at 0.1% or lower.

    • Carefully remove half of the culture medium from each well and replace it with the medium containing the desired concentration of Lrrk2-IN-1 or vehicle.[13]

    • Incubate the cells for the desired treatment duration. This can range from a few hours for acute signaling studies to several days for chronic effect studies (e.g., 24-72 hours or longer).[11][13][14] For long-term treatments, perform a partial media change with fresh inhibitor-containing medium every 2-3 days.[13]

Experimental_Workflow cluster_prep Preparation cluster_culture Culture & Treatment cluster_analysis Endpoint Analysis Prep_Plates Coat Plates (Poly-D-lysine) Isolate_Neurons Isolate Primary Neurons Prep_Plates->Isolate_Neurons Plate_Cells Plate Neurons Isolate_Neurons->Plate_Cells Mature_Neurons Mature Neurons (5-7 DIV) Plate_Cells->Mature_Neurons Prepare_Lrrk2_IN_1 Prepare Lrrk2-IN-1 Working Solutions Mature_Neurons->Prepare_Lrrk2_IN_1 Treat_Neurons Treat Neurons Prepare_Lrrk2_IN_1->Treat_Neurons Analysis Western Blot Immunocytochemistry Viability Assay Neurite Outgrowth Assay Treat_Neurons->Analysis

Caption: General experimental workflow for using Lrrk2-IN-1 in primary neurons.

Protocol 3: Western Blot Analysis of LRRK2 Phosphorylation

Objective: To assess the inhibition of LRRK2 kinase activity in primary neurons by measuring the phosphorylation of LRRK2 and its substrates.

Materials:

  • Lrrk2-IN-1 treated primary neuron cultures

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane and separate by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 4: Immunocytochemistry for Neurite Outgrowth Analysis

Objective: To visualize and quantify the effects of Lrrk2-IN-1 on neuronal morphology, specifically neurite outgrowth.

Materials:

  • Lrrk2-IN-1 treated primary neurons on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies against neuronal markers (e.g., anti-MAP2 for dendrites, anti-Tuj1 for neurons)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

  • After treatment, fix the neurons with 4% PFA for 15-20 minutes at room temperature.[13]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.[13]

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips onto glass slides.

  • Acquire images using a fluorescence microscope.

  • Analyze neurite length and branching using image analysis software.[16]

Protocol 5: Cell Viability Assays

Objective: To determine the effect of Lrrk2-IN-1 on the viability of primary neurons.

A. MTT Assay

Materials:

  • Lrrk2-IN-1 treated primary neurons in a 96-well plate

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the desired treatment period, add 10 µL of MTT reagent to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate for an additional 1-2 hours at 37°C, protected from light.

  • Read the absorbance at 570 nm using a microplate reader.[17]

B. LDH Release Assay

Materials:

  • Lrrk2-IN-1 treated primary neurons in a 96-well plate

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • After the desired treatment period, carefully collect the culture supernatant from each well.

  • Follow the manufacturer's protocol for the LDH assay kit to measure the amount of LDH released into the medium.[8][17]

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Read the absorbance at the recommended wavelength (typically 490 nm).

Troubleshooting

IssuePossible CauseSuggested Solution
No inhibition of LRRK2 phosphorylation Inhibitor is inactive or degraded.Verify the activity of the Lrrk2-IN-1 stock. Prepare fresh dilutions for each experiment.
Insufficient inhibitor concentration or treatment time.Perform a dose-response and time-course experiment to determine optimal conditions.
High background in Western blots Non-specific antibody binding.Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.
Poor neuronal viability in control wells Suboptimal culture conditions.Ensure proper coating of plates, use high-quality reagents, and handle neurons gently during plating.
Precipitation of Lrrk2-IN-1 in culture medium Low solubility in aqueous solutions.Ensure the final DMSO concentration is low (≤0.1%). Pre-warm the culture medium before adding the inhibitor solution.
Off-target effects observed High inhibitor concentration.Use the lowest effective concentration determined from a dose-response curve. Include appropriate kinase inhibitor controls.[7]

Concluding Remarks

Lrrk2-IN-1 is an invaluable pharmacological tool for investigating the role of LRRK2 kinase activity in primary neurons. The protocols provided here offer a comprehensive guide for researchers to effectively utilize this inhibitor to explore the cellular mechanisms underlying LRRK2-associated neurodegeneration and to evaluate the therapeutic potential of LRRK2 inhibition. As with any experimental system, optimization of concentrations and treatment times for your specific primary neuron culture system and experimental goals is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Lrrk2-IN-12 and Representative LRRK2 Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Lrrk2-IN-12 is a novel macrocyclic compound with potent in vitro activity against Leucine-rich repeat kinase 2 (LRRK2). As of late 2025, detailed in vivo studies, including pharmacokinetic, pharmacodynamic, and efficacy data in mouse models, are not extensively available in peer-reviewed literature. The following application notes and protocols are therefore provided as a comprehensive guide based on well-characterized, brain-penetrant LRRK2 inhibitors (e.g., MLi-2, GNE-7915) used in similar preclinical studies. These protocols should serve as a template and will require optimization and validation for novel compounds such as this compound.

Application Notes

Introduction to LRRK2 as a Therapeutic Target

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase functions.[1][2][3] Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[4][5] The G2019S mutation, which is the most prevalent, leads to a hyperactive kinase state.[6][7] This gain-of-function has positioned LRRK2 as a key therapeutic target, with the strategic goal of developing kinase inhibitors that can normalize its activity and mitigate downstream pathology.[7][8] Increased LRRK2 activity has been implicated in various cellular processes, including vesicle trafficking, cytoskeletal dynamics, and autophagy, which are often dysregulated in PD.[1][3][4]

This compound: A Novel Macrocyclic LRRK2 Inhibitor

This compound is a recently developed macrocyclic inhibitor of LRRK2.[9] In vitro biochemical assays have demonstrated its high potency.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Reference
LRRK2 G2019SBiochemical0.45WO2024056775A1
LRRK2 WTBiochemical1.1WO2024056775A1
LRRK2 WTADP-Glo0.46WO2024056775A1

Note: Data is derived from patent literature and requires independent validation. In vivo characteristics such as brain penetration, metabolic stability, and efficacy are yet to be published.

Key Considerations for In Vivo Studies with LRRK2 Inhibitors

For an LRRK2 inhibitor to be effective in preclinical mouse models of neurodegenerative disease, it must possess several key characteristics:

  • Potency: High affinity for the LRRK2 kinase domain.

  • Selectivity: Minimal off-target activity against other kinases to reduce potential side effects.

  • Brain Penetration: The ability to cross the blood-brain barrier (BBB) is crucial for targeting LRRK2 in the central nervous system.[6][10][11]

  • Favorable Pharmacokinetics: Appropriate half-life and exposure to maintain target engagement over the desired period.

Representative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize typical data obtained from in vivo studies in mice using well-characterized, brain-penetrant LRRK2 inhibitors. This information serves as a benchmark for what researchers might aim for when characterizing a new compound like this compound.

Table 2: Representative Pharmacokinetic (PK) Profile of a Brain-Penetrant LRRK2 Inhibitor in Mice

ParameterRouteDose (mg/kg)Cmax (plasma, ng/mL)Tmax (plasma, h)Brain:Plasma RatioBioavailability (%)Reference Compound
Example 1 Oral1026290.5~1.022[I] from Garofalo, et al.
Example 2 IP50--~0.7 (at 70% inhibition)-HG-10-102-01

Table 3: Representative Pharmacodynamic (PD) Profile of a Brain-Penetrant LRRK2 Inhibitor in Mice

Mouse ModelInhibitorDose & RouteTime PointTissueBiomarker% InhibitionReference
LRRK2 G2019S KIMLi-230 mg/kg (in diet)10 weeksBrainpS106 Rab12>90%[7]
LRRK2 G2019S KI[I] from Garofalo, et al.30 mg/kg (oral)-BrainpS935 LRRK2~100%[12]
LRRK2 R1441G KIGNE-7915100 mg/kg (SC)1 hourBrainpThr73-Rab10>90%[13]

Visualizations

LRRK2_Signaling_Pathway cluster_membrane Membrane cluster_cytosol Cytosol Rab29 Rab29 LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive Recruits & Activates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding (G2019S mutation enhances) Rab10_unphos Rab10 LRRK2_active->Rab10_unphos Kinase Activity (Phosphorylation) pRab10 pT73-Rab10 Rab10_unphos->pRab10 Downstream Downstream Effects (Vesicle Trafficking, Autophagy) pRab10->Downstream Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental_Workflow start Select Mouse Model (e.g., LRRK2 G2019S KI) formulation Prepare LRRK2 Inhibitor (e.g., this compound) Formulation start->formulation dosing Administer Inhibitor or Vehicle (e.g., Oral Gavage, IP, Diet) formulation->dosing behavior Behavioral Testing (e.g., Rotarod, Open Field) dosing->behavior Chronic or Acute Dosing collection Tissue Collection (Brain, Kidney, Lung, Plasma) dosing->collection Acute Dosing behavior->collection pk_pd PK/PD Analysis collection->pk_pd biochem Biochemical Analysis (Western Blot for pRab10) collection->biochem histo Histological Analysis (Immunohistochemistry) collection->histo end Data Analysis & Interpretation pk_pd->end biochem->end histo->end

Caption: General workflow for in vivo LRRK2 inhibitor studies.

Experimental Protocols

Protocol 1: Formulation and Administration of LRRK2 Inhibitor

This protocol provides a general method for preparing and administering a LRRK2 inhibitor for in vivo mouse studies. Note: The optimal vehicle and route of administration must be determined empirically for each new compound.

Materials:

  • LRRK2 Inhibitor (e.g., this compound)

  • Vehicle components (e.g., DMSO, Tween 80, PEG300, Saline, Corn oil)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Sterile syringes and gavage needles (for oral administration) or insulin (B600854) syringes (for IP/SC injection)

  • Animal scale

Procedure:

  • Vehicle Selection and Preparation:

    • The choice of vehicle is critical and depends on the inhibitor's solubility and the desired route of administration.

    • Common Vehicle for IP/SC Injection: A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • Preparation: In a sterile tube, add the components in order (DMSO, PEG300, Tween 80), vortexing to mix after each addition. Finally, add the saline and vortex thoroughly until a clear solution is formed.

    • Common Vehicle for Oral Gavage: A suspension in 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water is often used.

  • Inhibitor Formulation:

    • Weigh the required amount of LRRK2 inhibitor based on the desired dose (e.g., 10-30 mg/kg) and the number and weight of the mice.

    • To prepare a stock solution, dissolve the inhibitor in the minimum required volume of DMSO first.

    • Add the remaining vehicle components sequentially, vortexing or sonicating gently between additions to ensure complete dissolution or a homogenous suspension. The final volume should be calculated to deliver the dose in a standard volume (e.g., 10 mL/kg for oral gavage, 5 mL/kg for IP).

    • Prepare the vehicle-only control solution in the same manner, omitting the inhibitor.

  • Administration:

    • Weigh each mouse immediately before dosing to calculate the precise volume to administer.

    • Oral Gavage: Use a proper-sized, sterile gavage needle. Gently restrain the mouse and insert the needle into the esophagus, delivering the formulation directly into the stomach.

    • Intraperitoneal (IP) Injection: Inject into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Administer the inhibitor or vehicle according to the study timeline (e.g., once daily for 4 weeks).

Protocol 2: Assessment of LRRK2 Target Engagement by Western Blot

This protocol details the analysis of LRRK2 pharmacodynamic biomarkers (pT73-Rab10) in mouse brain tissue following inhibitor treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris) and running buffer

  • Transfer system (e.g., semi-dry or wet) and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-pT73-Rab10, Mouse anti-total Rab10, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tissue Homogenization:

    • Following the final dose and at the designated time point (e.g., 2-4 hours post-dose for acute studies), euthanize mice via an approved method.

    • Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

    • Homogenize the frozen tissue in ice-cold RIPA buffer (supplemented with inhibitors) using a mechanical homogenizer.

  • Protein Quantification:

    • Centrifuge the homogenate at ~14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize protein concentrations for all samples. Prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pRab10 and anti-total Rab10, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Apply ECL substrate and capture the signal using a digital imaging system.

  • Quantification:

    • Use densitometry software (e.g., ImageJ) to quantify the band intensity for pRab10, total Rab10, and the loading control.

    • Calculate the ratio of pRab10 to total Rab10 to assess the level of LRRK2 kinase activity. Normalize this ratio to the loading control to ensure equal loading.

Protocol 3: Behavioral Assessment - Rotarod Test

This protocol is for assessing motor coordination and balance in mice, which can be affected in some LRRK2 mouse models of PD.[4]

Materials:

Procedure:

  • Habituation and Training (3 consecutive days):

    • Habituate the mice to the testing room for at least 30 minutes before each session.

    • Place each mouse on the stationary rod of the apparatus.

    • For training, set the rod to rotate at a low, constant speed (e.g., 4-10 rpm) for a fixed duration (e.g., 5 minutes).

    • If a mouse falls, place it back on the rod to complete the training period. This phase familiarizes the mice with the apparatus.

  • Testing Day (Day 4):

    • Place a mouse on the rod and start the trial. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall (in seconds) for each mouse. If the mouse remains on the rod for the entire duration, record the maximum time.

    • Perform 3-5 trials per mouse with a rest interval of at least 15 minutes between trials.

    • Clean the apparatus with 70% ethanol between each mouse to eliminate olfactory cues.

  • Data Analysis:

    • Average the latency to fall across the trials for each mouse.

    • Compare the average latencies between the inhibitor-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in latency to fall may indicate a motor deficit, while an improvement may suggest a therapeutic effect.

References

Application Notes and Protocols for LRRK2-IN-12 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific in vivo data for Lrrk2-IN-12 is publicly available. The following application notes and protocols are based on established methodologies for other potent and selective LRRK2 inhibitors, such as Lrrk2-IN-1, MLi-2, and PF-06447475. Researchers should use this information as a starting point and optimize the protocols for their specific experimental needs and for the particular properties of this compound.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's disease (PD) and other neurodegenerative disorders.[1][2] Mutations in the LRRK2 gene are a common genetic cause of both familial and sporadic PD, often leading to a gain-of-function increase in its kinase activity.[2] LRRK2 inhibitors are valuable tools for investigating the physiological and pathological roles of LRRK2 kinase activity in vivo. This compound is a potent inhibitor of LRRK2, with in vitro studies showing IC50 values of 1.1 nM and 0.45 nM for wild-type LRRK2 and the G2019S mutant, respectively.[3] These notes provide a guide for the administration and dosing of this compound in animal models, primarily rodents, based on data from analogous compounds.

Mechanism of Action and Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[2] Pathogenic mutations, such as the common G2019S mutation, enhance its kinase activity, leading to increased phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[2][4] A key downstream effect of LRRK2 activation is the phosphorylation of a subset of Rab GTPases, which are master regulators of vesicular trafficking.[2] This aberrant phosphorylation can disrupt crucial cellular processes, including autophagy and lysosomal function, which are implicated in the pathogenesis of PD.[2][5] LRRK2 inhibitors like this compound act by binding to the kinase domain of LRRK2, thereby inhibiting its phosphotransferase activity.[2] This leads to a reduction in the phosphorylation of LRRK2 at sites like Ser935 and Ser1292, and its downstream substrates like Rab10.[2]

LRRK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors/ Stress Signals LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active) (e.g., G2019S mutant) LRRK2_Inactive->LRRK2_Active G2019S Mutation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2_Active Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking pRab_GTPases Phospho-Rab GTPases pRab_GTPases->Vesicular_Trafficking Disruption Autophagy_Lysosomal_Function Autophagy/Lysosomal Function Vesicular_Trafficking->Autophagy_Lysosomal_Function Neuronal_Damage Neuronal Damage Autophagy_Lysosomal_Function->Neuronal_Damage Dysfunction leads to

Caption: LRRK2 Signaling and Inhibition by this compound.

Data Presentation: In Vivo Study Parameters for LRRK2 Inhibitors

The following table summarizes typical in vivo study parameters for commonly used LRRK2 inhibitors. These should serve as a reference for designing studies with this compound.

ParameterLrrk2-IN-1[6]MLi-2[7]PF-06447475[8]GNE-7915[1]
Mouse/Rat Strain C57BL/6, Sprague DawleyC57BL/6, G2019S LRRK2 knock-inSprague-Dawley, G2019S-LRRK2 BAC transgenic ratsC57BL/6, LRRK2 R1441G knock-in
Administration Route Intraperitoneal (i.p.)Oral gavage, In-dietOral gavageSubcutaneous (s.c.)
Dosage Range 10 mg/kg (for blocking studies)5 - 60 mg/kg (oral gavage), 10 - 60 mg/kg/day (in-diet)30 mg/kg b.i.d.100 mg/kg
Vehicle Not specified45% Captisol in sterile water, 40% (w/v) Hydroxypropyl-β-CyclodextranNot specifiedNot specified
Treatment Duration Acute (single dose)Acute to chronic (up to 10 weeks)Chronic (4 weeks)Acute (single dose)
Key Readouts Biodistribution, Target occupancypS935-LRRK2, pRab10 levelsDopaminergic neurodegeneration, pS935-LRRK2 levelspS935-LRRK2 levels

Experimental Protocols

Protocol 1: Acute LRRK2 Inhibition via Oral Gavage

This protocol is adapted from studies using the LRRK2 inhibitor MLi-2 and is a recommended starting point for assessing the acute effects of this compound.

Objective: To achieve rapid and transient inhibition of LRRK2 kinase activity in the brain and peripheral tissues.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3]

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Standard laboratory mice (e.g., C57BL/6) or relevant disease model mice

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., starting dose of 10 mg/kg) and the number and weight of the mice.

    • Prepare the vehicle solution. A suggested formulation for compounds with low water solubility is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]

    • Suspend or dissolve the calculated amount of this compound in the vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.

  • Animal Dosing:

    • Acclimatize mice to handling and the gavage procedure for several days prior to the experiment.

    • Weigh each mouse on the day of the experiment to ensure accurate dosing.

    • Administer the this compound solution or vehicle control via oral gavage. The volume should typically be 5-10 µL/g of body weight.[1]

  • Tissue Collection and Analysis:

    • Euthanize mice at a predetermined time point post-dosing (e.g., 1-4 hours) to assess peak inhibitor activity.[1]

    • Collect brain and peripheral tissues (e.g., kidney, lung) and snap-freeze in liquid nitrogen or prepare for immediate analysis.

    • Analyze tissue lysates by Western blot for LRRK2 autophosphorylation (e.g., pS1292) or phosphorylation of downstream targets like Rab10 to confirm target engagement.

Protocol 2: Chronic LRRK2 Inhibition via In-Diet Administration

This protocol is adapted from long-term studies with MLi-2 and is suitable for investigating the effects of sustained LRRK2 inhibition.

Objective: To achieve sustained inhibition of LRRK2 kinase activity over several days or weeks.

Materials:

  • This compound

  • Custom diet formulation service (e.g., Research Diets, Inc.)

  • Standard laboratory mice or relevant disease model mice

Procedure:

  • Diet Formulation:

    • Determine the target daily dose (e.g., 15 mg/kg/day).[7]

    • Based on average daily food consumption of the specific mouse strain (typically 3-5 g/day for a 25 g mouse), calculate the required concentration of this compound in the chow.

    • Work with a custom diet provider to formulate the this compound-containing and control diets.

  • Animal Treatment:

    • House mice individually to accurately monitor food intake.

    • Provide the formulated diet ad libitum for the desired treatment duration (e.g., 4 weeks).[7]

    • Monitor animal weight and food consumption regularly.

  • Endpoint Analysis:

    • At the end of the treatment period, collect tissues as described in Protocol 1.

    • Perform behavioral tests, immunohistochemistry, or other relevant analyses depending on the study's objectives.

Experimental Workflow Visualization

The following diagram outlines a general workflow for in vivo studies of LRRK2 inhibitors.

Experimental_Workflow Start Start Dosing_Prep Prepare Dosing Solution (this compound in Vehicle) Start->Dosing_Prep Animal_Dosing Administer to Animal Model (e.g., Oral Gavage, In-Diet) Dosing_Prep->Animal_Dosing Time_Point Wait for Predetermined Time Point Animal_Dosing->Time_Point Behavioral_Tests Behavioral Testing (Optional) Time_Point->Behavioral_Tests Chronic Studies Tissue_Collection Euthanasia and Tissue Collection (Brain, Kidney, etc.) Time_Point->Tissue_Collection Acute Studies Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Western Blot for pLRRK2, pRab10) Tissue_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo LRRK2 inhibitor studies.

Conclusion

While specific in vivo protocols for this compound are not yet widely published, the extensive research on other LRRK2 inhibitors provides a solid foundation for designing and executing animal studies. Careful dose-response and time-course experiments are recommended to establish the optimal conditions for achieving desired target engagement and observing biological effects with this compound. Monitoring pharmacodynamic markers such as the phosphorylation status of LRRK2 and its substrates is crucial for confirming the inhibitor's in vivo activity.

References

LRRK2-IN-1: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Solubility, Preparation, and Experimental Use of a Key LRRK2 Inhibitor

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a significant therapeutic target, particularly in the context of Parkinson's disease. Mutations in the LRRK2 gene are among the most common genetic causes of both familial and sporadic forms of the disease. Many of these pathogenic mutations, including the well-studied G2019S substitution, result in increased kinase activity, which is thought to contribute to the neurodegenerative process.

This document provides detailed application notes and protocols for the use of LRRK2-IN-1, a potent and selective ATP-competitive inhibitor of LRRK2. It is a valuable chemical probe for investigating the physiological and pathological roles of LRRK2 kinase activity in a variety of experimental systems.

Note on Nomenclature: While the request specified "Lrrk2-IN-12," the vast majority of published research refers to a well-characterized inhibitor named "LRRK2-IN-1" (CAS 1234480-84-2). Information on a distinct compound named "this compound" is scarce. Therefore, this document focuses on the properties and protocols for the widely-used LRRK2-IN-1.

Data Presentation

LRRK2-IN-1 Solubility

For successful experimental outcomes, proper dissolution of LRRK2-IN-1 is critical. It is a hydrophobic compound with limited aqueous solubility.

SolventSolubilityMolar Concentration (mM)Notes
DMSO ≥ 30-50 mg/mL~52.6 - 87.6Recommended for stock solutions. Sonication or gentle warming may be required.[1][2]
Ethanol 57 mg/mL~99.9Sonication is recommended.[3]
DMF 20 mg/mL
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL

Data compiled from multiple sources. Values can vary based on the specific batch and purity of the compound.

In Vitro Potency and Selectivity of LRRK2-IN-1

LRRK2-IN-1 demonstrates high potency against both wild-type (WT) LRRK2 and the common pathogenic G2019S mutant.[4][5][6] Its selectivity has been profiled against a broad panel of kinases, revealing a high degree of specificity.[4][6]

Target EnzymeIC50 (nM) - Biochemical AssayNotes
LRRK2 (WT) 13Potent inhibition of the wild-type enzyme.[5][6][7]
LRRK2 (G2019S) 6Demonstrates slightly higher potency against the common pathogenic mutant.[5][6][7]
DCLK2 45An off-target kinase with notable inhibition.[5][6]
MAPK7 (ERK5) 160 (EC50)Cellular autophosphorylation inhibition.[5]
AURKB, CHEK2, MKNK2, MYLK, NUAK1, PLK1 > 1000Demonstrates high selectivity against a range of other kinases.[5][6]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway and Inhibition by LRRK2-IN-1

LRRK2 is a complex protein with both kinase and GTPase functions. Its kinase activity is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. A key downstream event is the phosphorylation of a subset of Rab GTPases. LRRK2-IN-1 acts as an ATP-competitive inhibitor, blocking the kinase domain and preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its substrates.

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects GTP_binding GTP Binding LRRK2_active LRRK2 (Active) GTP_binding->LRRK2_active Activates Dimerization Dimerization Dimerization->LRRK2_active Activates LRRK2_inactive LRRK2 (Inactive) pRab_GTPases Phospho-Rab GTPases LRRK2_active->pRab_GTPases Phosphorylates Rab_GTPases Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy pRab_GTPases->Autophagy Regulates LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibits

Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

General Experimental Workflow for LRRK2-IN-1

The following diagram outlines a typical workflow for studying the effects of LRRK2-IN-1 in various experimental models.

Experimental_Workflow Start Start: Experimental Design Preparation Preparation of LRRK2-IN-1 (Stock and Working Solutions) Start->Preparation Model Choice of Experimental Model Preparation->Model In_Vitro In Vitro Kinase Assay Model->In_Vitro Biochemical Cell_Based Cell-Based Assay Model->Cell_Based Cellular In_Vivo In Vivo Animal Model Model->In_Vivo Organismal Treatment Treatment with LRRK2-IN-1 In_Vitro->Treatment Cell_Based->Treatment In_Vivo->Treatment Analysis Downstream Analysis Treatment->Analysis Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for pLRRK2) Analysis->Biochemical_Analysis Cellular_Analysis Cellular Analysis (e.g., Immunofluorescence, Viability) Analysis->Cellular_Analysis Behavioral_Analysis Behavioral/Histological Analysis Analysis->Behavioral_Analysis End End: Data Interpretation Biochemical_Analysis->End Cellular_Analysis->End Behavioral_Analysis->End

Caption: General experimental workflow for using LRRK2-IN-1.

Experimental Protocols

Protocol 1: Preparation of LRRK2-IN-1 Stock and Working Solutions

Objective: To prepare a high-concentration stock solution and subsequent working solutions for in vitro and cell-based assays.

Materials:

  • LRRK2-IN-1 powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Bring the LRRK2-IN-1 powder and DMSO to room temperature. b. Briefly centrifuge the vial of LRRK2-IN-1 to ensure all powder is at the bottom. c. Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of LRRK2-IN-1 is 570.69 g/mol ). For 1 mg of LRRK2-IN-1, add 175.2 µL of DMSO. d. Add the calculated volume of anhydrous DMSO to the vial. e. Vortex vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate in a water bath for 5-10 minutes until the solution is clear.[8] f. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. g. Store the stock solution at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[5]

  • Working Solution Preparation: a. For in vitro kinase assays , the 10 mM stock solution can be serially diluted in DMSO to the desired concentrations before being added to the reaction mixture.[4] b. For cell-based assays , it is crucial to minimize the final DMSO concentration in the culture medium (ideally ≤ 0.1%) to avoid solvent toxicity.[3] i. Thaw a single aliquot of the 10 mM stock solution. ii. Perform serial dilutions of the stock solution in pre-warmed, serum-free culture medium to achieve the final desired concentrations. iii. Add the final working solution to the cells. Always include a vehicle control (medium with the same final concentration of DMSO).

Protocol 2: In Vitro LRRK2 Kinase Assay (Radiometric)

Objective: To determine the IC50 of LRRK2-IN-1 against LRRK2 kinase activity in a biochemical assay. This protocol is based on a common radiometric method using a peptide substrate.[3][7]

Materials:

  • Purified, active LRRK2 enzyme (WT or mutant, e.g., G2019S)

  • Peptide substrate (e.g., Nictide or LRRKtide) or a generic substrate like Myelin Basic Protein (MBP)[9]

  • LRRK2-IN-1 serially diluted in DMSO

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)

  • ATP solution (non-radioactive)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • Stop Solution (50 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture in a total volume of 40 µL containing the LRRK2 enzyme (e.g., final concentration of 8 nM) and the peptide substrate (e.g., 20 µM Nictide) in kinase assay buffer.[3][7]

  • Add 1 µL of serially diluted LRRK2-IN-1 or DMSO (vehicle control) to each reaction.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mix of non-radioactive ATP and [γ-³²P]ATP (e.g., final concentration of 0.1 mM ATP, ~500 cpm/pmol).[3][7]

  • Incubate the reaction for 15-30 minutes at 30°C with gentle agitation.[3][7]

  • Terminate the reaction by spotting 35 µL of the reaction mixture onto P81 phosphocellulose paper.[3][7]

  • Immediately immerse the P81 papers in a beaker of 50 mM phosphoric acid.

  • Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone (B3395972) to dry the papers.

  • Quantify the incorporated radioactivity using a scintillation counter (Cerenkov counting).

  • Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular LRRK2 Dephosphorylation Assay

Objective: To assess the cellular potency of LRRK2-IN-1 by measuring the dephosphorylation of LRRK2 at key autophosphorylation sites (e.g., Ser910, Ser935).

Materials:

  • HEK293 cells stably expressing LRRK2 (WT or G2019S) or a relevant cell line endogenously expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells).[6]

  • Cell culture medium and reagents

  • LRRK2-IN-1 working solutions

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Plate the cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of LRRK2-IN-1 (e.g., 0.1, 0.3, 1, 3 µM) or DMSO (vehicle control) for a specified time (e.g., 90 minutes).[10][11]

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Prepare samples for SDS-PAGE, ensuring equal protein loading for each sample.

  • Perform Western blot analysis using primary antibodies against pSer935-LRRK2 and total LRRK2. A loading control (e.g., GAPDH or β-actin) should also be probed.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal.

  • Determine the dose-dependent effect of LRRK2-IN-1 on LRRK2 dephosphorylation.

Protocol 4: In Vivo Administration of LRRK2-IN-1 in Mice

Objective: To evaluate the in vivo target engagement of LRRK2-IN-1 by assessing LRRK2 dephosphorylation in mouse tissues.

Materials:

  • Wild-type mice (e.g., C57BL/6) or a relevant LRRK2 mouse model.[12]

  • LRRK2-IN-1 powder

  • Vehicle for in vivo formulation (e.g., Captisol or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]

  • Dosing equipment (e.g., intraperitoneal injection needles or oral gavage tubes)

  • Tissue homogenization buffer and equipment

Procedure:

  • Preparation of Dosing Solution: a. Prepare the chosen vehicle. For the DMSO/PEG300/Tween-80/saline vehicle, add each component sequentially and ensure a clear solution is formed.[5] b. Dissolve LRRK2-IN-1 in a small amount of DMSO first, then add the other co-solvents.[5] A final concentration of ≥ 2.5 mg/mL is achievable with this formulation.[1] c. For Captisol-based formulations, follow the manufacturer's instructions. d. Prepare the dosing solution fresh on the day of the experiment.

  • Animal Dosing: a. Acclimatize the mice to handling and the chosen dosing procedure for several days. b. Weigh each mouse to calculate the precise volume for injection. c. Administer LRRK2-IN-1 via intraperitoneal (i.p.) injection or oral gavage. A dose of 100 mg/kg has been shown to be effective for inhibiting LRRK2 in peripheral tissues like the kidney.[5][7] d. Administer an equal volume of the vehicle to the control group.

  • Tissue Collection and Analysis: a. At a predetermined time point after dosing (e.g., 1-2 hours), euthanize the mice.[1] b. Rapidly dissect tissues of interest (e.g., kidney, brain) and snap-freeze them in liquid nitrogen.[1][13] c. Store tissues at -80°C until analysis. d. Homogenize the tissues and prepare lysates as described in Protocol 3. e. Perform Western blot analysis to assess the levels of phosphorylated LRRK2 (e.g., pSer935) and total LRRK2 to confirm in vivo target engagement.[10]

These protocols provide a foundation for utilizing LRRK2-IN-1 in your research. It is essential to optimize these methods for your specific experimental conditions and to consult relevant literature for further details.

References

Assessing LRRK2 Activity Through Rab10 Phosphorylation: An Application Note for Lrrk2-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in both familial and sporadic cases of Parkinson's disease. Pathogenic mutations in the LRRK2 gene often lead to increased kinase activity, making it a key therapeutic target. A well-established downstream substrate of LRRK2 is the small GTPase Rab10. The phosphorylation of Rab10 at threonine 73 (Thr73) serves as a robust and specific biomarker for LRRK2 kinase activity in both cellular and in vivo models.[1][2][3] Consequently, monitoring the levels of phosphorylated Rab10 (pRab10) provides a reliable method for assessing the efficacy of LRRK2 inhibitors.

Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2, targeting both the wild-type and G2019S mutant forms of the enzyme with IC50 values of 13 nM and 6 nM, respectively.[4] By inhibiting LRRK2 kinase activity, Lrrk2-IN-1 and similar inhibitors like MLi-2 lead to a dose-dependent decrease in Rab10 phosphorylation.[5][6] This application note provides detailed protocols for treating cells with LRRK2 inhibitors and subsequently assessing Rab10 phosphorylation levels by Western blot analysis.

Signaling Pathway and Experimental Rationale

The signaling pathway is straightforward: active LRRK2 directly phosphorylates Rab10 at the Thr73 residue.[1][3] Treatment with a LRRK2 inhibitor, such as Lrrk2-IN-1, blocks this kinase activity, resulting in a quantifiable reduction in pRab10 levels. This relationship forms the basis of the experimental workflow.

LRRK2_Pathway LRRK2 Active LRRK2 pRab10 pRab10 (Thr73) LRRK2->pRab10 Phosphorylation Rab10 Rab10 Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2 Inhibition

Caption: LRRK2-mediated phosphorylation of Rab10 and its inhibition by Lrrk2-IN-1.

Experimental Workflow

The general workflow for assessing the effect of Lrrk2-IN-1 on Rab10 phosphorylation involves cell culture, inhibitor treatment, protein extraction, and analysis by Western blot.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis start Seed Cells (e.g., A549, HEK293) treatment Treat with Lrrk2-IN-1 (or vehicle control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot imaging Chemiluminescence Imaging western_blot->imaging densitometry Densitometry & Normalization (pRab10 / Total Rab10 / Loading Control) imaging->densitometry results Tabulate & Visualize Results densitometry->results

Caption: Workflow for Western blot analysis of pRab10 after Lrrk2-IN-1 treatment.

Quantitative Data Summary

The following table summarizes the quantitative effects of LRRK2 inhibitors on Rab10 phosphorylation from published studies. This data can be used as a reference for expected outcomes.

Cell TypeInhibitorConcentrationTreatment TimepRab10/Total Rab10 Ratio ChangeReference
Human NeutrophilsMLi-210 nM30 min~50% decrease[6]
Human NeutrophilsMLi-2100 nM30 min>90% decrease[6]
Human NeutrophilsPF-06447475100 nM30 min~70% decrease[6]
Human NeutrophilsPF-064474751 µM30 min>90% decrease[6]
Human PBMCsLRRK2 InhibitorConcentration-dependentAcuteIC50 equivalent to LRRK2-pSer935[5]
Rat Brain (SBI model)PF-06447475N/A (in vivo)12 h post-injurySignificant decrease[7]
Macaque Urinary EVsPF-3605 mg/kg (in vivo)2 hSignificant decrease[8]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Lrrk2-IN-1 Treatment

This protocol is suitable for adherent cell lines such as human lung carcinoma A549 cells or human embryonic kidney (HEK) 293 cells, which are known to express endogenous LRRK2.[9]

Materials:

  • A549 or HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-well or 12-well cell culture plates

  • Lrrk2-IN-1 (or other LRRK2 inhibitor such as MLi-2)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Plate A549 or HEK293 cells at a density that will result in 80-90% confluency at the time of lysis.

  • Cell Growth: Culture cells for 24-36 hours in a CO2 incubator at 37°C.[9]

  • Inhibitor Preparation: Prepare a 10 mM stock solution of Lrrk2-IN-1 in DMSO.[9] From this stock, prepare working solutions at various concentrations.

  • Inhibitor Treatment: Treat the cells with the desired concentrations of Lrrk2-IN-1 (e.g., 10 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the inhibitor-treated wells (typically <0.1%).

  • Incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C.[9][10] A time-course experiment can also be performed (e.g., 30 min, 1h, 2h).

  • Cell Harvest: After incubation, place the culture plates on ice and proceed immediately to cell lysis.

Protocol 2: Western Blot Analysis of Rab10 Phosphorylation

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scrapers

  • Microcentrifuge tubes, pre-chilled

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 12%)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary antibodies:

    • Anti-pRab10 (Thr73) (e.g., MJFF-pRab10)[1]

    • Anti-Total Rab10

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Aspirate PBS and add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[2]

  • Protein Quantification:

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration using a BCA assay according to the manufacturer's instructions.[2]

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 10-20 µg) per lane on an SDS-PAGE gel.[1][2]

    • After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.[2]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.[1][2]

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the pRab10 signal to the total Rab10 signal, and then to the loading control (e.g., GAPDH).[2]

Logical Relationships in Data Interpretation

The interpretation of the results relies on a clear logical framework. A decrease in the pRab10/Total Rab10 ratio upon treatment with Lrrk2-IN-1 is indicative of successful target engagement and inhibition of LRRK2 kinase activity.

Logical_Relationship Lrrk2_IN_1 Lrrk2-IN-1 Treatment LRRK2_Activity LRRK2 Kinase Activity Lrrk2_IN_1->LRRK2_Activity Decreases pRab10_Levels pRab10 Levels LRRK2_Activity->pRab10_Levels Directly Proportional To Target_Engagement Successful Target Engagement pRab10_Levels->Target_Engagement Confirms

Caption: Logical framework for interpreting the effect of Lrrk2-IN-1 on pRab10.

Conclusion

The assessment of Rab10 phosphorylation at Thr73 is a highly specific and quantitative method for determining LRRK2 kinase activity in a cellular context. Treatment with Lrrk2-IN-1 provides a robust means to modulate this activity. The protocols and data presented in this application note offer a comprehensive guide for researchers to effectively utilize this biomarker assay in the study of LRRK2 biology and the development of novel therapeutic agents for Parkinson's disease.

References

Application Notes and Protocols for Lrrk2-IN-12 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain enzyme with both kinase and GTPase activity. Mutations within the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease.[1] Many of these pathogenic mutations result in a hyperactive kinase state, making LRRK2 a prime therapeutic target. Lrrk2-IN-12 is a potent and selective inhibitor of LRRK2 kinase activity. Western blot analysis is a fundamental technique to characterize the efficacy and cellular effects of this compound by monitoring the phosphorylation status of LRRK2 itself (autophosphorylation) and its downstream substrates.

Key biomarkers for assessing LRRK2 kinase activity in a Western blot include the phosphorylation of LRRK2 at Serine 935 (pS935) and Serine 1292 (pS1292), as well as the phosphorylation of its physiological substrates, such as Rab10 at Threonine 73 (pT73) and Rab12 at Serine 106 (pS106).[2][3] Inhibition of LRRK2 by this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of these key markers.

Signaling Pathway and Mechanism of Inhibition

LRRK2, when active, phosphorylates a number of Rab GTPases, which are critical regulators of vesicular trafficking. Pathogenic mutations can enhance this kinase activity, leading to downstream cellular dysfunction. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of LRRK2 and preventing the transfer of a phosphate (B84403) group to its substrates. This leads to a reduction in the phosphorylated forms of LRRK2 substrates like Rab10 and Rab12, which can be quantified by Western blot.

LRRK2_Pathway LRRK2 Signaling and Inhibition by this compound LRRK2 Active LRRK2 Kinase pRab10 pRab10 (T73) LRRK2->pRab10 Phosphorylation Rab10 Rab10 Rab10->pRab10 Downstream Altered Vesicular Trafficking pRab10->Downstream Inhibitor This compound Inhibitor->LRRK2 Inhibition

LRRK2 signaling and inhibition by this compound.

Experimental Workflow

The general workflow for assessing the effect of this compound using Western blot analysis involves several key stages, from cell culture and treatment to data analysis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549, HEK293) treatment 2. This compound Treatment (Dose-response or Time-course) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-pRab10, anti-Total Rab10) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection densitometry 11. Densitometry detection->densitometry normalization 12. Normalization (p-protein / total protein / loading control) densitometry->normalization graphing 13. Data Visualization & IC50 Calculation normalization->graphing

Western blot workflow for this compound analysis.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding : Plate a suitable cell line (e.g., A549, HEK293T, or primary neurons) in 6-well plates at a density that will achieve 70-80% confluency on the day of the experiment.

  • Inhibitor Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treatment :

    • Dose-Response : On the day of the experiment, dilute the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Treat the cells for a fixed duration (e.g., 2 hours). Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.

    • Time-Course : Treat cells with a fixed concentration of this compound (e.g., 1 µM) for various durations (e.g., 0, 15, 30, 60, 120 minutes).

Cell Lysis and Protein Quantification
  • Lysis Buffer Preparation : Prepare a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer supplemented with PhosSTOP and cOmplete Protease Inhibitor Cocktail). Keep the buffer on ice.

  • Cell Lysis :

    • Aspirate the cell culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation : Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel according to the manufacturer's recommendations.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane. A wet transfer system is often recommended for the large LRRK2 protein.[4]

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-pT73-Rab10

    • Mouse anti-Total Rab10

    • Rabbit anti-pS935-LRRK2

    • Mouse anti-Total LRRK2

    • Loading control: anti-GAPDH or anti-β-actin

  • Secondary Antibody Incubation : Wash the membrane three times for 10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Quantitative analysis of Western blot data should be performed using densitometry software (e.g., ImageJ). The intensity of the phosphoprotein band should be normalized to the corresponding total protein band, which is then normalized to the loading control. The following tables provide illustrative data for dose-response and time-course experiments with this compound.

Table 1: Illustrative Dose-Response Effect of this compound on Rab10 Phosphorylation in A549 Cells

This compound (nM)Normalized pRab10/Total Rab10 Ratio (Arbitrary Units)% Inhibition
0 (Vehicle)1.000
10.8515
100.5248
1000.1585
10000.0595
100000.0397

Note: Data are for illustrative purposes and represent expected results. Actual values will vary based on experimental conditions.

Table 2: Illustrative Time-Course of this compound (1 µM) on LRRK2 pS935 Autophosphorylation

Time (minutes)Normalized pS935/Total LRRK2 Ratio (Arbitrary Units)% Inhibition
01.000
150.6535
300.3070
600.1090
1200.0595

Note: Data are for illustrative purposes and represent expected results. Actual values will vary based on experimental conditions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or weak phospho-signal Insufficient LRRK2 activity in the chosen cell line.Use a cell line known to have robust LRRK2 expression and activity (e.g., A549) or consider using cells expressing a pathogenic LRRK2 mutant.
Suboptimal primary antibody.Validate the antibody with positive and negative controls. Titrate the antibody concentration.
Incomplete inhibition at high concentrations Inhibitor instability or precipitation.Prepare fresh inhibitor solutions for each experiment. Ensure the final DMSO concentration is low (<0.1%).
High LRRK2 expression in overexpression systems.Increase the concentration range of this compound.
High background on the blot Insufficient blocking or washing.Increase blocking time and use fresh blocking buffer. Increase the number and duration of wash steps.
Antibody concentration is too high.Reduce the concentration of primary and/or secondary antibodies.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate LRRK2 signaling and validate its inhibition in a cellular context using Western blot analysis.

References

Application Notes and Protocols for Lrrk2-IN-12 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: As of this writing, specific data for a compound designated "Lrrk2-IN-12" is not publicly available. The following application notes and protocols are based on the well-characterized and structurally related LRRK2 inhibitor, Lrrk2-IN-1 . It is presumed that this compound would exhibit similar biochemical behavior and applicability in the described assays. All quantitative data and protocols provided are for Lrrk2-IN-1 and should be adapted and validated for this compound as appropriate.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain enzyme with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The most common mutation, G2019S, leads to increased kinase activity, making LRRK2 a prime therapeutic target for PD. Small molecule inhibitors of LRRK2 kinase activity are therefore of significant interest in drug discovery.

Lrrk2-IN-1 is a potent and selective inhibitor of LRRK2.[1][2][3] This document provides detailed protocols for the use of its hypothetical analogue, this compound, in high-throughput screening (HTS) assays to identify and characterize LRRK2 inhibitors. The provided methodologies focus on two common HTS formats: a biochemical Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay and a cellular assay monitoring LRRK2 autophosphorylation.

LRRK2 Signaling Pathway

LRRK2 is a complex protein that participates in numerous cellular pathways. Its kinase activity is implicated in the phosphorylation of various substrates, including a number of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations can lead to aberrant kinase activity, contributing to neurodegeneration. This compound, as an ATP-competitive inhibitor, is expected to block the phosphorylation of LRRK2 substrates.

LRRK2_Signaling_Pathway cluster_input Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_output Downstream Effects Growth_Factors Growth Factors LRRK2_Inactive LRRK2 (Inactive) Growth_Factors->LRRK2_Inactive Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Inactive LRRK2_Active LRRK2 (Active) GTP-Bound LRRK2_Inactive->LRRK2_Active GTP Binding LRRK2_Active->LRRK2_Inactive GTP Hydrolysis ADP ADP LRRK2_Active->ADP Kinase Activity Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2_Active Inhibition ATP ATP ATP->LRRK2_Active Phospho_Rab Phosphorylated Rab GTPases Rab_GTPases->Phospho_Rab Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Phospho_Rab->Autophagy Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival

Simplified LRRK2 Signaling Pathway and Point of Inhibition.

Quantitative Data

The inhibitory activity of Lrrk2-IN-1 has been quantified against both wild-type (WT) and the common G2019S mutant form of LRRK2. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating inhibitor potency. The quality of HTS assays is often assessed using the Z'-factor, which indicates the separation between positive and negative controls.

Table 1: Lrrk2-IN-1 Inhibitory Activity

Target IC50 (nM) Assay Conditions
LRRK2 (WT) 13 0.1 mM ATP
LRRK2 (G2019S) 6 0.1 mM ATP

Data sourced from[1][2][3]

Table 2: HTS Assay Performance Metrics

Assay Type Parameter Value Description
TR-FRET Z'-factor ~0.75 Indicates a robust and reliable assay suitable for HTS.

Data sourced from a representative LRRK2 TR-FRET assay[4]

Experimental Protocols

Biochemical TR-FRET Assay for LRRK2 Kinase Activity

This assay measures the phosphorylation of a specific LRRK2 substrate peptide (LRRKtide) in a biochemical format.

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • LRRKtide substrate, labeled with a fluorescent acceptor (e.g., GFP or a small molecule dye)

  • Europium (Eu)-labeled anti-phospho-LRRKtide antibody (fluorescent donor)

  • This compound (or other test compounds)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 384-well low-volume black microplates

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration range for IC50 determination would be from 10 µM down to 0.1 nM.

  • Reagent Preparation:

    • Prepare a solution of LRRK2 enzyme and labeled LRRKtide substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

    • Prepare a solution of Eu-labeled anti-phospho-LRRKtide antibody in a suitable detection buffer.

  • Assay Procedure:

    • Add 2 µL of the this compound dilution or DMSO (control) to the wells of a 384-well plate.

    • Add 4 µL of the LRRK2 enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the Eu-labeled antibody solution.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for LRRK2 Ser935 Autophosphorylation

This assay measures the inhibition of LRRK2 autophosphorylation at serine 935 in a cellular context, providing a more physiologically relevant assessment of compound activity.

Materials:

  • HEK293 cells stably expressing GFP-tagged LRRK2 (WT or G2019S)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds)

  • Terbium (Tb)-conjugated anti-phospho-LRRK2 (Ser935) antibody

  • Lysis buffer

  • 384-well black, low-volume cell culture plates

Protocol:

  • Cell Seeding: Seed HEK293-LRRK2-GFP cells into a 384-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include DMSO-only wells as a negative control.

    • Incubate the plate for 90 minutes at 37°C in a CO2 incubator.

  • Cell Lysis and Antibody Addition:

    • Lyse the cells according to the chosen TR-FRET assay kit's instructions.

    • Add the Tb-conjugated anti-phospho-LRRK2 (Ser935) antibody to the cell lysates.

    • Incubate for 2 hours at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis: Perform data analysis as described for the biochemical TR-FRET assay to determine the cellular IC50 value for this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify LRRK2 inhibitors using a TR-FRET based assay.

HTS_Workflow Start Start Compound_Library Compound Library (e.g., 10,000s of compounds) Start->Compound_Library Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Active End End Hit_Identification->End Inactive Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Cellular Assays, Selectivity Profiling) Confirmed_Hits->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds Lead_Compounds->End

High-Throughput Screening Workflow for LRRK2 Inhibitors.

References

Troubleshooting & Optimization

Troubleshooting Lrrk2-IN-12 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Lrrk2-IN-12, with a specific focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound and similar compounds like Lrrk2-IN-1 is Dimethyl Sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments.

Q2: What is the maximum recommended final concentration of DMSO in cell culture media?

A2: To avoid solvent-induced toxicity and potential compound precipitation, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, with an ideal concentration at or below 0.1%.[2]

Q3: My this compound powder is not fully dissolving in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound powder in DMSO, you can try the following techniques:

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[2][3]

  • Gentle Warming: Gently warm the solution to 37°C. It is crucial to avoid excessive heat, as it may lead to the degradation of the compound.[2]

  • Vortexing: Vigorous vortexing can help break up powder clumps and facilitate dissolution.[2]

Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. To minimize this, consider the following strategies:

  • Lower Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is as low as possible (ideally ≤ 0.1%).[2]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. Adding the concentrated stock solution to a larger volume of medium while vortexing or stirring can ensure rapid and even distribution.[2]

  • Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.[2]

  • Use of Pluronic F-68: For in vivo preparations or challenging in vitro systems, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer before adding the compound solution can help to maintain solubility.

Troubleshooting Guides

Issue 1: Inconsistent or No LRRK2 Inhibition Observed
  • Possible Cause: Incomplete dissolution of this compound leading to an inaccurate final concentration.

    • Solution: Visually inspect your stock solution for any precipitate. If present, try the dissolution techniques mentioned in Q3. It is crucial to ensure the compound is fully dissolved before preparing working solutions.[3]

  • Possible Cause: Degradation of the this compound compound.

    • Solution: Ensure the compound has been stored correctly at the recommended temperature (-20°C for powder, -80°C for stock solutions) and minimize freeze-thaw cycles by aliquoting the stock solution.[3] Consider using a fresh aliquot or a new batch of the inhibitor.

  • Possible Cause: Insufficient incubation time or suboptimal inhibitor concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Also, optimize the incubation time to ensure the inhibitor has sufficient time to engage with its target.[3]

Issue 2: Cloudiness or Precipitation in Stock Solution Over Time
  • Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature.

    • Solution: Try preparing a slightly more dilute stock solution. Storing the stock solution at room temperature for a short period before use might help redissolve any precipitate, but long-term storage at room temperature is not recommended.

  • Possible Cause: Compound degradation.

    • Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

Data Presentation

Table 1: Solubility of LRRK2 Inhibitors in Various Solvents

CompoundSolventMaximum ConcentrationNotes
Lrrk2-IN-1DMSO≥ 30 mg/mL (52.57 mM)Ultrasonic treatment may be needed.[1]
Lrrk2-IN-1In vivo formulation 1≥ 2.5 mg/mL (4.38 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
Lrrk2-IN-1In vivo formulation 2≥ 2.5 mg/mL (4.38 mM)10% DMSO, 90% (20% SBE-β-CD in saline).[1]
Lrrk2-IN-1In vivo formulation 3≥ 2.5 mg/mL (4.38 mM)10% DMSO, 90% corn oil.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the solution in an ultrasonic water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Perform serial dilutions of the DMSO stock solution in the pre-warmed cell culture medium to achieve the final desired concentrations. It is recommended to add the concentrated stock solution to the medium while gently vortexing to ensure rapid mixing and prevent precipitation.

  • Add the final working solution to your cell culture wells. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Mandatory Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Phosphorylation Upstream_Signal Upstream Signal (e.g., Oxidative Stress, Mitochondrial Dysfunction) Upstream_Signal->LRRK2_Inactive Activates Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2_Active Inhibits Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Vesicular_Trafficking->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Autophagy_Dysfunction->Neuronal_Damage

Caption: LRRK2 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Start: this compound Insolubility Issue Check_Stock Is the stock solution clear? Start->Check_Stock Dissolution_Steps Apply Dissolution Techniques: - Sonicate - Gentle Warming (37°C) - Vortex Check_Stock->Dissolution_Steps No Check_Dilution Precipitation upon dilution in aqueous buffer? Check_Stock->Check_Dilution Yes Dissolution_Steps->Check_Stock Prepare_New_Stock Consider preparing a fresh, - possibly more dilute, stock solution. Dissolution_Steps->Prepare_New_Stock Dilution_Strategies Implement Dilution Strategies: - Lower final DMSO % - Serial dilutions - Pre-warm medium Check_Dilution->Dilution_Strategies Yes Success Proceed with Experiment Check_Dilution->Success No Dilution_Strategies->Success Decision_Tree Problem Inconsistent Experimental Results with this compound Is_Inhibitor_Dissolved Is the inhibitor completely dissolved? Problem->Is_Inhibitor_Dissolved Check_Storage Was the inhibitor stored correctly (-20°C powder, -80°C stock)? Is_Inhibitor_Dissolved->Check_Storage Yes Troubleshoot_Solubility Follow solubility troubleshooting guide. Is_Inhibitor_Dissolved->Troubleshoot_Solubility No Check_Concentration Is the inhibitor concentration and incubation time optimal? Check_Storage->Check_Concentration Yes Use_New_Aliquot Use a fresh aliquot or new batch. Check_Storage->Use_New_Aliquot No Optimize_Experiment Perform dose-response and time-course experiments. Check_Concentration->Optimize_Experiment No Contact_Support If issues persist, contact technical support. Check_Concentration->Contact_Support Yes

References

Optimizing Lrrk2-IN-12 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Lrrk2-IN-12 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type (WT) LRRK2 and the pathogenic G2019S mutant. This binding action prevents the transfer of phosphate (B84403) from ATP to LRRK2 substrates, effectively blocking its downstream signaling pathways. In cellular models, treatment with LRRK2 inhibitors leads to the dephosphorylation of LRRK2 and its substrates, such as Rab10.

Q2: What is a typical concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound varies depending on the cell type, LRRK2 expression levels, and specific experimental goals. However, a common starting point for inhibiting LRRK2 kinase activity is in the low nanomolar to low micromolar range. For initial experiments, a dose-response curve is recommended to determine the IC50 in your specific cell line. A suggested starting range to test is between 1 nM and 10 µM.

Q3: What is the cytotoxic potential of LRRK2 inhibitors?

A3: LRRK2 inhibitors can exhibit cytotoxicity at higher concentrations. For example, the related compound Lrrk2-IN-1 has a reported IC50 for cytotoxicity of 49.3 μM in HepG2 cells.[1] It is crucial to determine the non-toxic concentration range for your specific cell line and experimental duration by performing a cytotoxicity assay.

Q4: How can I assess the efficacy of this compound in my cells?

A4: The most common method to confirm LRRK2 inhibition is to measure the phosphorylation status of its downstream substrates, particularly Rab10 at threonine 73 (pRab10 T73). A significant reduction in the pRab10 signal, as measured by Western blot, is a reliable biomarker for LRRK2 kinase inhibition in a cellular context.[2]

Quantitative Data Summary

The following tables summarize key inhibitory concentrations of this compound and cytotoxic concentrations of the related compound Lrrk2-IN-1.

Table 1: this compound Inhibitory Concentrations

TargetIC50Assay Type
LRRK2 G2019S0.45 nMBiochemical
LRRK2 WT1.1 nMBiochemical
LRRK2 WT0.46 nMADP-Glo
Data sourced from InvivoChem.[3]

Table 2: Lrrk2-IN-1 Cytotoxicity

Cell LineIC50Assay Type
HepG249.3 µMCytotoxicity Assay
Data sourced from BenchChem.[1]

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its hyperactivity, a key factor in the pathology of Parkinson's disease. This compound inhibits this kinase activity, thereby blocking downstream signaling cascades.

LRRK2_Signaling_Pathway LRRK2 Signaling and Inhibition cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects Rab29 Rab29 LRRK2_Inactive LRRK2 (Inactive) Rab29->LRRK2_Inactive Recruitment & Activation Lysosomal_Stress Lysosomal Stress Lysosomal_Stress->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active Activation Rab10 Rab10 LRRK2_Active->Rab10 Phosphorylation pRab10 pRab10 Rab10->pRab10 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Modulation Autophagy Autophagy pRab10->Autophagy Modulation Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2_Active Inhibition

LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol uses an MTT assay to assess cell viability and determine the optimal concentration range of this compound for your experiments.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test is 0, 1 nM, 10 nM, 100 nM, 1 µM, 5 µM, 10 µM, and 20 µM.

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of pRab10

This protocol details the procedure for assessing LRRK2 kinase activity in cells by measuring the phosphorylation of its substrate, Rab10.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pRab10 (T73), anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle (DMSO) for the chosen duration (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pRab10 signal to the total Rab10 signal, which is then normalized to the loading control.

Troubleshooting Guide

Workflow for Troubleshooting this compound Experiments

Troubleshooting_Workflow cluster_no_effect Troubleshooting: No Effect cluster_toxicity Troubleshooting: Toxicity cluster_inconsistent Troubleshooting: Inconsistency Start Experiment with this compound Problem Unexpected Results? Start->Problem No_Effect No or Reduced Effect on LRRK2 Activity Problem->No_Effect Yes Toxicity High Cell Toxicity Observed Problem->Toxicity Yes Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes End Successful Experiment Problem->End No Check_Solubility Check Inhibitor Solubility and Integrity No_Effect->Check_Solubility Lower_Concentration Lower Inhibitor Concentration Toxicity->Lower_Concentration Standardize_Protocol Standardize Cell Culture and Treatment Protocol Inconsistent_Results->Standardize_Protocol Check_Concentration Verify Inhibitor Concentration Check_Solubility->Check_Concentration Check_LRRK2_Expression Confirm LRRK2 Expression in Cells Check_Concentration->Check_LRRK2_Expression Check_ATP Optimize ATP Concentration in Kinase Assay Check_LRRK2_Expression->Check_ATP Check_Solvent_Toxicity Assess Solvent (DMSO) Toxicity Lower_Concentration->Check_Solvent_Toxicity Off_Target Consider Off-Target Effects Check_Solvent_Toxicity->Off_Target Fresh_Reagents Use Freshly Prepared Reagents Standardize_Protocol->Fresh_Reagents Cell_Passage Check Cell Passage Number and Health Fresh_Reagents->Cell_Passage

A stepwise workflow to troubleshoot common issues with this compound.

Issue 1: this compound shows no or reduced effect on LRRK2 activity.

  • Potential Cause: Compound insolubility or degradation.

    • Solution: this compound may have limited solubility in aqueous solutions. Prepare fresh stock solutions in DMSO and consider gentle warming or sonication to aid dissolution.[4] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3]

  • Potential Cause: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The required concentration can vary between cell types.

  • Potential Cause: Low LRRK2 expression in the cell line.

    • Solution: Confirm the expression of LRRK2 in your cell line by Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous LRRK2 expression or an overexpression system.

  • Potential Cause: High ATP concentration in in vitro kinase assays.

    • Solution: this compound is an ATP-competitive inhibitor. If the ATP concentration in your assay is too high, it can outcompete the inhibitor. Optimize the ATP concentration for your assay.

Issue 2: High cell toxicity is observed at the intended effective concentration.

  • Potential Cause: The inhibitor concentration is too high.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the maximum non-toxic concentration of this compound for your cell line and experimental duration.

  • Potential Cause: Solvent (DMSO) toxicity.

    • Solution: Ensure the final DMSO concentration in the cell culture medium is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration to assess its effect.

  • Potential Cause: Off-target effects of the inhibitor.

    • Solution: While LRRK2 inhibitors are designed to be selective, off-target effects can occur at higher concentrations. Use the lowest effective concentration possible and consider using a structurally different LRRK2 inhibitor as a control to confirm that the observed toxicity is specific to LRRK2 inhibition.

Issue 3: Inconsistent results between experiments.

  • Potential Cause: Variability in cell culture conditions.

    • Solution: Standardize cell seeding density, passage number, and overall cell health. Ensure cells are not stressed or contaminated.

  • Potential Cause: Degradation of the inhibitor.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.

  • Potential Cause: Inconsistent incubation times or reagent preparation.

    • Solution: Adhere strictly to the established experimental protocol. Ensure all reagents are prepared fresh and used consistently across all experiments.

References

Technical Support Center: LRRK2-IN-1 Off-Target Effects in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of Lrrk2-IN-1 in neuronal cells. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate robust and reliable experimental outcomes.

Disclaimer: The inhibitor "Lrrk2-IN-12" as specified in the topic was not found in the available scientific literature. This technical support guide has been developed based on the well-characterized and structurally similar LRRK2 inhibitor, LRRK2-IN-1. It is highly probable that "this compound" is a typographical error and the intended compound was LRRK2-IN-1. Researchers should verify the identity of their compound before proceeding.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of LRRK2-IN-1?

A1: LRRK2-IN-1 is a potent, ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It targets the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, thereby inhibiting its phosphotransferase activity.[1]

Q2: What are the known off-target effects of LRRK2-IN-1 in neuronal cells?

A2: While LRRK2-IN-1 is relatively selective for LRRK2, it has been shown to inhibit other kinases, particularly at higher concentrations. This can lead to off-target effects such as alterations in neurite outgrowth and dopamine (B1211576) neurotransmission that are independent of LRRK2 inhibition.[2] It is crucial to use the lowest effective concentration and appropriate controls to mitigate these effects.[2]

Q3: What is a typical effective concentration range for LRRK2-IN-1 in neuronal cell culture experiments?

A3: The optimal concentration of LRRK2-IN-1 can vary depending on the cell type and experimental goals. However, significant inhibition of LRRK2 is often observed in the range of 100 nM to 1 µM in cellular assays.[2] It is highly recommended to perform a dose-response curve to determine the minimal concentration that achieves the desired level of LRRK2 inhibition while minimizing off-target effects and cytotoxicity.[2] Concentrations greater than 1 µM have been shown to be toxic in some neuronal models.[3]

Q4: How can I confirm that an observed cellular phenotype is due to LRRK2 inhibition and not an off-target effect?

A4: To validate that the observed effects are mediated by LRRK2 inhibition, researchers can use several control strategies:

  • Use a "kinase-dead" or drug-resistant LRRK2 mutant: An A2016T mutation in LRRK2 renders it resistant to LRRK2-IN-1.[4] If the observed phenotype is absent in cells expressing this mutant and treated with the inhibitor, it strongly suggests the effect is on-target.

  • Use a structurally different LRRK2 inhibitor: Reproducing the phenotype with a different class of LRRK2 inhibitor can help rule out off-target effects specific to LRRK2-IN-1's chemical scaffold.[2]

  • Perform inhibitor washout experiments: Observing a reversal of the phenotype upon removal of LRRK2-IN-1 can indicate a specific, on-target effect.[2]

  • Utilize LRRK2 knockout (KO) cells: Comparing the inhibitor's effect in wild-type versus LRRK2 KO neurons can help identify off-target activities.[4]

Q5: Is LRRK2-IN-1 suitable for in vivo studies in the brain?

A5: No, LRRK2-IN-1 has poor blood-brain barrier penetration, making it unsuitable for in vivo studies targeting the central nervous system.[2] However, it remains a valuable tool for in vitro studies in cultured neuronal cells.[2]

Troubleshooting Guides

Issue 1: Unexpected Alterations in Neurite Outgrowth
Symptom Possible Cause Troubleshooting Steps
Inhibition of neurite outgrowth at low inhibitor concentrations. Off-target effects on kinases involved in cytoskeletal dynamics.[2]1. Perform a detailed dose-response analysis to identify the lowest effective concentration for LRRK2 inhibition.[2]2. Use a structurally different LRRK2 inhibitor to see if the effect is reproducible.[2]3. Include a negative control with a kinase-dead LRRK2 mutant to confirm the effect is dependent on LRRK2 kinase activity.[2]4. If possible, analyze the phosphorylation status of known off-target kinases.[2]
Unexpected promotion of neurite branching. Complex off-target signaling or compensatory mechanisms.[2]1. Carefully review the literature for similar paradoxical effects.2. Investigate downstream signaling pathways of known off-target kinases.3. Use live-cell imaging to monitor neurite dynamics in real-time upon inhibitor addition.[2]
Issue 2: High or Inconsistent Neuronal Cell Death
Symptom Possible Cause Troubleshooting Steps
Significant cell death observed even at low inhibitor concentrations. 1. Inhibitor concentration is too high for the specific neuronal cell type.2. Off-target kinase inhibition leading to toxicity.[2]3. Solvent (DMSO) toxicity.1. Perform a comprehensive dose-response and time-course experiment to determine the toxicity threshold.2. Ensure the final DMSO concentration is consistent across all conditions and below 0.1%.3. Use a positive control for cell death to ensure the assay is working correctly.
Inconsistent cell death or signs of stress across experiments. 1. Inconsistent inhibitor concentration due to improper storage or handling.2. Variability in cell health or density.[2]1. Prepare fresh dilutions of LRRK2-IN-1 for each experiment from a validated stock solution.2. Ensure consistent cell seeding density and confluency at the start of each experiment.[2]3. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to systematically determine the toxic concentration range.[2]

Quantitative Data

Table 1: Biochemical Potency of LRRK2-IN-1
TargetIC₅₀ (nM)Assay Conditions
LRRK2 (Wild-Type)130.1 mM ATP[4]
LRRK2 (G2019S Mutant)60.1 mM ATP[4]
LRRK2 (A2016T Mutant)~5200[4]
LRRK2 (A2016T + G2019S Mutant)~2400[4]
Table 2: Select Off-Target Kinase Inhibition Profile of LRRK2-IN-1
Off-Target KinaseIC₅₀ (nM) / % InhibitionAssay Notes
MAPK7 (ERK5)160 (EC₅₀)Cellular assay[4]
DCLK245Biochemical assay
AURKB>1000Biochemical assay
CHEK2>1000Biochemical assay
MKNK2>1000Biochemical assay
MYLK>1000Biochemical assay
NUAK1>1000Biochemical assay
PLK1>1000Biochemical assay

Note: LRRK2-IN-1 was found to inhibit only 12 out of 442 kinases with a score of less than 10% of the DMSO control at a concentration of 10 µM in a KINOMEscan™ assay.

Experimental Protocols

Protocol 1: Primary Neuronal Cell Culture and LRRK2-IN-1 Treatment

Materials:

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or other appropriate coating substrate

  • LRRK2-IN-1 stock solution (e.g., 10 mM in DMSO)

  • Primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating:

    • Coat culture plates with Poly-D-lysine according to the manufacturer's instructions.

    • Isolate primary neurons from embryonic tissue using standard dissection and dissociation protocols.

    • Plate the neurons at the desired density in pre-warmed neuronal culture medium.

    • Incubate the cells at 37°C in a humidified 5% CO₂ incubator.[2]

  • LRRK2-IN-1 Treatment:

    • Allow the neurons to mature in culture for at least 7 days in vitro (DIV) before treatment.[2]

    • Prepare fresh serial dilutions of LRRK2-IN-1 in neuronal culture medium from the stock solution.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest inhibitor concentration used.[2]

    • Carefully remove half of the culture medium from each well and replace it with the medium containing the desired concentration of LRRK2-IN-1 or vehicle.

    • Incubate the cells for the desired treatment duration (e.g., 24-72 hours).[2]

  • Endpoint Analysis:

    • After the treatment period, proceed with the desired analysis, such as immunocytochemistry for neurite morphology, cell viability assays (e.g., MTT or TUNEL), or western blotting for protein expression and phosphorylation status.

Protocol 2: Neurite Outgrowth Analysis

Materials:

  • Primary neurons cultured and treated with LRRK2-IN-1 as described in Protocol 1.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% bovine serum albumin)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope with image analysis software

Procedure:

  • Immunocytochemistry:

    • Fix the treated neurons with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize and block the cells for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Mount the coverslips with a mounting medium containing DAPI.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Use image analysis software (e.g., ImageJ/Fiji) to trace and measure the length of neurites.

    • Quantify the total neurite length per neuron and the number of primary neurites and branches.

Protocol 3: Cell Viability Assay (LDH Assay)

Materials:

  • Primary neurons cultured and treated with LRRK2-IN-1 in a 96-well plate.

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Sample Preparation:

    • After the desired treatment period, carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well of the new plate.

    • Incubate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity according to the kit's instructions, using appropriate controls for spontaneous and maximum LDH release.

Visualizations

LRRK2 Signaling Pathway and Inhibition

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects GTP_GDP GTP/GDP Exchange LRRK2_inactive LRRK2 (Inactive) GTP_GDP->LRRK2_inactive Activates Phosphorylation Phosphorylation (e.g., by IKKs) Phosphorylation->LRRK2_inactive Regulates LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Conformational Change Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates pRab Phosphorylated Rab Rab_GTPases->pRab Vesicular_Trafficking Altered Vesicular Trafficking pRab->Vesicular_Trafficking Neuronal_Function Impact on Neuronal Function & Viability Vesicular_Trafficking->Neuronal_Function LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2_active Inhibits (ATP-competitive)

Caption: LRRK2 signaling and the inhibitory action of LRRK2-IN-1.

Experimental Workflow for Assessing LRRK2-IN-1 Off-Target Effects

Experimental_Workflow cluster_setup Experimental Setup cluster_controls Essential Controls cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Primary Neuronal Culture (e.g., Cortical, Hippocampal) Dose_Response LRRK2-IN-1 Dose-Response (e.g., 10 nM - 10 µM) Cell_Culture->Dose_Response Vehicle Vehicle Control (DMSO) Dose_Response->Vehicle Resistant_Mutant LRRK2-A2016T (Drug-Resistant Mutant) Dose_Response->Resistant_Mutant Different_Inhibitor Structurally Different LRRK2 Inhibitor Dose_Response->Different_Inhibitor Phenotypic Phenotypic Analysis (Neurite Outgrowth, Viability) Dose_Response->Phenotypic On_Target On-Target Engagement (pLRRK2, pRab10 Western Blot) Vehicle->On_Target Resistant_Mutant->Phenotypic Different_Inhibitor->Phenotypic Compare_Data Compare Phenotypes across WT, Mutant, and Controls On_Target->Compare_Data Phenotypic->Compare_Data Off_Target Off-Target Analysis (pERK5 Western Blot) Off_Target->Compare_Data Conclusion Determine On-Target vs. Off-Target Effects Compare_Data->Conclusion

Caption: Workflow for identifying LRRK2-IN-1 off-target effects.

Logical Diagram for Troubleshooting Neuronal Toxicity

Troubleshooting_Toxicity Start Observe Unexpected Neuronal Toxicity Check_Concentration Is Inhibitor Concentration within recommended range? Start->Check_Concentration High_Concentration Action: Lower Concentration & Perform Dose-Response Check_Concentration->High_Concentration No Check_Controls Are Controls Included? (Vehicle, Resistant Mutant) Check_Concentration->Check_Controls Yes No_Controls Action: Repeat Experiment with Proper Controls Check_Controls->No_Controls No Toxicity_in_Mutant Is Toxicity also observed in Drug-Resistant Mutant? Check_Controls->Toxicity_in_Mutant Yes Yes_Toxicity_Mutant Conclusion: Likely Off-Target Effect Toxicity_in_Mutant->Yes_Toxicity_Mutant Yes No_Toxicity_Mutant Conclusion: Potentially On-Target Toxicity Toxicity_in_Mutant->No_Toxicity_Mutant No

Caption: Logic for troubleshooting LRRK2-IN-1 induced toxicity.

References

Minimizing Lrrk2-IN-12 toxicity in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LRRK2 inhibitors, with a specific focus on minimizing potential toxicity associated with compounds like Lrrk2-IN-12 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, binding to the kinase domain of both wild-type LRRK2 and its pathogenic mutants, such as G2019S.[1][2] This inhibition blocks the phosphorylation of LRRK2 substrates, thereby interrupting downstream signaling pathways.[3] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking, cytoskeletal maintenance, and autophagy.[1][4] Its hyperactivity is associated with both familial and sporadic forms of Parkinson's disease.[1][4]

Q2: I am observing cytotoxicity in my cell cultures after treatment with a LRRK2 inhibitor. What are the potential causes and how can I mitigate this?

A2: Cytotoxicity with LRRK2 inhibitors like Lrrk2-IN-1 (a close analog of this compound) can arise from several factors:

  • High Concentrations: Lrrk2-IN-1 has been reported to be toxic at concentrations greater than 1 µM.[5][6] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Off-Target Effects: While relatively selective, Lrrk2-IN-1 can inhibit other kinases at higher concentrations, leading to unintended cellular effects.[7][8]

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells.[8]

  • On-Target Toxicity: In some contexts, the inhibition of LRRK2 itself can lead to cellular stress, particularly with long-term treatment. This is a known concern with LRRK2 inhibitors, with potential effects on lung and kidney cells observed in preclinical animal models.[9]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: To identify the minimal effective concentration that inhibits LRRK2 without causing significant cell death, conduct a dose-response experiment. A suggested starting range for a compound like Lrrk2-IN-1 is 0.1 µM to 10 µM.[3]

  • Use Appropriate Controls:

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.[8]

    • If possible, use a structurally different LRRK2 inhibitor to confirm that the observed phenotype is due to LRRK2 inhibition.[8]

    • Employ a "kinase-dead" LRRK2 mutant as a control to verify that the effect is dependent on LRRK2's kinase activity.[8]

  • Monitor Cell Viability: Use standard cell viability assays (e.g., MTT, LDH) to quantify cytotoxicity across your dose range and time course.[3]

  • Consider a Washout Experiment: To determine if the toxic effects are reversible, you can treat the cells with the inhibitor for a period and then replace the medium with inhibitor-free medium.[8]

Q3: Are there alternatives to this compound for long-term experiments that may have a better toxicity profile?

A3: Yes, several newer generation LRRK2 inhibitors have been developed with improved selectivity and pharmacokinetic properties. These include compounds that have entered clinical trials, such as DNL201 and BIIB122 (DNL151).[10] Additionally, for some research applications, natural compounds are being explored. For instance, a form of vitamin B12 (5'-deoxyadenosylcobalamin or AdoCbl) has been shown to inhibit LRRK2 kinase activity and may offer a neuroprotective effect with a potentially better side-effect profile.[11]

Q4: I am planning a long-term in vivo study with a LRRK2 inhibitor. What are the key considerations regarding toxicity?

A4: Long-term in vivo studies with LRRK2 inhibitors require careful planning and monitoring due to potential on-target toxicities.

  • Pulmonary and Renal Effects: A primary concern with systemic LRRK2 inhibition is the potential for effects in the lungs and kidneys, where LRRK2 is highly expressed.[9] In non-human primates, some LRRK2 inhibitors have caused an abnormal accumulation of lamellar bodies in type II pneumocytes.[12] While this has not always been associated with impaired lung function and can be reversible, it is a critical safety parameter to monitor.[13]

  • Dosing Regimen: It is essential to establish a dosing regimen that maintains sufficient target engagement in the brain while minimizing peripheral exposure and associated side effects. This may involve optimizing the dose, frequency, and route of administration.[14]

  • Monitoring: Regular monitoring of animal health is crucial. This should include body weight measurements and, if possible, assessments of lung and kidney function through histology and relevant biomarkers at the end of the study.[15]

Quantitative Data Summary

The following table summarizes key IC50 values for this compound and its close analog, Lrrk2-IN-1. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundTargetIC50 (nM)Reference(s)
This compound LRRK2 (G2019S)0.45
LRRK2 (WT)1.1
Lrrk2-IN-1 LRRK2 (G2019S)6[2]
LRRK2 (WT)13[2]
GAK8.9[8]
RIPK116[8]
RIPK29.1[8]
RIPK311[8]
NUAK124[8]
MAP4K332[8]
MINK137[8]
TNIK47[8]

Visualized Pathways and Workflows

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and Inhibition cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Mutations (e.g., G2019S) Mutations (e.g., G2019S) LRRK2 LRRK2 Mutations (e.g., G2019S)->LRRK2 Hyperactivates Kinase Domain GTP_Binding GTP Binding GTP_Binding->LRRK2 Activates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy LRRK2->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Toxicity Neuronal_Toxicity Vesicular_Trafficking->Neuronal_Toxicity Autophagy->Neuronal_Toxicity Dysregulation leads to Cytoskeletal_Dynamics->Neuronal_Toxicity Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Toxicity_Troubleshooting_Workflow Workflow for Minimizing LRRK2 Inhibitor Toxicity Start Start Observe_Toxicity Observe Cytotoxicity in Experiment Start->Observe_Toxicity Check_Concentration Is Concentration > 1uM? Observe_Toxicity->Check_Concentration Dose_Response Perform Dose-Response (e.g., 0.1-10 uM) Check_Concentration->Dose_Response Yes Check_Controls Are Controls Appropriate? (Vehicle, Alternative Inhibitor) Check_Concentration->Check_Controls No Lower_Concentration Use Lowest Effective Concentration Dose_Response->Lower_Concentration Implement_Controls Implement Proper Controls Check_Controls->Implement_Controls No Assess_Off_Target Consider Off-Target Effects Check_Controls->Assess_Off_Target Yes Re-evaluate Re-evaluate Experiment Implement_Controls->Re-evaluate Alternative_Inhibitor Consider Alternative Inhibitor with Higher Selectivity Assess_Off_Target->Alternative_Inhibitor Lower_Concentration->Re-evaluate Alternative_Inhibitor->Re-evaluate

Caption: A logical workflow for troubleshooting LRRK2 inhibitor-induced toxicity.

Detailed Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound in Cell Culture

Objective: To identify the highest concentration of this compound that effectively inhibits LRRK2 without causing significant cytotoxicity in a specific cell line.

Materials:

  • Cells of interest (e.g., SH-SY5Y, primary neurons)

  • 96-well tissue culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT or LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Prepare Dilutions: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range to test is 0, 0.1, 0.5, 1, 2.5, 5, and 10 µM.[3]

  • Controls: Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. For LDH assays, also include controls for spontaneous and maximum LDH release as per the kit instructions.[3]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: At the end of the incubation period, perform the MTT or LDH assay according to the manufacturer's protocol.

  • Data Analysis:

    • For MTT assays, measure the absorbance at 570 nm.

    • For LDH assays, measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the cytotoxic IC50 value.

    • Simultaneously, assess LRRK2 inhibition at these concentrations (e.g., by Western blot for pS935-LRRK2) to find a concentration that provides target engagement with minimal toxicity.

Protocol 2: In Vivo Administration and Tissue Collection for Toxicity Assessment

Objective: To administer a LRRK2 inhibitor to rodents and collect tissues for the assessment of potential toxicity. This protocol is adapted from studies using other LRRK2 inhibitors and should be optimized.[14]

Materials:

  • This compound

  • Vehicle (e.g., 45% Captisol in sterile water or 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline)

  • Rodents (e.g., mice or rats)

  • Oral gavage needles

  • Anesthesia and euthanasia supplies

  • Liquid nitrogen

  • Formalin or paraformaldehyde for tissue fixation

Procedure:

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10-60 mg/kg) and the number and weight of the animals.[14]

    • Prepare the vehicle solution.

    • Suspend or dissolve the calculated amount of this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare fresh daily.

  • Animal Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days before the experiment.

    • Weigh each animal on the day of the experiment for accurate dosing.

    • Administer the this compound solution or vehicle control via oral gavage. The typical volume is 5-10 µL/g of body weight.

  • Monitoring: Monitor the animals daily for any signs of adverse effects, including changes in weight, behavior, or general appearance.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the animals according to approved protocols.

    • For biochemical analysis (e.g., Western blot), collect tissues of interest (e.g., brain, lung, kidney), snap-freeze them in liquid nitrogen, and store them at -80°C.

    • For histological analysis, perfuse the animals with saline followed by a fixative (e.g., 10% neutral buffered formalin). Collect the tissues and place them in the fixative for 24-48 hours before processing for paraffin (B1166041) embedding and sectioning.

  • Analysis:

    • Analyze tissue lysates by Western blot to confirm target engagement (e.g., dephosphorylation of LRRK2 or its substrates).

    • Perform histological staining (e.g., H&E) on tissue sections to evaluate for any morphological changes, paying close attention to the lungs and kidneys.

References

Technical Support Center: Improving Lrrk2-IN-1 Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of Lrrk2-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Lrrk2-IN-1 and why is cell permeability a concern?

A1: Lrrk2-IN-1 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in Parkinson's disease research. It is an ATP-competitive inhibitor widely used to study the cellular functions of LRRK2.[1] However, its effectiveness in cell-based assays can be limited by suboptimal cell permeability, which may lead to a discrepancy between its high biochemical potency and its observed cellular activity.

Q2: What are the initial signs that Lrrk2-IN-1 may have poor permeability in my cell-based assay?

A2: Common indicators of poor cell permeability include:

  • High IC50 in cellular assays: The concentration required to inhibit LRRK2 activity in cells is significantly higher than its biochemical IC50 (nM range). Cellular IC50 values for LRRK2 phosphorylation inhibition are often in the range of 100-300 nM.[1]

  • Inconsistent results: High variability in experimental outcomes between replicates or different experimental setups.

  • Cytotoxicity at effective concentrations: The required effective concentration in your cellular assay approaches cytotoxic levels. Lrrk2-IN-1 has a reported cytotoxic IC50 of 49.3 μM in HepG2 cells.[2]

Q3: What is the recommended starting concentration for Lrrk2-IN-1 in cell culture?

A3: For inhibiting LRRK2 kinase activity in cells, a starting concentration range of 1 µM to 3 µM has been shown to be effective in various cell lines, including HEK293, SH-SY5Y, and Swiss 3T3 cells.[3] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and handle Lrrk2-IN-1 to maximize its solubility and availability to cells?

A4: Lrrk2-IN-1 is soluble in DMSO.[4] To minimize precipitation when diluting into aqueous cell culture media, ensure the final DMSO concentration is low (ideally ≤ 0.1%).[5] Prepare fresh dilutions for each experiment and consider using pre-warmed media to aid solubility.

Troubleshooting Guides

Issue 1: Higher than expected IC50 in cellular LRRK2 phosphorylation assay.

This issue suggests that an insufficient amount of Lrrk2-IN-1 is reaching its intracellular target.

Possible Cause Troubleshooting Steps
Poor passive diffusion across the cell membrane. 1. Optimize Incubation Time: Increase the incubation time with Lrrk2-IN-1 to allow for greater accumulation within the cells. A typical incubation time is 90 minutes.[6] 2. Formulation with Cyclodextrins: Cyclodextrins can enhance the solubility and transport of hydrophobic molecules across cell membranes.[7][8] Consider pre-incubating Lrrk2-IN-1 with a low concentration of a biocompatible cyclodextrin, such as HP-β-CD, before adding it to the cell culture. 3. Use of Non-ionic Surfactants: Low concentrations of surfactants like Pluronic F-68 have been shown to increase the permeability of cell membranes.[2] Perform a dose-response experiment to find a non-toxic concentration of Pluronic F-68 for your cell line.
Active efflux by cellular transporters. 1. Use of Efflux Pump Inhibitors: Co-incubate cells with a broad-spectrum efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, to determine if Lrrk2-IN-1 is a substrate for these pumps. Note: This should be a control experiment to diagnose the problem, as these inhibitors have their own off-target effects.
Binding to serum proteins in the culture medium. 1. Reduce Serum Concentration: Perform the experiment in a low-serum or serum-free medium for the duration of the inhibitor treatment. Be aware that this may affect cell health and signaling. 2. Washout unbound inhibitor: After the initial incubation with Lrrk2-IN-1 in serum-containing media, wash the cells with serum-free media before lysing to remove any inhibitor bound to serum proteins.
Issue 2: Significant cytotoxicity observed at the effective inhibitory concentration.

This may indicate that while the inhibitor is entering the cells, it is reaching concentrations that are toxic.

Possible Cause Troubleshooting Steps
Off-target effects at high concentrations. 1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that Lrrk2-IN-1 is binding to LRRK2 within the cell at the concentrations you are using.[9] 2. Use a Structurally Different LRRK2 Inhibitor: Compare the phenotype observed with Lrrk2-IN-1 to that of another potent and selective LRRK2 inhibitor with a different chemical scaffold. If the phenotypes are consistent, it is more likely an on-target effect.
Solvent (DMSO) toxicity. 1. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistently low across all experimental conditions, ideally at 0.1% or lower.[10]

Quantitative Data Summary

Table 1: Physicochemical and Biochemical Properties of Lrrk2-IN-1

PropertyValueReference(s)
Molecular Weight 570.69 g/mol [4]
Formula C₃₁H₃₈N₈O₃[4]
Biochemical IC50 (WT LRRK2) 13 nM[4]
Biochemical IC50 (G2019S LRRK2) 6 nM[4]
Solubility Soluble to 100 mM in DMSO[4]
Calculated LogP 4.3[11]

Table 2: Cellular Activity of Lrrk2-IN-1

AssayCell LineIC50 / Effective ConcentrationReference(s)
LRRK2 Ser935 Phosphorylation U-2 OS0.17 µM (WT), 0.04 µM (G2019S)[12]
LRRK2 Ser935 Phosphorylation SH-SY5Y~0.04 µM (G2019S)[12]
LRRK2 Ser935 Phosphorylation Human Neural Stem Cells0.03 µM (G2019S)[12]
Cytotoxicity (MTT Assay) HepG249.3 µM[2]
Genotoxicity (without S9) Not specified3.9 µM[2]
Genotoxicity (with S9) Not specified15.6 µM[2]

Experimental Protocols

Protocol 1: Cellular LRRK2 Dephosphorylation Assay

Objective: To assess the cellular potency of Lrrk2-IN-1 by measuring the dephosphorylation of LRRK2 at Ser910 and Ser935.

Materials:

  • HEK293, SH-SY5Y, or other suitable cell line expressing LRRK2.

  • Lrrk2-IN-1 stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2.

  • HRP-conjugated secondary antibody.

  • Western blot reagents and equipment.

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of Lrrk2-IN-1 in cell culture medium. A final concentration range of 0.01 µM to 10 µM is recommended. Include a DMSO vehicle control.

  • Replace the culture medium with the medium containing Lrrk2-IN-1 or vehicle control and incubate for 90 minutes at 37°C.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Perform Western blot analysis using the specified antibodies.

  • Quantify band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal. Determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the intracellular binding of Lrrk2-IN-1 to LRRK2.

Materials:

  • Cells expressing LRRK2.

  • Lrrk2-IN-1 stock solution in DMSO.

  • PBS and lysis buffer with protease inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Western blot or ELISA reagents and equipment.

Procedure:

  • Treat cultured cells with Lrrk2-IN-1 or vehicle control for the desired time (e.g., 90 minutes).

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized LRRK2) from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble LRRK2 in the supernatant by Western blot or ELISA.

  • Plot the amount of soluble LRRK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Lrrk2-IN-1 indicates target engagement.[9]

Visualizations

LRRK2_Signaling_Pathway cluster_membrane cluster_cytoplasm Receptor Receptor Upstream_Signal Upstream Signal LRRK2_Inactive LRRK2 (Inactive) Upstream_Signal->LRRK2_Inactive Activation LRRK2_Active LRRK2 (Active) p-LRRK2 LRRK2_Inactive->LRRK2_Active Autophosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylation Lrrk2_IN_1 Lrrk2-IN-1 Lrrk2_IN_1->LRRK2_Active Inhibition p_Rab_GTPases p-Rab GTPases Vesicular_Trafficking Altered Vesicular Trafficking p_Rab_GTPases->Vesicular_Trafficking

Caption: LRRK2 signaling pathway and the inhibitory action of Lrrk2-IN-1.

Troubleshooting_Permeability Start High Cellular IC50 or Inconsistent Results? Check_Solubility Ensure proper dissolution in DMSO & final concentration (≤0.1%) Start->Check_Solubility Optimize_Time Increase incubation time Check_Solubility->Optimize_Time Formulation Use permeability enhancers (e.g., Cyclodextrins) Optimize_Time->Formulation Serum_Effect Reduce serum concentration during treatment Formulation->Serum_Effect Efflux_Pumps Test with efflux pump inhibitors Serum_Effect->Efflux_Pumps Evaluate_Potency Re-evaluate cellular IC50 Efflux_Pumps->Evaluate_Potency Success Improved Permeability & Consistent Results Evaluate_Potency->Success

Caption: Troubleshooting workflow for improving Lrrk2-IN-1 cell permeability.

CETSA_Workflow Cell_Treatment 1. Treat cells with Lrrk2-IN-1 or Vehicle Harvest_Cells 2. Harvest and resuspend cells Cell_Treatment->Harvest_Cells Heat_Challenge 3. Apply temperature gradient Harvest_Cells->Heat_Challenge Cell_Lysis 4. Lyse cells Heat_Challenge->Cell_Lysis Centrifugation 5. Separate soluble and aggregated proteins Cell_Lysis->Centrifugation Analysis 6. Analyze soluble LRRK2 (Western Blot/ELISA) Centrifugation->Analysis Result 7. Plot thermal stability curve Analysis->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Overcoming ATP Competition in Lrrk2-IN-12 Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Lrrk2-IN-12 in kinase assays. The focus is on overcoming the inherent challenge of ATP competition to achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain. This prevents the binding of ATP, thereby inhibiting the phosphorylation of LRRK2 substrates. Due to this mechanism, the apparent potency (IC50) of this compound is highly dependent on the concentration of ATP in the assay.

Q2: Why is my observed IC50 value for this compound higher than expected?

A higher than expected IC50 value is a common issue when working with ATP-competitive inhibitors like this compound. The primary reason is often an excessively high concentration of ATP in the kinase assay.[1] Since this compound and ATP compete for the same binding site on the LRRK2 enzyme, a high ATP concentration will outcompete the inhibitor, leading to a decrease in its apparent potency (an increase in the IC50 value). It is crucial to optimize the ATP concentration, ideally keeping it at or below the Michaelis constant (Km) for ATP for the LRRK2 enzyme.[2]

Q3: How do I determine the optimal ATP concentration for my assay?

To determine the optimal ATP concentration, it is recommended to perform an ATP competition assay. This involves generating this compound IC50 curves at various fixed concentrations of ATP. By analyzing the shift in IC50 values with changing ATP concentrations, you can confirm the ATP-competitive nature of the inhibitor and select an ATP concentration that provides a suitable assay window for your experimental goals.

Q4: What are common sources of high background signal in my LRRK2 kinase assay?

High background signal can obscure the true kinase activity. Potential causes include:

  • Autophosphorylation of LRRK2: LRRK2 is known to autophosphorylate, which can contribute to the background signal, especially at high enzyme concentrations.[1]

  • Contaminating Kinases: The recombinant LRRK2 enzyme preparation may contain other kinases from the expression system.[2]

  • Non-specific Binding: In assays involving antibodies for detection, non-specific binding can lead to a high background.

Q5: What should I do if I observe no inhibition by this compound?

If this compound shows no inhibitory activity, consider the following:

  • Inhibitor Integrity and Solubility: Ensure that the inhibitor is properly dissolved. This compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Prepare fresh stock solutions in a suitable solvent like DMSO and consider sonication to aid dissolution. Avoid repeated freeze-thaw cycles.[1]

  • Enzyme Activity: Verify the activity of your LRRK2 enzyme. Improper storage or handling can lead to a loss of activity.

  • Assay Conditions: Double-check all reagent concentrations and incubation times to ensure they are optimal for your assay format.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Potency (High IC50) High ATP concentration in the assay.[1]Optimize the ATP concentration. Perform an IC50 curve with varying ATP concentrations.
Inactive inhibitor.Verify the integrity of the inhibitor. Use a fresh batch and confirm its purity if possible.
Incorrect enzyme concentration.Titrate the LRRK2 enzyme to find the optimal concentration for a robust signal without excessive background.
High Background Signal Autophosphorylation of LRRK2.Reduce the enzyme concentration. Use an assay format that specifically measures substrate phosphorylation.
Contaminated reagents or enzyme preparation.[2]Use fresh, high-quality reagents. Ensure the purity of the recombinant LRRK2.
Non-specific antibody binding.Optimize antibody concentrations and blocking conditions.
No Inhibition Observed Inhibitor insolubility.[1]Ensure complete dissolution of this compound in the assay buffer. Keep the final DMSO concentration low and consistent across all wells.
Degraded enzyme.Use a fresh aliquot of LRRK2 enzyme and avoid repeated freeze-thaw cycles.
Incorrect assay setup.Verify the concentrations of all components and the incubation times and temperatures.
High Data Variability Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Edge effects in microplates.Avoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.
Inconsistent incubation times.Ensure all wells are incubated for the same duration.

Data Presentation

Table 1: In Vitro Potency of Lrrk2-IN-1 Against LRRK2 Variants

LRRK2 VariantATP Concentration (mM)IC50 (nM)
Wild-Type0.113
G2019S Mutant0.16
G2019S MutantIncreasedIncreased IC50

Note: The increase in IC50 for the G2019S mutant with higher ATP concentrations confirms the ATP-competitive nature of Lrrk2-IN-1.[3] It is highly probable that this compound exhibits similar behavior.

Experimental Protocols

Two common methods for assaying LRRK2 kinase activity are radiometric assays using radio-labeled ATP and luminescence-based assays that measure ADP production.

Protocol 1: Radiometric LRRK2 Kinase Assay using [γ-³²P]ATP

This protocol measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into a substrate peptide.

Reagents and Materials:

  • Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NaCl, 50 mM EGTA, 200 mM β-Glycerol phosphate.

  • Enzyme: Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant).

  • Substrate: LRRKtide peptide (e.g., 20 µM final concentration).

  • Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution.

  • ATP Stock: 10 mM non-radioactive ATP.

  • Radioactive ATP: [γ-³²P]ATP.

  • Reaction Mix: 10 mM MgCl₂, desired final concentration of ATP (e.g., 10-100 µM), and ~0.5 µCi [γ-³²P]ATP per reaction.

  • Stop Solution: 50 mM phosphoric acid.

  • P81 Phosphocellulose Paper.

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in kinase buffer.

  • Reaction Setup: In a microplate, add the LRRK2 enzyme.

  • Inhibitor Addition: Add the serially diluted this compound or DMSO (vehicle control) to the wells. Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the Reaction Mix containing the LRRKtide substrate and [γ-³²P]ATP.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

  • Stop Reaction: Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Luminescence-Based LRRK2 Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Reagents and Materials:

  • LRRK2 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[4]

  • Enzyme: Purified, active LRRK2.

  • Substrate: LRRKtide peptide.

  • Inhibitor: this compound dissolved in DMSO, prepared in a serial dilution.

  • ATP Solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound in the Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add the serially diluted this compound or DMSO.

  • Add Enzyme and Substrate/ATP: Add the LRRK2 enzyme followed by the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate at room temperature for 60-120 minutes.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Detection: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Calculate the percent inhibition and determine the IC50 value.

Visualizations

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a complex protein with both kinase and GTPase domains. It is implicated in various cellular processes, including vesicle trafficking and autophagy.[5][6] Pathogenic mutations, such as G2019S, often lead to increased kinase activity. This compound acts by blocking the kinase domain, thereby inhibiting the phosphorylation of downstream substrates like Rab GTPases.

LRRK2_Signaling LRRK2 Signaling and Inhibition by this compound cluster_upstream Upstream Signals cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects Upstream_Activators Upstream Activators (e.g., Membrane Proteins) LRRK2 LRRK2 Upstream_Activators->LRRK2 activates Kinase_Domain Kinase Domain LRRK2->Kinase_Domain contains GTPase_Domain GTPase Domain LRRK2->GTPase_Domain contains Rab_GTPases Rab GTPases Kinase_Domain->Rab_GTPases phosphorylates Vesicle_Trafficking Vesicle Trafficking Rab_GTPases->Vesicle_Trafficking regulates Autophagy Autophagy Rab_GTPases->Autophagy regulates Lrrk2_IN_12 This compound Lrrk2_IN_12->Kinase_Domain inhibits ATP ATP ATP->Kinase_Domain binds

Caption: LRRK2 signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for IC50 Determination

The following workflow outlines the key steps in determining the IC50 value of this compound, highlighting the critical step of ATP concentration optimization.

IC50_Workflow Workflow for this compound IC50 Determination start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Buffers) start->reagent_prep inhibitor_dilution Prepare Serial Dilution of this compound reagent_prep->inhibitor_dilution atp_optimization ATP Concentration Optimization (Perform IC50 curves at multiple ATP concentrations) inhibitor_dilution->atp_optimization assay_setup Set up Kinase Assay (Enzyme + Inhibitor Pre-incubation) atp_optimization->assay_setup initiate_reaction Initiate Reaction (Add Substrate/ATP Mix) assay_setup->initiate_reaction incubation Incubate (e.g., 30-60 min at 30°C) initiate_reaction->incubation detection Signal Detection (Radiometric or Luminescence) incubation->detection data_analysis Data Analysis (Calculate % Inhibition) detection->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: A generalized workflow for determining the IC50 of this compound.

Logical Relationship: ATP Competition

This diagram illustrates the competitive relationship between this compound and ATP for the LRRK2 kinase domain.

ATP_Competition Logical Diagram of ATP Competition cluster_competitors Competitors cluster_outcomes Outcomes LRRK2 LRRK2 Kinase Domain Inhibition Inhibition of Kinase Activity LRRK2->Inhibition Leads to Phosphorylation Substrate Phosphorylation LRRK2->Phosphorylation Leads to Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2 Binds to ATP Pocket ATP ATP ATP->LRRK2 Binds to ATP Pocket

Caption: Competitive binding of this compound and ATP to the LRRK2 kinase domain.

References

Lrrk2-IN-12 Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lrrk2-IN-12, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2). The information is tailored for researchers, scientists, and drug development professionals to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the kinase activity of LRRK2. It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the LRRK2 kinase domain. This prevents the transfer of phosphate (B84403) from ATP to LRRK2 substrates, thereby inhibiting its downstream signaling.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for up to three years. In solvent, it is recommended to store aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] The compound is stable at room temperature for short periods, such as during shipping.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Sonication or gentle warming (37°C) can aid in complete dissolution. Always use a freshly opened or anhydrous grade of DMSO to minimize water content, which can affect solubility and stability.

Q4: What is a typical working concentration for this compound in cell-based assays?

The optimal working concentration of this compound can vary depending on the cell type, LRRK2 expression levels, and the specific experimental endpoint. However, a good starting point for dose-response experiments is a range from 1 nM to 1 µM. Based on its IC50 values, significant inhibition of LRRK2 activity is expected in the low nanomolar range.

Q5: What are the best experimental readouts to confirm LRRK2 inhibition by this compound?

The most common and reliable readouts for LRRK2 kinase activity inhibition are:

  • LRRK2 Autophosphorylation: Assessing the phosphorylation status of LRRK2 at serine 1292 (pS1292) is a direct marker of its kinase activity.[2] This is typically measured by Western blotting.

  • Rab10 Phosphorylation: LRRK2 directly phosphorylates Rab10 at threonine 73 (pT73).[3][4] Measuring the levels of pT73-Rab10 is a robust and sensitive downstream marker of LRRK2 activity in cells and tissues.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or low inhibition of LRRK2 activity 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate Concentration: Error in weighing the compound or in serial dilutions. 3. High ATP Concentration (in vitro assays): As an ATP-competitive inhibitor, high ATP levels can outcompete this compound. 4. Low LRRK2 Expression: The cell line may have very low endogenous levels of LRRK2.1. Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Verify the concentration of your stock solution. Use calibrated pipettes for accurate dilutions. 3. For in vitro kinase assays, use an ATP concentration at or near the Km for LRRK2. 4. Confirm LRRK2 expression in your cell line via Western blot or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system.
High Variability in Results 1. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health. 2. Precipitation of this compound: The compound may precipitate when diluted from a high-concentration DMSO stock into aqueous media.1. Use cells at a consistent confluency and within a narrow passage number range. Regularly check for mycoplasma contamination. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%). Pre-warm the medium to 37°C before adding the inhibitor. Add the inhibitor to the medium while vortexing to ensure rapid mixing.
Cell Toxicity 1. High Inhibitor Concentration: The concentration of this compound used is toxic to the cells. 2. Solvent Toxicity: The final concentration of DMSO is too high. 3. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.1. Perform a dose-response curve to determine the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.1%). Include a vehicle-only control. 3. Consult the manufacturer's selectivity data for this compound. If unavailable, consider testing a structurally different LRRK2 inhibitor to see if the toxicity is reproducible.

Experimental Controls

Proper experimental controls are crucial for interpreting data from studies using this compound.

Control Type Purpose Recommended Implementation
Positive Control To ensure that the assay system for measuring LRRK2 activity is working correctly.- Use a known potent and well-characterized LRRK2 inhibitor (e.g., MLi-2) alongside this compound. - In cell-based assays, use cells expressing a hyperactive LRRK2 mutant (e.g., G2019S) to ensure a robust signal for inhibition.
Negative Control To confirm that the observed effects are due to the inhibition of LRRK2 and not other factors.- Vehicle Control: Treat cells with the same concentration of DMSO used to deliver this compound. This controls for any effects of the solvent. - Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound. - Kinase-Dead LRRK2 Control: In overexpression systems, compare the effects of this compound in cells expressing wild-type LRRK2 versus a kinase-dead mutant (e.g., D1994A or D2017A). The inhibitor should have no effect on the phenotype in cells expressing the kinase-dead mutant if the effect is on-target.
Loading Control (for Western Blots) To ensure equal protein loading across all wells.Use an antibody against a housekeeping protein with stable expression (e.g., GAPDH, β-actin, or β-tubulin).
Total Protein Control (for Phosphorylation Analysis) To normalize the level of phosphorylated protein to the total amount of that protein.When probing for pS1292-LRRK2 or pT73-Rab10, also probe for total LRRK2 and total Rab10, respectively.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Notes
IC50 (LRRK2 G2019S) 0.45 nMIn vitro biochemical assay.[1]
IC50 (LRRK2 WT) 1.1 nMIn vitro biochemical assay.[1]
IC50 (LRRK2 WT ADP-Glo) 0.46 nMIn vitro biochemical assay.[1]
Molecular Weight 412.83 g/mol [1]
Solubility Soluble in DMSO[1]

Detailed Experimental Protocols

Protocol 1: Western Blot Analysis of LRRK2 and Rab10 Phosphorylation in Cell Culture

Objective: To determine the effect of this compound on LRRK2 autophosphorylation (pS1292) and Rab10 phosphorylation (pT73) in a cellular context.

Materials:

  • HEK293 or SH-SY5Y cells (can be wild-type or expressing LRRK2 constructs)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO vehicle control. Aspirate the old medium and add the medium containing this compound or vehicle. Incubate for a predetermined time (e.g., 90 minutes).[5]

  • Cell Lysis: Wash cells once with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again with TBST and apply ECL substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (e.g., pS1292-LRRK2 to total LRRK2).

Protocol 2: In Vitro LRRK2 Kinase Assay

Objective: To assess the direct inhibitory effect of this compound on recombinant LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • This compound

  • ATP

  • LRRK2 substrate (e.g., LRRKtide peptide or Myelin Basic Protein)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Reaction Setup: In a 384-well plate, add this compound at various concentrations (include a DMSO vehicle control).

  • Add the recombinant LRRK2 enzyme.

  • Add the LRRK2 substrate and ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase cluster_downstream Downstream Effects LRRK2_mutations Pathogenic Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_mutations->LRRK2 Activation pLRRK2 pLRRK2 (Active) LRRK2->pLRRK2 Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab10) pLRRK2->Rab_GTPases Phosphorylation Lrrk2_IN_12 This compound Lrrk2_IN_12->pLRRK2 Inhibition pRab_GTPases pRab GTPases Rab_GTPases->pRab_GTPases Vesicular_trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_trafficking Neuronal_dysfunction Neuronal Dysfunction Vesicular_trafficking->Neuronal_dysfunction

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HEK293, SH-SY5Y) Lrrk2_IN_12_Prep 2. Prepare this compound dilutions and controls (Vehicle, Positive) Cell_Culture->Lrrk2_IN_12_Prep Treatment 3. Treat cells with this compound (e.g., 90 minutes) Lrrk2_IN_12_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Quantification 5. Protein Quantification Lysis->Quantification Western_Blot 6. Western Blot (pLRRK2, pRab10, Total Proteins) Quantification->Western_Blot Data_Analysis 7. Densitometry and Normalization Western_Blot->Data_Analysis

Caption: Workflow for assessing this compound activity in cell culture.

Caption: A logical troubleshooting workflow for this compound experiments.

References

Interpreting variable results with Lrrk2-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The inhibitor "Lrrk2-IN-12" is a relatively novel compound with limited characterization in the peer-reviewed scientific literature. This technical support guide has been developed using data available for this compound and by drawing upon the extensive knowledge base for the well-characterized and structurally related LRRK2 inhibitor, LRRK2-IN-1, as well as other potent LRRK2 inhibitors. It is highly probable that this compound shares similar experimental considerations. Researchers should always validate the identity and purity of their specific compound batch before commencing experiments.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable results during their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Its mechanism of action is presumed to be ATP-competitive, binding to the kinase domain of both wild-type (WT) and mutant forms of LRRK2, such as the common G2019S pathogenic mutant, thereby inhibiting its phosphotransferase activity.[2] Inhibition of LRRK2 kinase activity is typically monitored by a decrease in the phosphorylation of LRRK2 itself (autophosphorylation) at sites like Ser935 and of its downstream substrates, such as Rab10.[2]

Q2: What are the known cellular pathways regulated by LRRK2 that might be affected by this compound?

LRRK2 is a complex, multi-domain protein involved in a multitude of cellular signaling pathways.[3][4] Understanding these is critical for interpreting experimental outcomes. Key pathways include:

  • Vesicular Trafficking: LRRK2 phosphorylates a subset of Rab GTPases (e.g., Rab8, Rab10), which are master regulators of membrane trafficking.[5]

  • Autophagy and Lysosomal Function: LRRK2 plays a role in the endo-lysosomal pathway and autophagy, processes essential for clearing cellular waste.[4]

  • Mitochondrial Function: LRRK2 is linked to mitochondrial homeostasis, and its inhibition has been shown to rescue defects in mitophagy (the clearing of damaged mitochondria).[5]

  • Neuroinflammation: LRRK2 is expressed in immune cells like microglia and is involved in inflammatory signaling pathways.[5]

Q3: What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration can vary significantly depending on the cell type, experimental endpoint, and incubation time. A good starting point is to perform a dose-response curve. Based on its reported IC50 values, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cellular assays. Significant inhibition of LRRK2 is often observed in the range of 100 nM to 1 µM for similar inhibitors.[6]

Q4: Can this compound be used for in vivo studies in the brain?

Troubleshooting Variable Results

This guide addresses common issues that can lead to inconsistent or unexpected results when using this compound.

Problem Potential Cause Recommended Solution
No inhibition of LRRK2 phosphorylation (e.g., pS935-LRRK2 or pT73-Rab10) Poor Solubility: The compound may not be fully dissolved in your media.This compound is typically dissolved in DMSO for a stock solution.[1] Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. Gentle warming or sonication may aid dissolution.[5] Always prepare fresh dilutions from the stock for each experiment.
Incorrect Concentration: The concentration used may be too low to effectively inhibit LRRK2 in your specific cell system.Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. Start with a broad range (e.g., 10 nM - 10 µM).
Compound Instability: The inhibitor may be degrading in your culture media over long incubation times.For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. Check the supplier's data sheet for stability information.
High Cellular Toxicity Off-Target Effects: At high concentrations, the inhibitor may affect other kinases or cellular pathways, leading to toxicity.Use the lowest effective concentration that achieves significant LRRK2 inhibition. Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range for your cells.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is below the toxic threshold for your cell line (usually <0.5%).
Phenotype is Observed, but Not Confident it's LRRK2-Specific Off-Target Effects: The observed phenotype may be due to the inhibitor affecting kinases other than LRRK2. LRRK2-IN-1, for example, has known off-target effects.[7]1. Use a "Kinase-Dead" Control: If possible, express a kinase-dead mutant of LRRK2 (e.g., D1994A) in your cells. The inhibitor should not have an effect on the phenotype in these cells if the effect is on-target.[6] 2. Use a Structurally Different Inhibitor: Confirm the phenotype with another potent and selective LRRK2 inhibitor that has a different chemical scaffold.[5] 3. Rescue Experiment: In some systems, it may be possible to wash out the inhibitor and observe a reversal of the phenotype.[6]
Inconsistent Results Between Experiments Cellular State: Differences in cell passage number, confluence, or serum batch can affect cellular signaling and response to inhibitors.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. If possible, use the same batch of serum for a set of experiments.
Reagent Variability: Inconsistent preparation of inhibitor dilutions or other reagents.Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) for this compound and the related compound LRRK2-IN-1.

CompoundTargetAssay TypeIC50 ValueReference
This compound LRRK2 (G2019S)Biochemical0.45 nM[1]
This compound LRRK2 (WT)Biochemical1.1 nM[1]
LRRK2-IN-1 LRRK2 (G2019S)Biochemical6 nM[8]
LRRK2-IN-1 LRRK2 (WT)Biochemical13 nM[8]
LRRK2-IN-1 LRRK2 (G2019S)Cellular (TR-FRET, U-2 OS cells)50 nM[9]
LRRK2-IN-1 LRRK2 (WT)Cellular (TR-FRET, U-2 OS cells)90 nM[9]
LRRK2-IN-1 LRRK2 (G2019S)Cellular (TR-FRET, SH-SY5Y cells)60 nM[9]
LRRK2-IN-1 LRRK2 (WT)Cellular (TR-FRET, SH-SY5Y cells)200 nM[9]

Note: Biochemical IC50 values are typically lower than cellular IC50 values due to factors like cell membrane permeability and intracellular ATP concentrations.

Experimental Protocols

Cellular LRRK2 Kinase Inhibition Assay (Western Blot)

This protocol outlines the steps to measure the inhibition of LRRK2 kinase activity in a cellular context by assessing the phosphorylation of LRRK2 (pS935) and its substrate Rab10 (pT73) via Western Blot.[2]

Materials:

  • Cell line of interest (e.g., HEK293T, SH-SY5Y) expressing endogenous or overexpressed LRRK2.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Rabbit anti-phospho-LRRK2 (Ser935)

    • Rabbit anti-phospho-Rab10 (Thr73)

    • Mouse anti-total LRRK2

    • Mouse anti-total Rab10

    • Mouse anti-β-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Plating: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentrations of the inhibitor (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 1-2 hours).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities for phosphorylated and total proteins. Normalize the phospho-protein signal to the total protein signal and compare the treated samples to the vehicle control.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Cellular Processes GTP_Binding GTP Binding LRRK2_Active LRRK2 (Active) GTP_Binding->LRRK2_Active Dimerization Dimerization Dimerization->LRRK2_Active LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Autophagy Autophagy & Lysosomal Function LRRK2_Active->Autophagy Mitochondrial_Homeostasis Mitochondrial Homeostasis LRRK2_Active->Mitochondrial_Homeostasis Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2_Active Inhibits

Caption: LRRK2 signaling pathway and point of inhibition by this compound.

Troubleshooting_Workflow start Experiment Shows Variable/Unexpected Results check_compound Verify Compound Integrity (Solubility, Fresh Dilutions) start->check_compound dose_response Perform Dose-Response & Cytotoxicity Assays check_compound->dose_response Compound OK no_effect No Effect Observed dose_response->no_effect Still No Effect toxic_effect Toxicity Observed dose_response->toxic_effect Toxicity at Low Doses on_target Confirm On-Target Effect dose_response->on_target Effective Dose Found controls Use Kinase-Dead Mutant &/or 2nd Inhibitor on_target->controls phenotype_confirmed Phenotype Confirmed On-Target controls->phenotype_confirmed Phenotype Replicated off_target Phenotype Likely Off-Target controls->off_target Phenotype Not Replicated

Caption: A logical workflow for troubleshooting variable results with LRRK2 inhibitors.

References

Validation & Comparative

LRRK2 Inhibitors: A Head-to-Head In Vivo Efficacy Comparison of MLi-2 and LRRK2-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative in vivo performance of two key LRRK2 inhibitors, highlighting their distinct profiles for central nervous system versus peripheral activity.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a prime therapeutic target. The development of potent and selective LRRK2 inhibitors is a major focus of research aimed at creating disease-modifying therapies. This guide provides an objective comparison of the in vivo efficacy of two important tool compounds: MLi-2, a potent, selective, and centrally active inhibitor, and LRRK2-IN-1, one of the first selective LRRK2 inhibitors. This comparison will aid researchers in selecting the appropriate tool for their specific in vivo studies.

Executive Summary

MLi-2 and LRRK2-IN-1 are both potent inhibitors of LRRK2 kinase activity. However, their in vivo applications are distinct due to a critical difference in their ability to penetrate the blood-brain barrier (BBB). MLi-2 is a brain-penetrant compound that has demonstrated robust target engagement and therapeutic potential in preclinical models of Parkinson's disease. In contrast, LRRK2-IN-1 is not brain-penetrant and is primarily used for studying the peripheral effects of LRRK2 inhibition.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo properties of MLi-2 and LRRK2-IN-1.

Table 1: In Vitro Potency and Selectivity

ParameterMLi-2LRRK2-IN-1Reference
LRRK2 (Wild-Type) IC50 0.76 nM (purified kinase assay)13 nM (biochemical assay)[1][2]
LRRK2 (G2019S) IC50 1.4 nM (cellular assay)6 nM (biochemical assay)[1][2]
Selectivity >295-fold for over 300 kinasesSelective, but some off-target activity reported[1][3]

Table 2: In Vivo Pharmacokinetics and Target Engagement

ParameterMLi-2LRRK2-IN-1Reference
Administration Route Oral (gavage, in-diet), Intraperitoneal (i.p.)Intraperitoneal (i.p.)[1][4]
Brain Penetrance YesNo[1][3]
Peripheral Target Engagement Dose-dependent dephosphorylation of pSer935 LRRK2 in peripheral tissuesDephosphorylation of LRRK2 in the kidney[1][4]
Central Nervous System Target Engagement Dose-dependent dephosphorylation of pSer935 LRRK2 in the brainNot applicable[1]

Table 3: In Vivo Efficacy in Disease Models

ParameterMLi-2LRRK2-IN-1Reference
Animal Model MitoPark mice (Parkinson's disease model)Not reported for therapeutic efficacy in disease models[1]
Therapeutic Effect Well-tolerated over a 15-week period; potential to stabilize disease progressionNot reported[1][5]

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, most commonly G2019S, lead to increased kinase activity. LRRK2 phosphorylates a subset of Rab GTPases, including Rab10, which are key regulators of vesicular trafficking. This hyperphosphorylation is thought to disrupt cellular processes such as autophagy and endosomal trafficking, contributing to neurodegeneration. LRRK2 inhibitors like MLi-2 and LRRK2-IN-1 act by competitively binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Substrate Phosphorylation cluster_2 Inhibition LRRK2 LRRK2 ADP ADP LRRK2->ADP Kinase Activity Rab_GTPase Rab GTPase (e.g., Rab10) ATP ATP ATP->LRRK2 pRab_GTPase p-Rab GTPase Rab_GTPase->pRab_GTPase Phosphorylation Cellular_Processes Vesicular Trafficking Autophagy Endosomal Function pRab_GTPase->Cellular_Processes Alters MLi2 MLi-2 MLi2->LRRK2 Inhibits LRRK2_IN1 LRRK2-IN-1 LRRK2_IN1->LRRK2 Inhibits

LRRK2 signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy Assessment

A typical workflow to assess the in vivo efficacy of LRRK2 inhibitors involves compound administration to animal models, followed by tissue collection and analysis of pharmacokinetics, target engagement, and therapeutic outcomes.

Experimental_Workflow cluster_analysis Data Analysis start Start: Animal Model Selection (e.g., C57BL/6, G2019S KI) admin Compound Administration (e.g., Oral Gavage, i.p.) start->admin collection Tissue Collection (Brain, Kidney, Plasma) admin->collection pk_pd Pharmacokinetics (PK) Pharmacodynamics (PD) (LC-MS/MS, Western Blot for pLRRK2) collection->pk_pd therapeutic Therapeutic Outcome (Behavioral Tests, Histology) collection->therapeutic end End: Comparative Efficacy Evaluation pk_pd->end therapeutic->end

References

LRRK2 Inhibitors: A Comparative Guide to Lrrk2-IN-1 and Lrrk2-IN-6 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for elucidating the complex biology of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. This guide provides an objective comparison of the selectivity profiles of two notable LRRK2 inhibitors, the first-generation tool compound LRRK2-IN-1 and the more recent Lrrk2-IN-6, supported by experimental data and detailed methodologies.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with the common G2019S mutation leading to increased kinase activity. This has spurred the development of potent and selective LRRK2 inhibitors as both research tools and potential therapeutics. Here, we compare the selectivity of LRRK2-IN-1, a foundational inhibitor in the field, with Lrrk2-IN-6.

Data Presentation: Quantitative Comparison of Inhibitor Selectivity

The following table summarizes the key quantitative data for LRRK2-IN-1 and Lrrk2-IN-6, focusing on their potency against LRRK2 and their broader kinase selectivity.

ParameterLRRK2-IN-1Lrrk2-IN-6Reference
Biochemical IC50 (WT LRRK2) 13 nM49 µM[1][2]
Biochemical IC50 (G2019S LRRK2) 6 nM4.6 µM[1][2]
Kinase Selectivity Inhibited 12 of 442 kinases tested (>90% inhibition at 10 µM)Described as a selective inhibitor. One source indicates high selectivity with affinity for 12 kinases. A comprehensive public kinome scan is not available.[1][3][4]
Known Off-Target Kinases DCLK1, MAPK7, among others identified in broad screening.Not explicitly detailed in publicly available data.[1]

LRRK2 Signaling Pathway and Inhibitor Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. A critical function of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2 enhance this phosphorylation, leading to downstream cellular dysfunction. LRRK2 inhibitors, such as LRRK2-IN-1 and Lrrk2-IN-6, are ATP-competitive and act by blocking the kinase domain, thereby preventing the phosphorylation of its substrates.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active) LRRK2_Inactive->LRRK2_Active GTP GTP GTP->LRRK2_Inactive Rab29 Rab29 (GTP-bound) (Golgi/Lysosome) Rab29->LRRK2_Inactive Recruitment & Activation Rab_Substrates Rab GTPases (e.g., Rab8, Rab10) LRRK2_Active->Rab_Substrates Phosphorylation pRab Phospho-Rab Rab_Substrates->pRab Vesicular_Trafficking Altered Vesicular Trafficking & Lysosomal Function pRab->Vesicular_Trafficking Inhibitors Lrrk2-IN-1 Lrrk2-IN-6 Inhibitors->LRRK2_Active Inhibition

LRRK2 signaling cascade and points of inhibitor intervention.

Experimental Protocols

The characterization of LRRK2 inhibitors relies on a variety of biochemical and cellular assays to determine their potency and selectivity.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Potency)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Objective: To determine the IC50 value of an inhibitor against wild-type and/or mutant LRRK2.

Methodology (Luminescence-Based, e.g., ADP-Glo™):

  • Reaction Setup: A master mix is prepared containing purified recombinant LRRK2 protein (e.g., GST-tagged fragment, residues 970-2527) and a specific peptide substrate (e.g., LRRKtide or Nictide) in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Inhibitor Addition: The test inhibitor (e.g., Lrrk2-IN-1 or Lrrk2-IN-6) is serially diluted in DMSO and added to the reaction wells of a 384-well plate.

  • Enzyme and Substrate/ATP Addition: The LRRK2 enzyme and a mixture of the peptide substrate and ATP are added to the wells to initiate the kinase reaction.

  • Kinase Reaction: The plate is incubated at room temperature for a defined period (e.g., 120 minutes).

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation and Luminescence: A Kinase Detection Reagent is added to convert the generated ADP back to ATP, and the amount of newly synthesized ATP is quantified by measuring the luminescence produced by a luciferase reaction.

  • Data Analysis: The luminescence signal, which is proportional to LRRK2 activity, is plotted against the inhibitor concentration to determine the IC50 value.

Cellular LRRK2 Phosphorylation Assay (Cellular Potency)

This assay measures the ability of an inhibitor to block LRRK2 activity inside a cell, typically by monitoring the phosphorylation status of LRRK2 at Serine 935 (pS935), an indirect but robust biomarker of kinase inhibition.

Objective: To determine the cellular IC50 of an inhibitor by measuring the reduction in pS935-LRRK2 levels.

Methodology (Western Blotting):

  • Cell Culture and Treatment: Cells expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2 or cell lines endogenously expressing LRRK2 like SH-SY5Y) are treated with varying concentrations of the inhibitor or a vehicle control (DMSO) for a specified time (e.g., 90 minutes).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for pS935-LRRK2 and total LRRK2. Subsequently, HRP-conjugated secondary antibodies are used for detection.

  • Data Analysis: The band intensities are quantified, and the pS935-LRRK2 signal is normalized to the total LRRK2 signal. The normalized values are plotted against the inhibitor concentration to calculate the cellular IC50.

Experimental Workflow for Inhibitor Selectivity Profiling

Determining the selectivity of a kinase inhibitor is crucial to understanding its potential off-target effects. A common approach is to screen the inhibitor against a large panel of kinases.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochem_Potency In Vitro Kinase Assay (Determine IC50 against LRRK2 WT & Mutants) Kinome_Scan Broad Kinase Panel Screening (e.g., KINOMEscan™) (Assess selectivity against hundreds of kinases) Biochem_Potency->Kinome_Scan Highly Potent Compounds Off_Target_Validation Cellular Off-Target Validation (Confirm or refute off-target effects in a cellular context) Kinome_Scan->Off_Target_Validation Identified Off-Targets Cellular_Potency Cellular pS935 LRRK2 Assay (Determine cellular IC50) Substrate_Phospho Rab10 Phosphorylation Assay (Confirm downstream pathway inhibition) Cellular_Potency->Substrate_Phospho Compound Test Inhibitor (Lrrk2-IN-1 or Lrrk2-IN-6) Compound->Biochem_Potency Compound->Cellular_Potency

A typical experimental workflow for characterizing LRRK2 kinase inhibitors.

Conclusion

LRRK2-IN-1, as a first-generation inhibitor, has been instrumental in validating LRRK2 as a therapeutic target. Its selectivity has been extensively characterized, revealing a defined set of off-target kinases.[1] Lrrk2-IN-6 is a more recent compound described as a potent and selective LRRK2 inhibitor. While detailed public data on its comprehensive kinome-wide selectivity is sparse, its characterization alongside other selective inhibitors suggests a favorable profile.[3]

The choice between these inhibitors will depend on the specific experimental context. For studies requiring a well-documented off-target profile to control for confounding effects, LRRK2-IN-1 is a valuable tool. For investigations where high potency and potentially improved selectivity are desired, and where a comprehensive off-target profile is not a primary concern, Lrrk2-IN-6 may be a suitable alternative. Researchers are encouraged to perform their own dose-response and selectivity assessments within their specific assay systems to ensure the validity of their findings.

References

Validating Lrrk2-IN-12 On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous validation of on-target engagement is a critical step in the evaluation of kinase inhibitors. This guide provides a comparative analysis of Lrrk2-IN-12, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with other widely used LRRK2 inhibitors. Experimental data is presented to objectively assess its performance in cellular assays.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, results in increased kinase activity, making LRRK2 a compelling therapeutic target. Potent and selective inhibitors are essential tools for dissecting LRRK2 signaling pathways and for the development of novel therapeutics. This guide will focus on methods to validate the on-target engagement of this compound in a cellular context and compare its potency to other well-characterized LRRK2 inhibitors. As this compound is a close analog of the extensively studied Lrrk2-IN-1, data for Lrrk2-IN-1 will be used as a proxy to represent this class of inhibitors.

Quantitative Comparison of LRRK2 Inhibitors

The potency of LRRK2 inhibitors is typically determined through both biochemical and cellular assays. Biochemical assays measure the direct inhibition of the purified LRRK2 enzyme, while cellular assays assess the inhibitor's ability to modulate LRRK2 activity within a cellular environment. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency, with lower values indicating higher potency.

InhibitorTargetAssay TypeIC50 (nM)
Lrrk2-IN-1 LRRK2 (Wild-Type)Enzymatic Assay13
LRRK2 (G2019S)Enzymatic Assay6[1]
LRRK2 (Wild-Type)Cellular Assay (TR-FRET)80[2]
LRRK2 (G2019S)Cellular Assay (TR-FRET)30[2]
MLi-2 LRRK2Enzymatic Assay0.76[3]
LRRK2Cellular Assay (pSer935)1.4[3][4]
LRRK2Radioligand Binding3.4[3]
GNE-7915 LRRK2Enzymatic Assay9[5]
LRRK2Cellular Assay~7 (in vivo brain IC50)[5]
DNL201 LRRK2Cellular AssayNot specified, but demonstrates target engagement in clinical trials[6]

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, cytoskeletal maintenance, and autophagy.[7] Pathogenic mutations, such as G2019S, enhance LRRK2 kinase activity, leading to the hyperphosphorylation of its substrates, including a subset of Rab GTPases.[7] LRRK2 inhibitors, like this compound, act by competing with ATP for the kinase domain's binding site, thereby blocking its phosphotransferase activity. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 at serine 935 (pSer935).[8] Inhibition of LRRK2 activity leads to the dephosphorylation of this site.

LRRK2_Signaling_Pathway cluster_inhibition Inhibition cluster_phosphorylation Kinase Activity LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates pSer935 pSer935-LRRK2 LRRK2->pSer935 Autophosphorylation (marker of activity) ATP ATP ATP->LRRK2 Provides phosphate Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2 Binds to ATP pocket Phospho_Rab Phosphorylated Rab GTPases Cellular_Processes Vesicular Trafficking, Autophagy Phospho_Rab->Cellular_Processes Regulates

Simplified LRRK2 signaling pathway and mechanism of inhibition.

Experimental Workflow for Validating On-Target Engagement

Validating the on-target engagement of a LRRK2 inhibitor in cells typically involves treating cells expressing LRRK2 with the inhibitor and then measuring the phosphorylation status of LRRK2 at Ser935 or its substrates, such as Rab10.

Experimental_Workflow start Start: Cell Culture (e.g., HEK293 expressing LRRK2) treatment Treat cells with This compound (various concentrations) start->treatment lysis Cell Lysis (with phosphatase inhibitors) treatment->lysis quantification Protein Quantification lysis->quantification detection Detection of Phosphorylation Status quantification->detection western Western Blot (pSer935-LRRK2, Total LRRK2) detection->western Option 1 trfret TR-FRET Assay (pSer935-LRRK2) detection->trfret Option 2 analysis Data Analysis (Determine IC50) western->analysis trfret->analysis end End: Validated On-Target Engagement analysis->end

References

Navigating the Blood-Brain Barrier: A Comparative Guide to LRRK2 Inhibitor Brain Penetrance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ability of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors to penetrate the brain is a critical factor in the development of therapeutics for Parkinson's disease and other neurodegenerative disorders. This guide provides an objective comparison of the brain penetrance of several key LRRK2 inhibitors, supported by experimental data and detailed protocols.

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, leading to a gain-of-function in its kinase activity. This has positioned LRRK2 as a prime therapeutic target. However, the efficacy of any centrally acting LRRK2 inhibitor hinges on its ability to cross the formidable blood-brain barrier (BBB) and achieve therapeutic concentrations within the brain. This guide focuses on a comparative analysis of the brain penetrance of Lrrk2-IN-1 and other notable inhibitors, providing a framework for evaluating novel compounds. While specific data for a compound named "Lrrk2-IN-12" is not publicly available, the principles and data for other inhibitors presented here offer a valuable benchmark.

Quantitative Comparison of LRRK2 Inhibitor Brain Penetrance

The brain-to-plasma concentration ratio (B/P ratio or Kp) is a key metric used to quantify the extent of a drug's brain penetration. A higher B/P ratio generally indicates better brain exposure. The following table summarizes the brain penetrance data for several well-characterized LRRK2 inhibitors from preclinical studies.

InhibitorSpeciesDose and RouteTime PointBrain ConcentrationPlasma ConcentrationBrain/Plasma Ratio (Kp)Unbound Brain/Plasma Ratio (Kp,uu)Reference
LRRK2-IN-1 Mouse100 mg/kg, i.p.---0.33-[1]
GNE-7915 Rat0.5 mg/kg, i.v.----0.6[2]
PF-06447475 Rat----Brain-penetrant-[3][4]
MLi-2 Mouse--Brain-penetrant---[5][6]
DNL201 (GNE-0877) Human--Detected in CSF---[7][8][9][10]
HG-10-102-01 Mouse50 mg/kg, i.p.-Inhibits Ser910/Ser935 phosphorylation---[11]

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution. "Brain-penetrant" indicates that the source material confirmed brain penetration without providing specific quantitative ratios.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of LRRK2 inhibitor brain penetrance.

In Vivo Pharmacokinetic Study for Brain Penetrance Assessment

This protocol outlines a typical experiment to determine the concentration of an LRRK2 inhibitor in the brain and plasma of rodents.

Materials:

  • LRRK2 inhibitor of interest

  • Appropriate vehicle for dosing (e.g., DMSO, saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection tubes (e.g., EDTA-coated)

  • Surgical instruments for brain extraction

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: House animals in a controlled environment for at least one week before the experiment.

  • Dosing Solution Preparation: Prepare the dosing solution of the LRRK2 inhibitor in the selected vehicle.

  • Compound Administration: Administer the compound to the animals via the desired route (e.g., intraperitoneal injection or oral gavage).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of animals.

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate the plasma.

  • Brain Collection: Perfuse the animals with saline to remove blood from the brain tissue. Carefully excise the brain.

  • Sample Processing:

    • Plasma: Store plasma samples at -80°C until analysis.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer on ice.

  • Compound Extraction:

    • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) to the plasma or brain homogenate. Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction: Alternatively, use a liquid-liquid extraction method with a suitable organic solvent.

  • LC-MS/MS Analysis: Analyze the supernatant containing the extracted compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the concentration of the LRRK2 inhibitor in plasma (ng/mL) and brain (ng/g). Determine the brain-to-plasma concentration ratio (Kp) at each time point.

G cluster_protocol In Vivo Brain Penetrance Assessment Workflow animal_acclimation Animal Acclimation dosing_prep Dosing Solution Preparation animal_acclimation->dosing_prep compound_admin Compound Administration dosing_prep->compound_admin sample_collection Sample Collection (Time Points) compound_admin->sample_collection blood_collection Blood Collection (Cardiac Puncture) sample_collection->blood_collection brain_collection Brain Collection (Perfusion & Excision) sample_collection->brain_collection plasma_processing Plasma Processing (Centrifugation) blood_collection->plasma_processing brain_processing Brain Processing (Homogenization) brain_collection->brain_processing extraction Compound Extraction (Protein Precipitation or LLE) plasma_processing->extraction brain_processing->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis (Calculate Kp) analysis->data_analysis

Caption: Workflow for in vivo assessment of LRRK2 inhibitor brain penetrance.

LC-MS/MS Quantification of LRRK2 Inhibitors

This protocol provides a general framework for the quantitative analysis of LRRK2 inhibitors in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

Procedure:

  • Method Development:

    • Optimize the mass spectrometry parameters for the specific LRRK2 inhibitor and an internal standard. This includes determining the precursor and product ions for multiple reaction monitoring (MRM).

    • Develop a chromatographic method, typically using a C18 column with a gradient elution, to achieve good separation and peak shape.

  • Sample Preparation:

    • Extract the LRRK2 inhibitor from the plasma and brain homogenate samples as described in the in vivo protocol.

  • Sample Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the extracted sample onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of calibration standards.

    • Use the calibration curve to determine the concentration of the LRRK2 inhibitor in the unknown samples.

  • Method Validation:

    • Validate the assay for linearity, accuracy, precision, and sensitivity according to relevant guidelines.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations associated with Parkinson's disease often lead to hyperactivation of its kinase domain. A key downstream event in the LRRK2 signaling cascade is the phosphorylation of a subset of Rab GTPases.[11] This aberrant phosphorylation disrupts various cellular processes, including vesicular trafficking, autophagy, and lysosomal function, ultimately contributing to neuronal dysfunction. LRRK2 inhibitors aim to block this kinase activity, thereby normalizing the downstream signaling and mitigating the pathological effects.

G cluster_pathway LRRK2 Signaling Pathway and Inhibition LRRK2 LRRK2 (Leucine-Rich Repeat Kinase 2) Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Disruption Autophagy Autophagy pRab_GTPases->Autophagy Disruption Lysosomal_Function Lysosomal Function pRab_GTPases->Lysosomal_Function Disruption Neuronal_Dysfunction Neuronal Dysfunction Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Lysosomal_Function->Neuronal_Dysfunction LRRK2_Inhibitor LRRK2 Inhibitor (e.g., Lrrk2-IN-1) LRRK2_Inhibitor->LRRK2 Inhibition

Caption: LRRK2 signaling pathway and the mechanism of its inhibition.

References

Cross-Validation of Lrrk2-IN-12 Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of Lrrk2-IN-12, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), across various cell lines. The data presented herein is intended to support researchers in the selection of appropriate cell models and experimental designs for the study of LRRK2-related signaling pathways and the development of potential therapeutic agents for Parkinson's disease and other related disorders.

Data Presentation: Comparative Efficacy of LRRK2 Inhibitors

The inhibitory activity of LRRK2 inhibitors is commonly assessed by measuring the reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a key biomarker of its kinase activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Lrrk2-IN-1, a close structural and functional analog of this compound, in different human cell lines. This data, derived from a high-throughput Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cellular assay, provides a quantitative comparison of the inhibitor's potency against both wild-type (WT) and the common pathogenic G2019S mutant LRRK2.

Cell LineLRRK2 GenotypeLRRK2-IN-1 IC50 (µM)[1]
U-2 OSWild-Type0.09 +/- 0.05
U-2 OSG2019S0.05 +/- 0.02
SH-SY5YWild-Type0.20 +/- 0.03
SH-SY5YG2019S0.06 +/- 0.03
HEK293TWild-Type0.12 +/- 0.04
HEK293TG2019S0.06 +/- 0.03

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Cellular LRRK2 Kinase Inhibition Assay (TR-FRET)

This protocol describes a high-throughput, homogeneous assay to measure the inhibition of LRRK2 phosphorylation at Serine 935 in a cellular context.

Materials:

  • Cell line of interest (e.g., U-2 OS, SH-SY5Y, HEK293T)

  • BacMam LRRK2-GFP (Wild-Type or G2019S)

  • This compound or other inhibitors

  • Assay plate (384-well)

  • Lysis Buffer (6X)

  • Tb-labeled anti-LRRK2 pSer935 antibody

  • Protease and phosphatase inhibitor cocktails

  • TR-FRET compatible plate reader

Procedure:

  • Cell Transduction: Transduce cells with BacMam LRRK2-GFP to express the GFP-tagged LRRK2 protein.

  • Cell Plating: Plate the transduced cells into a 384-well assay plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 60 to 90 minutes.[2]

  • Cell Lysis: Add 6X Lysis Buffer containing Tb-labeled anti-pSer935 antibody and protease/phosphatase inhibitors directly to the wells.[2]

  • Incubation: Incubate the plate at room temperature in the dark for 2 hours to allow for cell lysis and antibody binding.[2]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (GFP) and 495 nm (Terbium).[2]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the inhibitor concentration to determine the IC50 value.

Western Blotting for LRRK2 Signaling Pathway

This protocol outlines the steps to assess the phosphorylation status of LRRK2 and its downstream substrate Rab10.

Materials:

  • Cell line of interest

  • This compound or other inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-pLRRK2 (S935), anti-LRRK2 (total), anti-pRab10 (T73), anti-Rab10 (total), and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_IN_12 This compound LRRK2 LRRK2 (Kinase) LRRK2_IN_12->LRRK2 Inhibition Rab10 Rab10 LRRK2->Rab10 Phosphorylation pRab10 pRab10 (pT73) Rab10->pRab10 Vesicular_Trafficking Vesicular Trafficking pRab10->Vesicular_Trafficking Modulates Autophagy Autophagy pRab10->Autophagy Modulates Neuronal_Viability Neuronal Viability Vesicular_Trafficking->Neuronal_Viability Autophagy->Neuronal_Viability

LRRK2 Signaling Pathway and Inhibition by this compound

TR_FRET_Workflow cluster_steps TR-FRET Experimental Workflow Start Start Transduce Transduce Cells with BacMam LRRK2-GFP Start->Transduce Plate Plate Transduced Cells in 384-well plate Transduce->Plate Treat Treat with this compound (60-90 min) Plate->Treat Lyse Lyse Cells with Buffer containing Tb-anti-pS935 Ab Treat->Lyse Incubate Incubate at RT (2 hours, dark) Lyse->Incubate Read Read TR-FRET Signal (Ex: 340nm, Em: 495/520nm) Incubate->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Workflow for TR-FRET Cellular Assay

Western_Blot_Workflow cluster_steps Western Blot Experimental Workflow Start Start Treat Treat Cells with This compound Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse Separate Separate Proteins by SDS-PAGE Lyse->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe Probe with Primary & Secondary Antibodies Block->Probe Detect Detect with ECL & Image Probe->Detect Analyze Analyze Band Intensities Detect->Analyze End End Analyze->End

Workflow for Western Blot Analysis

References

Lrrk2-IN-12: A Comparative Guide to its Efficacy in Wild-Type vs. G2019S LRRK2 Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Lrrk2-IN-12, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), in cellular and preclinical models expressing either wild-type (WT) LRRK2 or the pathogenic G2019S mutant. The G2019S mutation is the most common known genetic cause of Parkinson's disease (PD) and leads to a hyperactive kinase, making it a key target for therapeutic intervention.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the LRRK2 signaling pathway and experimental workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Data Presentation: Quantitative Efficacy of LRRK2 Inhibitors

The following tables summarize the in vitro and cellular potency of this compound and other notable LRRK2 inhibitors against both WT and G2019S LRRK2.

Table 1: In Vitro Kinase Inhibition

CompoundLRRK2 VariantIC50 (nM)Assay TypeReference
This compound WT 1.1 Biochemical [4]
This compound G2019S 0.45 Biochemical [4]
LRRK2-IN-1WT13Biochemical[5]
LRRK2-IN-1G2019S6Biochemical[5]
MLi-2WT~1Biochemical[6]
MLi-2G2019S~1Biochemical[6]

Table 2: Cellular LRRK2 Inhibition (Phosphorylation Readouts)

CompoundCell ModelReadoutIC50 (nM)Reference
LRRK2-IN-1HEK293-LRRK2 G2019SpS935 LRRK2~100-200[5]
MLi-2Mouse Astrocytes (G2019S KI)pT73 Rab10<500[7]
GNE-7915HEK293-LRRK2 G2019SpS1292:LRRK2~50[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro LRRK2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of inhibitors like this compound.[9]

Materials:

  • Recombinant LRRK2 (WT or G2019S)

  • LRRKtide (or other suitable substrate)

  • ATP

  • This compound (or other test inhibitor)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration ≤1%.

  • Reaction Setup: In a 384-well plate, add 1 µL of diluted inhibitor or DMSO vehicle control.

  • Add 2 µL of LRRK2 enzyme (concentration optimized for linear reaction kinetics).

  • Add 2 µL of a substrate/ATP mix (e.g., LRRKtide and 10 µM ATP).

  • Kinase Reaction: Incubate at room temperature for 60-120 minutes.[9]

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete remaining ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Cellular LRRK2 Autophosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to reduce LRRK2 autophosphorylation at Ser1292 in a cellular context.[8][10]

Materials:

  • HEK293T cells expressing WT or G2019S LRRK2

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-pS1292-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for 1.5-2 hours.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate.

  • Data Analysis: Quantify band intensities for pS1292-LRRK2 and total LRRK2. Normalize the phospho-signal to the total LRRK2 signal.

In Vivo Evaluation in a G2019S LRRK2 Knock-in Mouse Model

This protocol outlines a general workflow for assessing the in vivo efficacy of a LRRK2 inhibitor.[2][6][12]

Animal Model:

  • G2019S LRRK2 knock-in (KI) mice and wild-type littermate controls.[2][6]

Procedure:

  • Drug Administration: Administer this compound or vehicle control to mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Pharmacodynamic Assessment:

    • At various time points post-dosing, collect blood and brain tissue.

    • Isolate peripheral blood mononuclear cells (PBMCs).

    • Prepare tissue lysates from brain regions of interest (e.g., striatum, cortex).

    • Analyze pLRRK2 (e.g., pS935, pS1292) and/or pRab10 levels by Western blot or other quantitative methods (e.g., ELISA, MSD-based assays) to determine target engagement.[7][13][14][15]

  • Behavioral Analysis:

    • Conduct motor function tests (e.g., rotarod, open field) to assess for any phenotypic changes.[2]

  • Neurochemical/Histological Analysis (for long-term studies):

    • Measure dopamine (B1211576) and its metabolites in the striatum.

    • Perform immunohistochemistry to assess dopaminergic neuron integrity (e.g., tyrosine hydroxylase staining) in the substantia nigra.

Mandatory Visualization

LRRK2 Signaling Pathway and Inhibition

LRRK2_Signaling cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects GTP_GDP GTP/GDP Binding LRRK2_inactive LRRK2 (Inactive) GTP_GDP->LRRK2_inactive GTP binding Dimerization Dimerization Dimerization->LRRK2_inactive LRRK2_active LRRK2 (Active) G2019S mutant is hyperactive LRRK2_inactive->LRRK2_active Activation LRRK2_active->LRRK2_inactive Inactivation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation pRab_GTPases Phospho-Rab GTPases LRRK2_active->pRab_GTPases Vesicular_Trafficking Altered Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Autophagy Autophagy Dysfunction pRab_GTPases->Autophagy Lrrk2_IN_12 This compound Lrrk2_IN_12->LRRK2_active Inhibition

Caption: LRRK2 signaling and inhibition by this compound.

Experimental Workflow for LRRK2 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (WT vs. G2019S LRRK2) Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Treatment Treat Cells (WT vs. G2019S) with Inhibitor Determine_IC50->Cell_Treatment Phospho_Assay Measure LRRK2/Rab Phosphorylation (Western Blot, ELISA, etc.) Cell_Treatment->Phospho_Assay Determine_Cellular_Potency Determine Cellular Potency Phospho_Assay->Determine_Cellular_Potency Animal_Dosing Dose Animal Models (WT vs. G2019S KI Mice) Determine_Cellular_Potency->Animal_Dosing PK_PD Pharmacokinetics & Pharmacodynamics (Target Engagement) Animal_Dosing->PK_PD Behavioral_Testing Behavioral Testing Animal_Dosing->Behavioral_Testing Efficacy_Readout Assess Efficacy PK_PD->Efficacy_Readout Behavioral_Testing->Efficacy_Readout

Caption: Workflow for evaluating LRRK2 inhibitors.

References

A Comparative Guide to Preclinical and Clinical LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical tool compound Lrrk2-IN-1 against the clinical-stage LRRK2 inhibitors, DNL201 and BIIB122 (also known as DNL151). This document synthesizes key experimental data to provide a clear benchmark of their performance characteristics.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease.[1][2] This has established LRRK2 as a key therapeutic target, with research focused on developing potent and selective kinase inhibitors to mitigate the effects of these gain-of-function mutations.[1][2] Lrrk2-IN-1, a foundational preclinical tool, has been instrumental in exploring LRRK2 biology.[1] This guide contrasts its capabilities with those of DNL201 and BIIB122, which have advanced into clinical trials.[3][4][5]

Quantitative Comparison of LRRK2 Inhibitors

The efficacy and safety of a kinase inhibitor are primarily determined by its potency, selectivity, and pharmacokinetic properties. The following tables provide a summary of the key quantitative data for Lrrk2-IN-1, DNL201, and BIIB122.

Table 1: Potency of LRRK2 Inhibitors

InhibitorTargetIC50 (nM) [Enzymatic Assay]IC50 (nM) [Cellular Assay - pS935 LRRK2]Reference
Lrrk2-IN-1LRRK2 (Wild-Type)13-[6]
LRRK2 (G2019S)6-[6]
DNL201 (GNE-0877)LRRK2-3 (cellular potency)[6]
BIIB122 (DNL151)LRRK2 (G2019S)0.76 (as MLi-2, a close analog)1.4 (as MLi-2, a close analog)[6]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the LRRK2 enzyme by 50%. Lower values indicate higher potency. Cellular IC50 values reflect the potency within a cellular context, often by measuring the inhibition of LRRK2 autophosphorylation at serine 935 (pS935).

Table 2: Kinase Selectivity and Pharmacokinetic Properties

InhibitorKinase SelectivityBrain PenetrationClinical Status
Lrrk2-IN-1Inhibited 12 of 442 kinases tested (>90% inhibition at 10 µM)[1]Yes[1]Preclinical Tool Compound
DNL201 (GNE-0877)Highly selective; inhibited 1 of 178 kinases >50%[1][7]Yes, CNS-penetrant[1][5]Phase 1/1b trials completed[1][8]
BIIB122 (DNL151)Highly selectiveYes, CNS-penetrant with a CSF/unbound plasma ratio of ~1[9]Phase 2 LUMA and BEACON studies ongoing[4][9]

LRRK2 Signaling Pathway and Inhibition

LRRK2 is a large, multi-domain protein that includes both a kinase and a GTPase domain.[10][11] Its signaling network is complex, involving interactions with various cellular components, including Rab GTPases, and impacting pathways such as vesicular trafficking and autophagy.[11][12] Pathogenic mutations often lead to hyperactivation of the kinase domain, which is the primary target for the inhibitors discussed.[13]

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Protein cluster_downstream Downstream Effects cluster_inhibitor Point of Intervention Upstream_Signal Upstream Signals (e.g., Stress, Growth Factors) LRRK2 LRRK2 Upstream_Signal->LRRK2 Activates GTPase_Domain GTPase Domain LRRK2->GTPase_Domain Kinase_Domain Kinase Domain LRRK2->Kinase_Domain Rab_GTPases Rab GTPases (e.g., Rab10) Kinase_Domain->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neurodegeneration Neurodegeneration Vesicular_Trafficking->Neurodegeneration Contributes to Autophagy->Neurodegeneration Contributes to LRRK2_Inhibitor LRRK2 Inhibitor (e.g., Lrrk2-IN-1, DNL201, BIIB122) LRRK2_Inhibitor->Kinase_Domain Inhibits

Figure 1: Simplified LRRK2 signaling pathway and the point of inhibitor intervention.

Experimental Protocols

The characterization of LRRK2 inhibitors involves a series of assays to determine their potency and selectivity.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical Assay)

Objective: To directly measure the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Methodology:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., Lrrk2-IN-1) is prepared in DMSO.

  • Reaction Setup: The reaction is typically performed in a 384-well plate. The inhibitor dilution or DMSO (vehicle control) is added to the wells.

  • Enzyme and Substrate Addition: Recombinant LRRK2 enzyme (either wild-type or a mutant like G2019S) and a peptide substrate (e.g., LRRKtide) are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™, which measures the amount of ADP produced, or by detecting the phosphorylated substrate using specific antibodies in an ELISA format.

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value of the inhibitor.

Cellular LRRK2 Autophosphorylation Inhibition Assay

Objective: To assess the inhibitory effect of a compound on LRRK2 kinase activity within a cellular context by measuring the phosphorylation of LRRK2 at a key regulatory site (e.g., Serine 935).

Methodology:

  • Cell Culture: Cells (e.g., HEK293T) are cultured and may be transfected to overexpress LRRK2 (wild-type or mutant).

  • Compound Treatment: The cells are treated with varying concentrations of the LRRK2 inhibitor or a vehicle control (DMSO) for a defined period (e.g., 1-4 hours).

  • Cell Lysis: The cells are washed with ice-cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the cell lysates is determined using a standard method like the BCA assay.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated LRRK2 (e.g., anti-pS935-LRRK2) and total LRRK2.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The band intensities for phosphorylated LRRK2 are quantified and normalized to the total LRRK2 levels. These normalized values are plotted against the inhibitor concentration to determine the cellular IC50.[14]

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Biochem_Start Start: Purified LRRK2 Enzyme Add_Inhibitor_Biochem Add Test Inhibitor (Varying Concentrations) Biochem_Start->Add_Inhibitor_Biochem Add_Substrate_ATP Add LRRKtide Substrate & ATP Add_Inhibitor_Biochem->Add_Substrate_ATP Incubate_Biochem Incubate Add_Substrate_ATP->Incubate_Biochem Detect_Phosphorylation Detect Phosphorylation (e.g., ADP-Glo) Incubate_Biochem->Detect_Phosphorylation Calculate_IC50_Biochem Calculate Biochemical IC50 Detect_Phosphorylation->Calculate_IC50_Biochem Cellular_Start Start: Cells Expressing LRRK2 Add_Inhibitor_Cellular Treat Cells with Inhibitor (Varying Concentrations) Cellular_Start->Add_Inhibitor_Cellular Incubate_Cellular Incubate Add_Inhibitor_Cellular->Incubate_Cellular Lyse_Cells Lyse Cells & Quantify Protein Incubate_Cellular->Lyse_Cells Western_Blot Western Blot for pLRRK2 & Total LRRK2 Lyse_Cells->Western_Blot Calculate_IC50_Cellular Calculate Cellular IC50 Western_Blot->Calculate_IC50_Cellular

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Lrrk2-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible handling and disposal of potent chemical compounds like Lrrk2-IN-12 is paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a kinase inhibitor. Adherence to these protocols will mitigate risks and ensure compliance with standard laboratory safety regulations.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from structurally related LRRK2 inhibitors provides a strong basis for safe handling.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Always wear impervious, chemical-resistant gloves.

    • Eye Protection: Use safety goggles with side shields to protect from splashes or dust.[1][2]

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.[1][2]

    • Respiratory Protection: When handling the powder form, especially if there is a risk of aerosolization, use a suitable respirator in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Handling:

    • Avoid the creation of dust and aerosols.[1][2]

    • Prevent contact with skin, eyes, and clothing.[1]

    • Thoroughly wash hands after handling the compound.[1]

Quantitative Data for a Related LRRK2 Inhibitor

In the absence of specific quantitative data for this compound, the following table summarizes information for the closely related and well-characterized LRRK2 inhibitor, LRRK2-IN-1. Researchers should handle this compound with the assumption that it possesses similar properties.

PropertyValueReference
Molecular Weight 570.69 g/mol [3]
Formula C31H38N8O3[3]
Storage (Powder) Store at -20°C[3]
Storage (in Solvent) Store at -80°C for up to 1 year[2][4]
IC50 (G2019S mutant) 6 nM[3][5]
IC50 (wild-type LRRK2) 13 nM[3][5]

Experimental Protocols: Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste in compliance with all federal, state, and local regulations.[2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[6]

Step 1: Waste Segregation

Proper segregation at the point of generation is the first critical step.

  • Solid Waste:

    • Place all materials contaminated with this compound, such as weighing paper, gloves, pipette tips, and contaminated labware, into a designated, clearly labeled hazardous waste container.[1][7]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[7]

  • Sharps:

    • Any contaminated sharps, such as needles or razor blades, must be placed in a designated sharps container for hazardous waste.[6]

Step 2: Waste Container Management
  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".

    • Include the approximate concentration and quantity of the waste.[6]

    • Note the date when waste accumulation began.

  • Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[7]

    • Keep waste containers securely closed at all times, except when adding waste.[6]

    • Do not overfill containers; a recommended maximum is 75% of the container's capacity.[1]

Step 3: Decontamination
  • Surfaces and Equipment:

    • Decontaminate any surfaces or equipment that have come into contact with this compound. A common and effective procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) to remove the residue, followed by a cleaning agent.[7]

  • Empty Containers:

    • The original containers of this compound must be triple-rinsed with a suitable solvent.[8]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[6][8]

Step 4: Final Disposal
  • Institutional Procedures:

    • Follow your institution's specific procedures for the collection of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[1]

  • Documentation:

    • Complete all required waste disposal forms or tags provided by your institution, ensuring that all information is accurate and legible.[1]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Decontamination cluster_3 Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Use Designated Hazardous Waste Containers B->C F Decontaminate Surfaces & Equipment B->F D Label Containers Correctly: 'Hazardous Waste', Chemical Name, Date C->D E Store in Secure Satellite Accumulation Area D->E G Follow Institutional EHS Procedures for Pickup E->G H Complete Waste Disposal Documentation G->H

Caption: A logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lrrk2-IN-12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent kinase inhibitors like Lrrk2-IN-12. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering clear, procedural guidance, this document aims to be a trusted resource for the safe handling of this and similar chemical compounds.

Personal Protective Equipment (PPE) and Engineering Controls

The first line of defense against chemical exposure is the correct use of personal protective equipment and appropriate engineering controls. The following table summarizes the recommended PPE and engineering controls for handling this compound, based on standard laboratory practices for similar LRRK2 inhibitors.[1]

CategoryRequirementPurpose
Ventilation Work in a well-ventilated area, preferably a chemical fume hood.To minimize the inhalation of any dust or aerosols.[1][2]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or dust.[1]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Not generally required if working in a fume hood. If aerosols or dust may be generated outside of a fume hood, use a NIOSH-approved respirator.To prevent the inhalation of airborne particles.[1]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureGuidelineRationale
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols.[1][2]To prevent accidental exposure.
Storage Keep the container tightly sealed in a cool, well-ventilated area.[1][2] Recommended storage as a powder is -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1]To ensure the stability of the compound and prevent degradation.
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[1]To avoid hazardous chemical reactions.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

Spill Response and Disposal Plan

A clear and concise plan for spill management and waste disposal is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate: Clear the area of all personnel.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Use an appropriate absorbent material to contain the spill.[1]

  • Clean: Carefully sweep or scoop up the spilled material, avoiding dust generation. Place it in a sealed, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable detergent and water.[1]

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

LRRK2_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Step 2 Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Step 3 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 4 Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Step 5 Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Step 6 Doff PPE Doff PPE Dispose Waste->Doff PPE Step 7

Caption: Standard operational workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。